alpha-D-fructopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-ZXXMMSQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-81-3 | |
| Record name | alpha-D-Fructopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-FRUCTOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW11KHO3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of α-D-fructopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical features of α-D-fructopyranose, a fundamentally important monosaccharide in various biological and pharmaceutical contexts. This document details its structural parameters, experimental determination methodologies, and its role in metabolic pathways.
Structure and Stereochemistry of α-D-fructopyranose
α-D-fructopyranose is the six-membered ring form of the ketohexose D-fructose. Its systematic IUPAC name is (2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. The pyranose ring is formed by the intramolecular cyclization of the D-fructose chain, where the hydroxyl group on carbon 6 attacks the ketone at carbon 2.
The stereochemistry of α-D-fructopyranose is defined by the orientation of the hydroxyl group at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is positioned on the opposite face of the ring relative to the substituent on the other carbon flanking the ring oxygen (C6). This axial orientation of the hydroxyl group at C2 is a key distinguishing feature of the α-anomer. The absolute configuration of the chiral centers is inherited from the parent D-fructose molecule.
Below is a diagram illustrating the chair conformation of α-D-fructopyranose.
Caption: Chair conformation of α-D-fructopyranose.
Quantitative Structural Data
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution. The chemical shifts are indicative of the electronic environment of each nucleus.
Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O [1]
| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 |
| α-D-fructopyranose | 64.9 | 98.8 | 68.4 | 70.3 | 69.9 | 63.2 |
| β-D-fructopyranose | 65.2 | 98.9 | 70.4 | 70.5 | 72.4 | 63.6 |
| α-D-fructofuranose | 64.2 | 105.1 | 77.2 | 76.0 | 82.2 | 63.5 |
| β-D-fructofuranose | 63.5 | 101.9 | 81.3 | 76.2 | 81.3 | 62.1 |
| keto-D-fructose | 64.6 | 211.7 | 72.8 | 71.4 | 70.6 | 63.8 |
Note: Chemical shifts are in ppm.
Geometric Parameters (Computational Approximation for β-D-fructopyranose)
The following tables present computed bond lengths, bond angles, and dihedral angles for the more stable β-D-fructopyranose, which serves as a close approximation for the α-anomer. These values were obtained from a semi-experimental mixed estimation method and coupled-cluster computations.
Table 2: Selected Bond Lengths of β-D-fructopyranose
| Bond | Length (Å) |
| C1-C2 | 1.531 |
| C2-O2 | 1.411 |
| C2-O5 | 1.433 |
| C2-C3 | 1.528 |
| C3-C4 | 1.524 |
| C4-C5 | 1.526 |
| C5-O5 | 1.438 |
| C5-C6 | 1.516 |
| C6-O6 | 1.424 |
Table 3: Selected Bond Angles of β-D-fructopyranose
| Angle | Angle (°) |
| C1-C2-O2 | 108.9 |
| C1-C2-C3 | 111.4 |
| O2-C2-O5 | 108.1 |
| C3-C2-O5 | 107.5 |
| C2-C3-C4 | 110.8 |
| C3-C4-C5 | 110.1 |
| C4-C5-O5 | 109.8 |
| C4-C5-C6 | 112.5 |
| O5-C5-C6 | 107.1 |
| C2-O5-C5 | 112.9 |
Table 4: Selected Dihedral Angles of β-D-fructopyranose
| Dihedral Angle | Angle (°) |
| O5-C2-C3-C4 | 56.5 |
| C2-C3-C4-C5 | -54.7 |
| C3-C4-C5-O5 | 56.2 |
| C4-C5-O5-C2 | -61.0 |
| C5-O5-C2-C3 | 61.9 |
| O5-C2-C1-O1 | -69.2 |
| C3-C2-C1-O1 | 170.1 |
| C4-C5-C6-O6 | -178.6 |
| O5-C5-C6-O6 | 59.9 |
Disclaimer: The geometric parameters in Tables 2, 3, and 4 are for β-D-fructopyranose as determined by computational methods and are provided as an approximation for the α-anomer.
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of monosaccharides like α-D-fructopyranose relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.
Methodology:
-
Crystallization: A supersaturated solution of the purified monosaccharide is prepared. Slow evaporation of the solvent or controlled temperature changes induce the formation of single crystals. This is often the most challenging step, particularly for obtaining high-quality crystals of a specific anomer.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including bond lengths, angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure and conformation of carbohydrates in solution.
Methodology:
-
Sample Preparation: A small amount of the purified carbohydrate is dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. An internal standard may be added for chemical shift referencing.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The ¹H spectrum provides information on the chemical environment and coupling of protons, while the proton-decoupled ¹³C spectrum shows the number of unique carbon atoms.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon resonances and the determination of the relative stereochemistry and conformation of the molecule in solution.
Metabolic Pathway: Fructolysis
α-D-fructopyranose, upon ingestion, is primarily metabolized in the liver through a pathway known as fructolysis. This pathway converts fructose (B13574) into intermediates that can enter glycolysis or gluconeogenesis.
References
The Anomeric Effect: A Key Determinant of α-D-Fructopyranose Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The three-dimensional structure of carbohydrates is fundamental to their biological function, influencing everything from metabolic pathways to molecular recognition and drug interactions. A subtle yet powerful stereoelectronic force, the anomeric effect, plays a crucial role in dictating the conformational preferences of the anomeric center in cyclic monosaccharides. This guide provides a detailed exploration of the anomeric effect's influence on the stability of α-D-fructopyranose, a ketopyranose of significant biological and pharmaceutical relevance. We will delve into the theoretical underpinnings of this effect, present quantitative data from both computational and experimental studies, and provide detailed methodologies for its investigation.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in fructopyranose) of a pyranose ring to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[1] This phenomenon arises from a stabilizing interaction between the lone pair of electrons of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C2-O2 bond (in the case of the hydroxyl group).[1] This orbital overlap, most effective when the substituent is axial, leads to a delocalization of electron density and a lowering of the molecule's overall energy. A secondary contribution to the anomeric effect is the minimization of dipole-dipole repulsion between the endocyclic oxygen and the exocyclic substituent, which is more pronounced in the axial conformation.[1]
Quantitative Analysis of α-D-Fructopyranose Stability
The stability of α-D-fructopyranose is a result of a delicate balance between several factors, including the anomeric effect, intramolecular hydrogen bonding, and steric strain. The following tables summarize quantitative data from computational and experimental studies, providing insights into the energetic contributions to the conformational preference of α-D-fructopyranose.
Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C
| Tautomer | Percentage at Equilibrium (%)[2] |
| β-D-Fructopyranose | 68.23 |
| β-D-Fructofuranose | 22.35 |
| α-D-Fructofuranose | 6.24 |
| α-D-Fructopyranose | 2.67 |
| keto-D-Fructose | 0.50 |
This experimental data, obtained through ¹H NMR spectroscopy, provides the equilibrium distribution of the major tautomers of D-fructose in an aqueous solution.[2] From this, the Gibbs free energy difference (ΔG°) between the anomers can be calculated.
Table 2: Calculated Gibbs Free Energy Difference for Fructopyranose Anomers
| Anomeric Pair | ΔG° (kcal/mol) |
| α-D-Fructopyranose vs. β-D-Fructopyranose | 1.83 |
Calculated from the equilibrium percentages in Table 1 using the equation ΔG° = -RTlnK, where K = [%β]/[%α]. This value represents the overall relative stability in solution, which includes contributions from the anomeric effect, solvation, and other intramolecular interactions.
Experimental Protocols
The investigation of the anomeric effect and the conformational analysis of carbohydrates rely on a combination of experimental and computational techniques. Here, we provide detailed methodologies for two key experimental approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Analysis
NMR spectroscopy is a powerful non-invasive technique for determining the structure and conformation of carbohydrates in solution.[3] By analyzing chemical shifts and coupling constants, one can deduce the anomeric configuration and the relative populations of different conformers.[4][5]
Protocol for ¹H and ¹³C NMR Analysis of D-Fructose Anomers:
-
Sample Preparation:
-
Dissolve 10-20 mg of D-fructose in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Allow the solution to equilibrate at a constant temperature (e.g., 20°C) for at least 24 hours to ensure mutarotational equilibrium is reached.[2]
-
Add a small amount of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) for chemical shift referencing.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.
-
Identify the anomeric proton signals, which typically resonate in the downfield region of the carbohydrate spectrum (around 4.5-5.5 ppm). The α-anomeric proton of pyranoses generally appears at a lower field than the β-anomeric proton.[4]
-
Integrate the signals corresponding to the anomeric protons of α-D-fructopyranose and other present tautomers to determine their relative populations.[2]
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
The anomeric carbon signals are typically found in the 90-110 ppm region.[3][6]
-
The chemical shift of the anomeric carbon can also provide information about the anomeric configuration.
-
For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to assign all proton and carbon signals.
-
-
Data Analysis:
-
Calculate the percentage of each anomer from the integration of the corresponding anomeric proton signals in the ¹H NMR spectrum.[2]
-
Analyze the proton-proton coupling constants (³JHH) to gain further conformational information. For pyranose rings in a chair conformation, a large coupling constant (8-10 Hz) between vicinal axial protons is typically observed, while smaller coupling constants (2-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial couplings.[7]
-
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state, offering a static picture of its conformation.[8][9]
General Protocol for Single-Crystal X-ray Diffraction of a Carbohydrate:
-
Crystallization:
-
Grow single crystals of α-D-fructopyranose of suitable size and quality (typically 0.1-0.5 mm in each dimension). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated through a series of angles. The diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
-
Structural Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
This provides a detailed and accurate picture of the conformation of α-D-fructopyranose in the solid state, including the orientation of the anomeric hydroxyl group.
-
Factors Influencing α-D-Fructopyranose Stability
The overall stability of α-D-fructopyranose is not solely determined by the anomeric effect. It is a complex interplay of several contributing factors. The following diagram illustrates the logical relationship between these factors.
Caption: Logical relationship of factors determining α-D-fructopyranose stability.
Conclusion
The anomeric effect is a critical factor governing the conformational preference and, consequently, the stability of α-D-fructopyranose. While it favors an axial orientation of the anomeric hydroxyl group, the overall stability observed in solution is a nuanced outcome of competing and cooperating forces, including steric interactions, intramolecular hydrogen bonding, and solvent effects. For professionals in drug development and carbohydrate research, a thorough understanding of the anomeric effect is indispensable for predicting molecular conformations, interpreting experimental data, and designing molecules with desired structural and functional properties. The experimental and computational approaches outlined in this guide provide a robust framework for investigating these intricate stereoelectronic interactions.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of α-D-Fructopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of α-D-fructopyranose, a key monosaccharide. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and structural understanding.
Introduction
α-D-fructopyranose is one of the cyclic forms of D-fructose, a six-carbon polyhydroxyketone (ketohexose). While D-fructose in aqueous solution exists as an equilibrium mixture of five tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), the β-pyranose form is typically the most abundant.[1][2] The α-D-fructopyranose anomer, though a minor component in this equilibrium, is crucial for understanding the overall chemical behavior and reactivity of fructose (B13574). Its structure features a six-membered pyranose ring, analogous to pyran.[3] This guide focuses specifically on the properties and characterization of the α-D-fructopyranose isomer.
Physical Properties
The physical properties of α-D-fructopyranose are fundamental to its handling, formulation, and analysis. Key quantitative data are summarized in the table below. It is important to note that many experimental values are reported for D-fructose, which represents an equilibrium mixture of its isomers. The properties of the pure α-anomer are often inferred or predicted.
Table 1: Physical Properties of D-Fructose and its Anomers
| Property | Value | Notes and Conditions | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | - | [4][5] |
| Molecular Weight | 180.16 g/mol | - | [4][5] |
| Melting Point | Decomposes ~103-105 °C | Value for crystalline D-fructose (mainly β-pyranose). Anomers interconvert upon melting. | [6][7][8] |
| Boiling Point | 401.1 ± 45.0 °C | Predicted value. Decomposes before boiling under standard pressure. | [4] |
| Density | 1.758 ± 0.06 g/cm³ | Predicted value. | [4] |
| Specific Optical Rotation [α] | Varies significantly | D-Fructose shows rapid mutarotation in solution. The initial rotation changes until an equilibrium value of ~ -92° (c=2, H₂O) is reached. | [6] |
| Solubility | Freely soluble in water | Crystalline D-fructose is readily soluble in water. | [6][8] |
| pKa | 12.06 @ 18 °C | Value for D-fructose in solution. | [6] |
Chemical Properties and Reactivity
Mutarotation: In aqueous solution, α-D-fructopyranose undergoes mutarotation, a process where it interconverts with other tautomeric forms.[1][9] This occurs through a ring-opening mechanism to form the linear keto-form, which can then re-cyclize to form any of the four cyclic anomers (α/β pyranose and α/β furanose).[9] The equilibrium distribution is temperature-dependent; increasing temperature favors the formation of the furanose forms.[1] For mutarotation to occur, the molecule must have a free anomeric carbon, which is present in fructose, making it a reducing sugar.[9][10]
Glycosidic Bond Formation: The anomeric hydroxyl group on the C2 carbon of α-D-fructopyranose is reactive and can form glycosidic bonds with other monosaccharides or alcohols. A prominent example is sucrose (B13894), where the anomeric carbon of α-D-glucose links to the anomeric carbon (C2) of β-D-fructofuranose.[3] Because both anomeric carbons are involved in this linkage, sucrose is a non-reducing sugar and does not exhibit mutarotation.[9][10]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for distinguishing and quantifying the different tautomers of fructose in solution.
Table 2: 13C NMR Chemical Shifts (δ) for Fructose Isomers in D₂O
| Carbon Atom | β-D-fructopyranose (ppm) | α-D-fructofuranose (ppm) | β-D-fructofuranose (ppm) | α-D-fructopyranose (ppm) |
| C-1 | 64.91 | 63.94 | 63.71 | Not well characterized |
| C-2 | 98.89 | 105.23 | 102.31 | ~96.86 |
| C-3 | 68.57 | 82.96 | 76.37 | Not well characterized |
| C-4 | 70.68 | 77.02 | 75.41 | Not well characterized |
| C-5 | 70.16 | 82.16 | 81.51 | Not well characterized |
| C-6 | 64.24 | 62.08 | 63.34 | Not well characterized |
| Source: Data compiled from published work.[11] The α-D-fructopyranose form is a minor species and its signals are often difficult to resolve or are not reported. |
1H NMR Spectroscopy: The 1H NMR spectrum of fructose in D₂O is complex due to signal overlap from multiple isomers, particularly in the 3.5-4.2 ppm region.[2] The anomeric protons are typically found further downfield. Advanced 1D and 2D NMR techniques are required for complete assignment.[12]
Experimental Protocols
Protocol 1: Determination of Mutarotation by Polarimetry
-
Objective: To measure the change in specific optical rotation of a freshly prepared fructose solution over time.
-
Materials: Polarimeter, sodium lamp (589 nm), 1 dm polarimeter cell, volumetric flasks, analytical balance, D-Fructose (crystalline), deionized water.
-
Methodology:
-
Prepare a 2% (w/v) solution of D-fructose in deionized water (e.g., 2.00 g in a 100 mL volumetric flask). Start a timer immediately upon addition of the solvent.
-
Quickly dissolve the solid by agitation and bring the solution to the final volume.
-
Immediately rinse and fill the 1 dm polarimeter cell with the solution.
-
Place the cell in the polarimeter and record the observed rotation (α) at t=1 minute and at regular intervals (e.g., every 5 minutes) thereafter.
-
Continue taking readings until the rotation value becomes stable for three consecutive readings. This final value represents the equilibrium rotation.
-
Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.
-
Plot specific rotation versus time to visualize the mutarotation curve.
-
Protocol 2: NMR Spectroscopic Analysis of Fructose Tautomers
-
Objective: To identify and quantify the major tautomeric forms of D-fructose in solution.
-
Materials: High-field NMR spectrometer (e.g., 600 MHz), 5 mm NMR tubes, Deuterium Oxide (D₂O, 99.9%), D-Fructose.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of D-fructose and dissolve it in 0.6 mL of D₂O directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the D₂O signal. Tune and match the probe for both ¹H and ¹³C frequencies.[2]
-
13C NMR Acquisition:
-
Use a standard single-pulse experiment with proton decoupling.
-
Set the spectral width to approximately 240 ppm, centered around 100 ppm.
-
Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative accuracy.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum (e.g., using an internal standard or the known solvent shift).
-
Identify the characteristic peaks for the anomeric (C2) carbons of each isomer (β-pyranose, α/β-furanose).
-
Integrate the signals corresponding to the anomeric carbons of the different tautomers. The relative integral values correspond to the molar ratio of the isomers in the equilibrium mixture.
-
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. unacademy.com [unacademy.com]
- 4. lookchem.com [lookchem.com]
- 5. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-D-Fructopyranose | 7660-25-5 [chemicalbook.com]
- 8. beta-D-Fructopyranose CAS#: 7660-25-5 [m.chemicalbook.com]
- 9. conductscience.com [conductscience.com]
- 10. byjus.com [byjus.com]
- 11. rsc.org [rsc.org]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
The Natural Occurrence and Metabolic Significance of α-D-Fructopyranose in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of α-D-fructopyranose in plants, its metabolic context, and the experimental methodologies required for its study. While fructose (B13574) is a well-known and abundant monosaccharide in the plant kingdom, its existence as a dynamic equilibrium of different isomeric forms in solution is a critical aspect for detailed biochemical and physiological studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Data Presentation: Tautomeric Distribution of D-Fructose in Aqueous Solution
Free fructose in an aqueous environment, such as the plant cell cytosol, exists as an equilibrium mixture of five tautomers: α-D-fructopyranose, β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto-D-fructose. Direct quantification of these individual tautomers within plant tissues is technically challenging and not widely reported in the literature. However, studies on the equilibrium of D-fructose in aqueous solutions provide a foundational understanding of their relative abundance. The following table summarizes the approximate percentage of each tautomer at equilibrium in an aqueous solution at 20°C. It is important to note that the cellular environment (e.g., temperature, pH, presence of other solutes) may influence this equilibrium.
| Tautomer | Ring Structure | Approximate Percentage at Equilibrium (20°C in D₂O) |
| β-D-fructopyranose | Six-membered | 68.23% |
| β-D-fructofuranose | Five-membered | 22.35% |
| α-D-fructofuranose | Five-membered | 6.24% |
| α-D-fructopyranose | Six-membered | 2.67% |
| keto-D-fructose | Open-chain | 0.50% |
Experimental Protocols
Extraction of Soluble Sugars from Plant Tissues
This protocol outlines a general method for the extraction of soluble sugars, including fructose, from plant material. This procedure is a prerequisite for subsequent analysis of α-D-fructopyranose.
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) ethanol (B145695)
-
Deionized water
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried and finely ground tissue into a centrifuge tube.
-
Extraction:
-
Add 5 mL of 80% ethanol to the sample.
-
Incubate in a water bath at 80°C for 1 hour, with occasional vortexing.
-
Centrifuge at 5000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction on the pellet with another 5 mL of 80% ethanol and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.
-
Reconstitution and Clarification:
-
Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL).
-
Filter the aqueous extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Storage: Store the clarified extract at -20°C until analysis.
Quantification of Fructose Anomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the direct observation and quantification of the different anomeric forms of fructose in solution.
Materials:
-
Clarified plant sugar extract (from Protocol 1)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Lyophilize a known volume of the clarified plant extract.
-
Re-dissolve the dried sample in a precise volume of D₂O (e.g., 600 µL).
-
Transfer the sample to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25°C). The temperature should be carefully controlled as it affects the tautomeric equilibrium.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate quantification.
-
-
Data Analysis:
-
Identify the characteristic resonance signals for the anomeric protons of α-D-fructopyranose and other fructose tautomers.
-
Integrate the area under the respective anomeric proton signals.
-
Calculate the relative percentage of each tautomer by dividing the integral of its anomeric signal by the sum of the integrals of all fructose anomeric signals.
-
Note: The complexity of plant extracts can lead to overlapping signals in ¹H NMR spectra. For more complex samples, 2D NMR techniques (e.g., HSQC, HMBC) or derivatization of the sugars prior to analysis may be necessary to achieve clear signal separation and accurate quantification.
Mandatory Visualization
Fructose Metabolism and Anomeric Equilibrium in Plants
The following diagram illustrates the central role of fructose in plant metabolism, highlighting its entry into glycolysis via phosphorylation and the dynamic equilibrium between its anomeric forms. Plant fructokinases have shown specificity for the β-furanose anomer, suggesting that other anomers, including α-D-fructopyranose, must first interconvert to this form to be readily metabolized through this primary pathway.
Caption: Fructose metabolism and anomeric equilibrium in plant cells.
Experimental Workflow for the Analysis of α-D-Fructopyranose in Plants
This diagram outlines the logical flow of the experimental procedure, from sample collection to the final quantification of α-D-fructopyranose.
Caption: Workflow for α-D-fructopyranose analysis in plants.
Biosynthesis pathway of α-D-fructopyranose
An in-depth technical guide on the biosynthesis of α-D-fructopyranose for researchers, scientists, and drug development professionals.
Abstract
Fructose (B13574), a key monosaccharide in cellular metabolism, exists in various isomeric forms, with α-D-fructopyranose being one of its significant conformations. Its biosynthesis is not a standalone pathway but is intricately integrated within the central carbon metabolism, primarily through gluconeogenesis and the Calvin cycle. This document provides a detailed exploration of the enzymatic reactions leading to the formation of fructose from precursor metabolites. It includes a comprehensive summary of quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
α-D-fructopyranose is one of the five isomers of D-fructose in solution, which also include β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto-D-fructose. The biosynthesis of fructose is a fundamental process that originates from three-carbon intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. In non-photosynthetic organisms, this occurs via the gluconeogenic pathway. In photosynthetic organisms, it is a core component of the Calvin cycle and subsequent sucrose (B13894) synthesis. The pathway converges on the formation of fructose-1,6-bisphosphate, which is then dephosphorylated to fructose-6-phosphate (B1210287) and subsequently to free fructose. The final isomeric distribution, including the α-D-fructopyranose form, is typically the result of a chemical equilibrium in aqueous solution, although enzymatic specificity can influence the initial conformation produced.
The Biosynthesis Pathway
The synthesis of fructose from three-carbon precursors can be outlined in three main stages:
-
Condensation of Triose Phosphates: Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates in glycolysis/gluconeogenesis and the Calvin cycle, are condensed to form fructose-1,6-bisphosphate. This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740) .
-
Dephosphorylation of Fructose-1,6-bisphosphate: The C1 phosphate group is removed from fructose-1,6-bisphosphate to yield fructose-6-phosphate. This irreversible reaction is a key regulatory step in gluconeogenesis and is catalyzed by fructose-1,6-bisphosphatase (FBPase) .
-
Formation of Free Fructose: Fructose-6-phosphate can be converted to free fructose through two primary routes:
-
Direct Dephosphorylation: Catalyzed by a specific fructose-6-phosphatase or a non-specific phosphatase.
-
In the Context of Sucrose Metabolism (Plants): Fructose-6-phosphate is a precursor for sucrose synthesis. Sucrose can then be hydrolyzed by invertase to yield glucose and fructose. Alternatively, sucrose synthase can catalyze the reversible reaction between sucrose and UDP to form UDP-glucose and fructose.
-
The final product, free D-fructose, exists as an equilibrium mixture of its isomers in solution. The pyranose form typically predominates, with β-D-fructopyranose being the major anomer.
Pathway Visualization
Quantitative Data on Key Enzymes
The kinetic properties of the core enzymes in the fructose biosynthesis pathway have been characterized in various organisms. The following tables summarize representative kinetic data.
Table 1: Fructose-Bisphosphate Aldolase Kinetics
| Organism Source | Substrate(s) | K_m (μM) | k_cat (s⁻¹) | Reference |
| Homo sapiens (Aldolase A) | Fructose-1,6-bisphosphate | 12 | 10 | |
| Oryctolagus cuniculus (Rabbit muscle) | Fructose-1,6-bisphosphate | 4.6 | 18.5 | |
| Spinacia oleracea (Spinach chloroplast) | Fructose-1,6-bisphosphate | 16 | 29 | |
| Escherichia coli (Class II) | Fructose-1,6-bisphosphate | 270 | 14 |
Table 2: Fructose-1,6-Bisphosphatase (FBPase) Kinetics
| Organism Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Allosteric Inhibitor (K_i) |
| Sus scrofa (Pig kidney) | Fructose-1,6-bisphosphate | 4.9 | 24 | AMP (22 μM) |
| Spinacia oleracea (Spinach chloroplast) | Fructose-1,6-bisphosphate | 28 | 86 | AMP (N/A) |
| Saccharomyces cerevisiae | Fructose-1,6-bisphosphate | 5 | 110 | AMP (50 μM) |
| Escherichia coli | Fructose-1,6-bisphosphate | 6.1 | 16 | AMP (2.1 μM) |
Experimental Protocols
The characterization of enzymes in the fructose biosynthesis pathway relies on robust and reproducible experimental assays. Below are detailed protocols for the key enzymes.
Protocol: Fructose-Bisphosphate Aldolase Activity Assay
This is a coupled enzyme assay where the cleavage of fructose-1,6-bisphosphate by aldolase is monitored by measuring the oxidation of NADH.
Principle: Aldolase cleaves Fructose-1,6-bisphosphate (F1,6BP) into DHAP and G3P. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (G3PDH) then reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the aldolase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂.
-
Substrate: 50 mM Fructose-1,6-bisphosphate.
-
Coupling Enzymes: Triosephosphate isomerase (TPI, ~5 U/mL) and Glycerol-3-phosphate dehydrogenase (G3PDH, ~2 U/mL).
-
Cofactor: 10 mM NADH.
-
Enzyme Sample: Purified or partially purified aldolase preparation.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL Assay Buffer
-
50 µL 10 mM NADH
-
20 µL TPI/G3PDH enzyme mix
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.
-
Initiate the reaction by adding 50 µL of the aldolase enzyme sample. Mix by inversion.
-
Start the reaction by adding 30 µL of 50 mM Fructose-1,6-bisphosphate and immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of aldolase activity is defined as the amount of enzyme that cleaves 1 µmol of F1,6BP per minute.
Workflow Visualization
Protocol: Fructose-1,6-Bisphosphatase (FBPase) Activity Assay
This is a coupled enzyme assay where the production of fructose-6-phosphate (F6P) is monitored by the reduction of NADP⁺.
Principle: FBPase hydrolyzes F1,6BP to F6P and inorganic phosphate. The F6P produced is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm, corresponding to NADPH formation, is proportional to the FBPase activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂.
-
Substrate: 10 mM Fructose-1,6-bisphosphate.
-
Coupling Enzymes: Phosphoglucose isomerase (PGI, ~2 U/mL) and Glucose-6-phosphate dehydrogenase (G6PDH, ~1 U/mL).
-
Cofactor: 20 mM NADP⁺.
-
Enzyme Sample: Purified or partially purified FBPase preparation.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL Assay Buffer
-
20 µL 20 mM NADP⁺
-
20 µL PGI/G6PDH enzyme mix
-
50 µL FBPase enzyme sample
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record any background rate.
-
Initiate the reaction by adding 30 µL of 10 mM Fructose-1,6-bisphosphate and immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of FBPase activity is defined as the amount of enzyme that produces 1 µmol of F6P per minute.
Conclusion
The biosynthesis of α-D-fructopyranose is a result of fundamental, highly regulated enzymatic steps within central metabolism. The key enzymes, aldolase and fructose-1,6-bisphosphatase, represent critical control points. Understanding their kinetics and regulation is essential for applications in metabolic engineering and drug development targeting these pathways. The provided protocols offer a standardized basis for the functional characterization of these enzymes. While the final isomeric form of fructose in solution is governed by chemical equilibrium, the enzymatic production from phosphorylated precursors is the foundational biological process.
The Role of α-D-Fructopyranose in Carbohydrate Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fructose (B13574), a key dietary monosaccharide, is primarily metabolized in the liver through a pathway initiated by ketohexokinase (fructokinase). While fructose exists in solution as an equilibrium mixture of tautomers, including α and β anomers of pyranose and furanose forms, evidence strongly suggests that the predominant substrate for fructokinase is the β-D-fructofuranose anomer. Consequently, α-D-fructopyranose must undergo anomerization to the β-furanose form to be efficiently phosphorylated and enter the metabolic cascade. This guide provides an in-depth analysis of the metabolic fate of fructose, with a focus on the necessary isomeric conversion of α-D-fructopyranose. It details the enzymatic kinetics, metabolic pathways, and experimental protocols relevant to understanding its role in carbohydrate metabolism.
Introduction to Fructose Metabolism
Dietary fructose is absorbed from the small intestine primarily via the GLUT5 transporter.[1] The liver is the principal site of fructose metabolism, where it is rapidly phosphorylated by ketohexokinase (KHK), also known as fructokinase.[2][3][4] This initial step traps fructose within the hepatocyte as fructose-1-phosphate (B91348) (F1P).[5] Unlike glucose metabolism, fructose catabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1, leading to a rapid and largely unregulated influx of carbons into the glycolytic and lipogenic pathways.[6]
The Anomeric Specificity of Ketohexokinase
Fructose in aqueous solution exists as a complex equilibrium of isomers: β-D-fructopyranose (~70%), β-D-fructofuranose (~23%), and α-D-fructofuranose (~7%), with a small amount of the α-D-fructopyranose form. Crucially, studies on beef liver fructokinase have demonstrated a high degree of specificity for the β-D-fructofuranose anomer.[7] This implies that for α-D-fructopyranose to be metabolized, it must first undergo mutarotation to the β-D-fructofuranose form. The rate of this spontaneous anomerization is generally faster than the rate of phosphorylation, ensuring that a steady supply of the preferred substrate is available for fructokinase.[7]
The Central Metabolic Pathway of Fructose
The metabolism of fructose, following the necessary anomerization of α-D-fructopyranose, proceeds through a well-defined pathway in the liver.
Phosphorylation by Ketohexokinase (KHK)
Once in the β-D-fructofuranose form, fructose is phosphorylated by KHK to fructose-1-phosphate (F1P).[2] There are two isoforms of KHK in humans, KHK-C and KHK-A. KHK-C, the predominant isoform in the liver, has a high affinity for fructose.[8]
Cleavage by Aldolase (B8822740) B
Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[9] Aldolase B can utilize both fructose-1,6-bisphosphate and fructose-1-phosphate as substrates.[8][9]
Entry into Glycolysis and Gluconeogenesis
DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters these central metabolic pathways.[10] The rapid production of these triose phosphates from fructose can lead to a significant increase in the substrates available for glycolysis, glycogen (B147801) synthesis, and de novo lipogenesis.[11]
Quantitative Data in Fructose Metabolism
Understanding the quantitative aspects of fructose metabolism is crucial for assessing its physiological and pathological impact.
Table 1: Kinetic Parameters of Key Enzymes in Human Fructose Metabolism
| Enzyme | Substrate | Isoform | Km | Vmax | Notes |
| Ketohexokinase (KHK) | D-Fructose | KHK-C | ~0.8 mM | - | High affinity for fructose.[12] |
| Aldolase B | Fructose-1-phosphate | - | - | - | Activity is comparable for Fructose-1-phosphate and Fructose-1,6-bisphosphate.[8] |
| Aldolase B | Fructose-1,6-bisphosphate | - | 20.003 ± 4.497 mM | 1769.513 ± 200.322 mU/mg protein | Data from human placental aldolase.[7] |
Table 2: Intracellular Metabolite Concentrations in Liver Following Fructose Administration
| Metabolite | Condition | Concentration | Organism | Reference |
| Fructose-1-phosphate | Perfusion with 10mM D-fructose (10 min) | 8.7 µmol/g of liver | Rat | [13] |
| Fructose-1-phosphate | Basal | ~20 nmol/g liver | Rat | [14] |
| Fructose-1-phosphate | Sorbitol administration | ~70 nmol/g liver | Rat | [14] |
| Glycerol-3-phosphate | Fructose infusion (10 min) | Halved (47% of baseline) | Rat | [15] |
| Dihydroxyacetone phosphate | Hyperglycemia in G3PP-LKO mice | Significantly increased | Mouse | [16] |
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of fructose metabolism.
Measurement of Ketohexokinase (KHK) Activity
A luminescence-based assay is a sensitive and high-throughput method to quantify KHK activity in cell lysates or tissue homogenates.[1][17]
Principle: KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, consuming ATP and producing ADP. The amount of ADP produced is directly proportional to KHK activity and can be measured using a luminescence-based ADP detection assay.[18]
Procedure:
-
Tissue/Cell Homogenization: Homogenize liver tissue or hepatocytes in a suitable lysis buffer on ice.[18]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing fructose, ATP, and potassium.[18]
-
Enzymatic Reaction: Add the tissue homogenate to the reaction mixture and incubate to allow for the conversion of fructose to F1P.
-
ADP Detection: Add a luminescent ADP detection reagent. The resulting luminescent signal is proportional to the amount of ADP produced.
-
Quantification: Determine KHK activity by comparing the luminescence of the sample to a standard curve generated with known ADP concentrations.[18]
Measurement of Aldolase B Activity
A colorimetric assay can be used to determine aldolase activity in various samples.[1]
Principle: Aldolase catalyzes the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Through a series of coupled enzymatic reactions, a product is formed that can be measured spectrophotometrically.[19]
Procedure:
-
Sample Preparation: Serum, plasma, or tissue/cell lysates can be used. For tissues and cells, homogenize in Aldolase Assay Buffer on ice.[1]
-
Reaction Mix Preparation: Prepare a reaction mix containing fructose-1,6-bisphosphate as the substrate.
-
Kinetic Measurement: Add the sample to the reaction mix and measure the change in absorbance at a specific wavelength (e.g., 240 nm or 450 nm depending on the kit) over time in a spectrophotometer.[19] The rate of change in absorbance is proportional to the aldolase activity.
-
Calculation: Calculate the aldolase activity based on the rate of absorbance change and the extinction coefficient of the product formed.
Signaling Pathways and Logical Relationships
Visualizing the metabolic and regulatory pathways involving fructose provides a clearer understanding of its role.
Caption: Overview of Fructose Absorption and Metabolism.
Caption: Experimental Workflow for Ketohexokinase Activity Assay.
Conclusion
The metabolic significance of α-D-fructopyranose is intrinsically linked to its conversion to the β-D-fructofuranose anomer, the preferred substrate for ketohexokinase. This initial and necessary step underscores the importance of stereochemistry in enzymatic reactions and metabolic regulation. The rapid, unregulated flux of fructose-derived carbons into central metabolic pathways has significant implications for hepatic lipid and glucose homeostasis, making the enzymes of fructose metabolism, particularly ketohexokinase and aldolase B, attractive targets for therapeutic intervention in metabolic diseases. Further research into the in vivo kinetics of fructose anomerization and the factors that may influence this process will provide a more complete understanding of fructose metabolism and its role in health and disease.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 3. Fructokinase - Wikipedia [en.wikipedia.org]
- 4. prospecbio.com [prospecbio.com]
- 5. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anomeric specificity of the stimulatory effect of D-glucose on D-fructose phosphorylation by human liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. uniprot.org [uniprot.org]
- 13. The cause of hepatic accumulation of fructose 1-phosphate on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized [2-13C]dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Spectroscopic Profile of α-D-Fructopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for α-D-fructopyranose, a significant anomer of D-fructose. This document is intended to serve as a detailed resource for researchers and professionals in the fields of carbohydrate chemistry, drug development, and materials science, offering key data and methodologies for the characterization of this monosaccharide.
Introduction
α-D-Fructopyranose is one of the five tautomers of D-fructose in solution, existing in equilibrium with β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto form. While it is a minor component in aqueous solutions, its characterization is crucial for a complete understanding of the chemical and biological properties of fructose. This guide presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for α-D-fructopyranose, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections provide quantitative NMR and IR spectroscopic data for α-D-fructopyranose. The data is presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-D-Fructopyranose in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 3.65 (H-1a), 3.80 (H-1b) | 64.6 |
| C2 | - | 99.0 |
| C3 | 4.09 | Not Reported |
| C4 | 3.84 | Not Reported |
| C5 | 3.80 | Not Reported |
| C6 | 3.72 (H-6a), Not Reported (H-6b) | Not Reported |
Note: Data adapted from Barclay et al. (2012) as cited in a BenchChem application note. Chemical shifts are referenced relative to an internal standard.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. The following table presents theoretically calculated IR absorption bands for the α-anomer of D-fructose.
Table 2: Calculated Infrared (IR) Absorption Bands for α-D-Fructopyranose
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3876 - 3005 | O-H stretching |
| up to 2061 | C-H stretching |
| 1849 - 1634 | C=O stretching (from residual open-chain form) |
| 1526 - 1347 | O-C-H and C-O-H deformation |
| 1362 - 1191 | In-plane C-H and O-H deformation |
| 1191 - 995 | C-O and C-C stretching |
| 600 - 1500 | "Fingerprint" region, characteristic of carbohydrates |
Note: These are theoretically calculated frequencies and may differ slightly from experimental values. The region from 600 to 1500 cm⁻¹ contains complex vibrations characteristic of the carbohydrate structure.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline the protocols for NMR and IR spectroscopic analysis of α-D-fructopyranose.
NMR Spectroscopy Protocol
The following protocol is for the acquisition of high-resolution 1D and 2D NMR spectra of D-fructose in D₂O to identify the signals of the α-D-fructopyranose anomer.
3.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR experiments.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9 atom % D) in a clean NMR tube.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
-
Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.
3.1.2. 1D NMR Data Acquisition
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).
-
Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096, due to the low natural abundance of ¹³C.
-
3.1.3. 2D NMR Data Acquisition (COSY and HSQC)
For unambiguous assignment of the α-D-fructopyranose signals, 2D NMR experiments are recommended.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Sequence: Standard COSY-90 sequence.
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1-2 seconds.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: Standard HSQC with sensitivity enhancement.
-
¹H Spectral Width: Same as the ¹H spectrum.
-
¹³C Spectral Width: Covering the expected range of carbohydrate signals (e.g., 50-110 ppm).
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 16-64 per increment.
-
Relaxation Delay: 1-2 seconds.
-
3.1.4. Data Processing
-
Apply a suitable window function (e.g., sine-bell) to the FID.
-
Perform Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.
3.2.1. Sample Preparation
-
Drying: Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any absorbed water.
-
Grinding: In an agate mortar, grind 1-2 mg of the α-D-fructopyranose sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding.
-
Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press at 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.
3.2.2. Data Acquisition
-
Background Spectrum: Record a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Visualization of α-D-Fructopyranose Structure
The following diagram illustrates the structure of α-D-fructopyranose with atom numbering corresponding to the NMR data.
Caption: Structure of α-D-fructopyranose with atom numbering.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the complete spectroscopic characterization of α-D-fructopyranose.
Caption: Workflow for the spectroscopic analysis of α-D-fructopyranose.
References
Tautomerism of fructose to α-D-fructopyranose
An In-depth Technical Guide to the Tautomerism of Fructose (B13574) to α-D-Fructopyranose
Introduction
Fructose, a ketonic simple sugar, is a monosaccharide of significant interest in the food and pharmaceutical industries. In solution, fructose does not exist as a single structure but rather as a dynamic equilibrium of five different tautomers. This phenomenon, known as tautomerism, involves the interconversion of these forms through a process called mutarotation. The tautomeric distribution of fructose is crucial as the chemical and biological properties of each isomer can vary. This guide provides a detailed exploration of the tautomerism of fructose with a focus on the formation of α-D-fructopyranose, experimental protocols for its study, and the quantitative distribution of its tautomeric forms.
The Tautomeric Forms of Fructose
In an aqueous solution, D-fructose exists as an equilibrium mixture of at least five tautomers: the open-chain keto form and four cyclic isomers (two pyranose and two furanose forms).[1][2] The cyclic forms are hemiacetals that result from the intramolecular nucleophilic addition of one of the hydroxyl groups to the ketone carbonyl group. The pyranose forms are six-membered rings, while the furanose forms are five-membered rings. Each of these ring structures can exist as one of two anomers, α or β, which differ in the configuration at the anomeric carbon (C2).
The five primary tautomers of D-fructose in solution are:
-
β-D-fructopyranose
-
β-D-fructofuranose
-
α-D-fructofuranose
-
α-D-fructopyranose
-
Open-chain keto D-fructose
Mechanism of Tautomerism: Mutarotation
The interconversion between the different cyclic forms of fructose occurs through the open-chain keto form in a process known as mutarotation.[3] This process results in a change in the optical rotation of a freshly prepared solution of a pure anomer until an equilibrium value is reached. The mechanism involves the opening of the hemiacetal ring to yield the acyclic ketone, followed by the re-closure of the ring to form either the original or a different cyclic tautomer.[4] This ring-chain tautomerism is the fundamental mechanism behind mutarotation.[3]
Quantitative Analysis of Fructose Tautomers
The distribution of fructose tautomers at equilibrium in a solution can be quantified using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The relative concentrations of the different forms are influenced by factors such as temperature, solvent, and pH.
The tautomeric distribution of D-fructose in D₂O at 20°C has been determined by ¹H NMR spectroscopy.[2][5] The β-pyranose form is the most abundant, followed by the β-furanose and α-furanose forms.[2] The α-pyranose and the open-chain keto forms are present in much smaller quantities.[2]
| Tautomer | Percentage at Equilibrium (20°C in D₂O) |
| β-D-fructopyranose | 68.23% |
| β-D-fructofuranose | 22.35% |
| α-D-fructofuranose | 6.24% |
| α-D-fructopyranose | 2.67% |
| Keto form | 0.50% |
| Data adapted from Barclay et al. (2012)[2][5] |
Experimental Protocols for Studying Fructose Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural and quantitative analysis of the complex mixture of fructose tautomers in solution.[1] Both ¹H and ¹³C NMR can be used, with ¹H NMR being particularly useful for studying the kinetics of mutarotation due to its faster acquisition times.[2]
Methodology:
-
Sample Preparation: A known concentration of D-fructose (e.g., 0.18 M) is dissolved in a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O), to minimize the solvent signal in the ¹H NMR spectrum.[2] For equilibrium studies, the solution is allowed to equilibrate for at least 48 hours at a constant temperature.[2]
-
Instrument Setup:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is locked using the deuterium signal from the D₂O.
-
The probe is tuned and matched to the appropriate frequency (¹H or ¹³C).
-
Shimming is performed to optimize the homogeneity of the magnetic field.[1]
-
-
Data Acquisition (¹H NMR):
-
Data Analysis: The signals corresponding to each tautomer are integrated, and the relative percentages are calculated from these integrals. The full assignment of shifts for all tautomers is necessary for accurate quantification.[5]
Chromatographic Separation
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to separate the different isomers of fructose. This is particularly useful in industrial settings for enriching fructose solutions.[6]
Methodology (Ion-Exchange Chromatography):
-
Stationary Phase: A strong acid cation exchange resin in the calcium form is often used.[6][7]
-
Mobile Phase: Deionized water is used as the eluent.
-
Separation Mechanism: The separation is based on the differential affinity of the fructose and glucose molecules for the resin. Fructose forms a stronger complex with the calcium ions on the resin, leading to a longer retention time compared to glucose.[6][7]
-
Detection: A refractive index (RI) detector is commonly used.
Polarimetry
Polarimetry is a classic technique used to study mutarotation by measuring the change in the optical rotation of a sugar solution over time.[4]
Methodology:
-
Sample Preparation: A pure anomer of fructose is dissolved in water.
-
Measurement: The optical rotation of the solution is measured immediately after dissolution and then periodically until a stable value is reached.
-
Data Analysis: The change in optical rotation over time is plotted, and the kinetics of the mutarotation can be determined from this data.
References
- 1. benchchem.com [benchchem.com]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Mechanism Of Mutarotation | bartleby [bartleby.com]
- 5. Observation of the keto tautomer of D-fructose in D(2)O using (1)H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 6. Chromatographic Separation Process | www.purolite.com [purolite.com]
- 7. dupont.com [dupont.com]
α-D-fructopyranose versus β-D-fructopyranose equilibrium
An In-depth Technical Guide to the α-D-Fructopyranose versus β-D-Fructopyranose Equilibrium
Introduction
D-fructose, a ketose monosaccharide, is a central carbohydrate in metabolism and a key component of many foods and pharmaceutical formulations. In aqueous solution, D-fructose does not exist as a single structure but as a complex equilibrium mixture of several tautomers.[1] This phenomenon, known as mutarotation, involves the interconversion between cyclic hemiacetal forms and the open-chain keto form.[2][3] Among the cyclic forms, the six-membered ring structures, α-D-fructopyranose and β-D-fructopyranose, are significant components of this equilibrium. Understanding the dynamics and quantitative aspects of this equilibrium is crucial for researchers in carbohydrate chemistry, drug development, and food science, as the different anomers can exhibit distinct physical, chemical, and biological properties.
This technical guide provides a comprehensive overview of the equilibrium between α-D-fructopyranose and β-D-fructopyranose, detailing quantitative data, experimental protocols for its characterization, and the key factors that influence the tautomeric distribution.
Quantitative Data on Fructose (B13574) Tautomeric Equilibrium
The distribution of D-fructose tautomers in solution is dynamic and sensitive to environmental conditions such as temperature and solvent.[1] At equilibrium in an aqueous solution, β-D-fructopyranose is the most abundant tautomer.[4][5] The equilibrium mixture also contains significant amounts of the five-membered ring furanose forms (α and β) and a small percentage of the open-chain keto form.[2][4]
Tautomeric Composition
The following table summarizes the approximate distribution of major D-fructose tautomers in deuterium (B1214612) oxide (D₂O) at 20°C, as determined by ¹H NMR spectroscopy.
| Tautomer | Percentage at Equilibrium (20°C in D₂O) |
| β-D-fructopyranose | ~68-70% |
| β-D-fructofuranose | ~22-23% |
| α-D-fructofuranose | ~6% |
| α-D-fructopyranose | ~3% |
| keto form (open-chain) | ~0.5% |
| [4][5] |
Specific Rotation of Fructose Anomers
The interconversion between anomers can be observed by polarimetry, as each anomer has a distinct specific optical rotation. The specific rotation of an equilibrium mixture is a weighted average of the rotations of the individual anomers present.[6]
| Anomer/Mixture | Specific Rotation [α]D (in water) |
| Pure β-D-fructopyranose | -133° |
| Equilibrium Mixture | -92° |
| [7][8][9] |
Mutarotation and Equilibrium Dynamics
Mutarotation is the process by which the α and β anomers of a sugar interconvert in solution, leading to an equilibrium mixture.[5] This process occurs through the transient formation of the open-chain keto form.[2] The β-pyranose form of fructose is generally favored at equilibrium due to its greater stability; it is the only aldohexose that can adopt a conformation with all bulky substituents in equatorial positions, minimizing steric strain.[10]
Figure 1. Interconversion pathway of D-fructopyranose anomers.
Experimental Protocols
The determination of the anomeric equilibrium of fructose is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of all fructose tautomers in solution.[1]
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9% D or higher) in a clean NMR tube.[1]
-
An internal standard (e.g., DSS or TMSP) can be added for chemical shift referencing.[1]
-
Vortex the solution for 30-60 seconds to ensure complete dissolution and homogeneity.[11]
-
Allow the solution to equilibrate for at least 48 hours at the desired temperature to ensure the tautomeric equilibrium is reached.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock the field frequency using the deuterium signal from D₂O.[11]
-
Tune and match the probe for the ¹H or ¹³C frequency.[11]
-
Perform shimming to optimize the magnetic field homogeneity.[11]
-
For ¹H NMR (Quantitative):
-
Pulse Program: Standard single-pulse with solvent suppression (e.g., presaturation).[11]
-
Relaxation Delay (d1): 5 seconds (should be at least 5 times the longest T₁ relaxation time for accurate quantification).[11]
-
Acquisition Time: ~2-3 seconds.[11]
-
Number of Scans (ns): 16 to 64, depending on concentration.[11]
-
Temperature: Maintain a constant temperature (e.g., 298 K or 25°C).[11]
-
-
For ¹³C NMR:
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the well-resolved signals corresponding to each anomer. The anomeric carbon signals in the ¹³C spectrum or specific, non-overlapping proton signals in the ¹H spectrum are typically used for quantification.[1]
-
The relative percentage of each anomer is calculated from the ratio of its signal integral to the total integral of all anomeric signals.
-
Polarimetry
Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound.[12] It is used to monitor the progress of mutarotation until a stable equilibrium rotation is achieved.[13]
Methodology:
-
Principle: The observed optical rotation (α) is proportional to the concentration of the chiral substance (c), the path length of the light through the sample (l), and the specific rotation ([α]), a characteristic of the substance. This relationship is described by Biot's Law: α = [α] * l * c.[14]
-
Sample Preparation:
-
Prepare a solution of D-fructose of a known concentration (e.g., 1-10 g/100 mL) in distilled water.
-
Ensure the solvent is not optically active.
-
-
Instrument Setup and Measurement:
-
Calibrate the polarimeter using a blank (the solvent).
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the fructose solution, ensuring no air bubbles are in the light path.[14]
-
Place the cell in the polarimeter.
-
Measure the optical rotation at a specific wavelength (usually the sodium D-line, 589 nm) and a constant temperature (e.g., 20°C).[13]
-
Record the optical rotation at regular intervals until the value becomes constant, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
The equilibrium percentages of α- and β-pyranose can be calculated if the specific rotations of the pure anomers and the equilibrium mixture are known.
-
Let x be the fraction of α-D-fructopyranose and (1-x) be the fraction of β-D-fructopyranose.
-
[α]equilibrium = (x * [α]α-anomer) + ((1-x) * [α]β-anomer)
-
Solve for x to determine the mole fractions of each anomer.
-
Figure 2. General workflow for analyzing fructose tautomeric equilibrium.
Factors Influencing the Equilibrium
The position of the tautomeric equilibrium of D-fructose is sensitive to several factors:
-
Temperature: An increase in temperature generally favors the formation of the furanose forms over the more stable pyranose forms.[4] This is an important consideration in food processing and high-temperature analytical techniques.
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent can significantly alter the tautomeric distribution. For instance, in solvents less polar than water, the equilibrium can shift.
-
pH: The rate of mutarotation is catalyzed by both acids and bases.[3] While the equilibrium composition may not be drastically different within a neutral pH range (pH 2-7), extreme pH values can influence the stability and distribution of the anomers.[15]
Conclusion
The equilibrium between α-D-fructopyranose and β-D-fructopyranose is a fundamental aspect of fructose chemistry. In aqueous solutions, this equilibrium heavily favors the more stable β-anomer. The dynamic interconversion, or mutarotation, proceeds through an open-chain keto intermediate and results in a complex mixture that also includes furanose forms. The quantitative analysis of this equilibrium is reliably performed using high-resolution NMR spectroscopy, which allows for the direct measurement of each tautomer. Polarimetry serves as a complementary technique to monitor the overall process of mutarotation. For researchers and professionals in drug development and food science, a thorough understanding of this equilibrium and the factors that influence it is essential for controlling the properties and behavior of fructose-containing systems.
References
- 1. benchchem.com [benchchem.com]
- 2. psiberg.com [psiberg.com]
- 3. conductscience.com [conductscience.com]
- 4. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. (a) Write a detailed mechanism for the isomerization of \beta -D-fructofu.. [askfilo.com]
- 9. Beta-D-Fructopyranose | C6H12O6 | CID 24310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. analysis.rs [analysis.rs]
- 14. cdn.pasco.com [cdn.pasco.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Enzymatic Synthesis of α-D-Fructopyranose Derivatives: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the enzymatic synthesis of α-D-fructopyranose derivatives. The focus is on the use of fructosyltransferases, particularly levansucrases, for the production of fructooligosaccharides (FOS) and fructosylated phenolic compounds. These derivatives are of significant interest for their potential applications in the food, cosmetic, and pharmaceutical industries, including their role as prebiotics and their potential as therapeutic agents for conditions such as type 2 diabetes.
Introduction to Enzymatic Fructosylation
The synthesis of α-D-fructopyranose derivatives through enzymatic processes offers a highly specific and efficient alternative to chemical methods, which often require harsh conditions and complex protection/deprotection steps. Fructosyltransferases (EC 2.4.1.-) are a class of enzymes that catalyze the transfer of a fructosyl moiety from a donor substrate, most commonly sucrose (B13894), to an acceptor molecule. This process, known as transfructosylation, can be harnessed to produce a diverse range of fructosylated compounds.
Levansucrases (EC 2.4.1.10) are a well-characterized group of fructosyltransferases that synthesize levan, a fructose (B13574) polymer with β-(2→6) linkages, and short-chain fructooligosaccharides (FOS).[1] The initial step in this synthesis is the formation of 6-kestose (B12071499), which then serves as an acceptor for further fructosyl transfer.[2] By controlling reaction conditions and selecting appropriate enzymes, the synthesis can be directed towards the production of specific FOS or other fructosylated derivatives.
Enzymatic fructosylation can also be used to modify the properties of other molecules, such as phenolic compounds. This modification can enhance their water solubility, stability, and bioavailability, potentially leading to improved therapeutic efficacy.[3][4]
Data Presentation: Quantitative Analysis of Enzymatic Fructosylation
The efficiency and outcome of enzymatic fructosylation are influenced by various factors including the choice of enzyme, substrate and acceptor concentrations, pH, and temperature. The following tables summarize key quantitative data from various studies.
| Enzyme Source | Acceptor | Product(s) | Conversion/Yield | Reference |
| Gluconacetobacter diazotrophicus (Levansucrase) | Puerarin | Fructosyl-puerarin derivatives | 93% conversion | [3] |
| Gluconacetobacter diazotrophicus (Levansucrase) | Coniferyl alcohol | Fructosyl-coniferyl alcohol derivatives | 25.1% conversion | [3] |
| Schwanniomyces occidentalis (β-fructofuranosidase) | Glycerol | 1-O and 2-O-β-d-fructofuranosylglycerol | 62 g/L | [5] |
| Schwanniomyces occidentalis (mutated Ffase) | Sucrose | 6-kestose | ~116 g/L | [6] |
| Bacillus subtilis (Levansucrase) | Trehalose | O-β-d-Fruf-(2↔6)-O-α-d-Glcp-(1↔1)-α-d-Glcp | 23% molar yield |
Table 1: Synthesis of Fructosylated Compounds
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Bacillus subtilis Levansucrase (SacB) | Low Molecular Weight Levan | 5 x 10-3 M | 5.7 x 10-3 | 1.14 | [7] |
| Pseudomonas orientalis Levansucrase (Psor-LS) - Hydrolysis | Sucrose | 57 ± 2 | - | - | [8] |
| Pseudomonas orientalis Levansucrase (Psor-LS) - Transfructosylation | Sucrose | 202 ± 7 | - | - | [8] |
| Bacillus amyloliquefaciens Levansucrase - Transfructosylation | Sucrose | - | 1136.5 | - | [9] |
Table 2: Kinetic Parameters of Levansucrases
Experimental Protocols
This section provides detailed protocols for the expression and purification of a recombinant levansucrase, followed by its application in the synthesis of a fructooligosaccharide and a fructosylated phenolic compound.
Protocol for Recombinant Levansucrase Expression and Purification
This protocol is adapted from methodologies for expressing levansucrase from Bacillus species in E. coli.
Materials:
-
E. coli BL21 (DE3) cells
-
Expression vector containing the levansucrase gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.0, containing 0.1% Triton X-100)
-
Chromatography system with an appropriate column (e.g., Ni-NTA for His-tagged proteins or ion-exchange chromatography)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21 (DE3) cells.
-
Culture: Inoculate a single colony into LB medium containing ampicillin (100 µg/mL). Grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-30°C) for several hours or overnight.
-
Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Purification: Purify the recombinant levansucrase from the supernatant using an appropriate chromatography method based on the properties of the expressed protein (e.g., affinity chromatography for tagged proteins).
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol for Enzymatic Synthesis of 6-Kestose
This protocol describes the synthesis of the trisaccharide 6-kestose from sucrose using a purified levansucrase.
Materials:
-
Purified levansucrase
-
Sucrose
-
Sodium acetate buffer (50 mM, pH 5.6)
-
Reaction vessel
-
Water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing sucrose (e.g., 100-600 g/L) in sodium acetate buffer.[2]
-
Enzyme Addition: Add the purified levansucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically (e.g., 1-25 U/g of sucrose).[2]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35-50°C) with gentle agitation for a defined period (e.g., 2-24 hours).[2]
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analysis: Analyze the reaction products by HPLC to determine the concentration of 6-kestose and other FOS.
Protocol for Enzymatic Fructosylation of Ferulic Acid
This protocol outlines the synthesis of a fructosylated phenolic compound, using ferulic acid as an example.
Materials:
-
Purified levansucrase from Gluconacetobacter diazotrophicus
-
Sucrose (1.5 M)
-
Ferulic acid (25 mM)
-
Phosphate (B84403) buffer (50 mM, pH 5.8)
-
C18 resin for column chromatography
-
Acetonitrile and water for elution
-
Thin Layer Chromatography (TLC) plates for monitoring purification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 1.5 M sucrose and 25 mM ferulic acid in 50 mM phosphate buffer (pH 5.8).
-
Enzyme Addition: Add the purified levansucrase to the reaction mixture (e.g., 5 U/mL).
-
Incubation: Incubate the reaction at 42°C for 24 hours.
-
Purification:
-
Load the reaction mixture onto a C18 resin column.
-
Wash the column with pure water to remove unreacted sugars.
-
Elute the fructosylated ferulic acid using an acetonitrile/water solution (e.g., 20:80 v/v).
-
Monitor the purification process using TLC.
-
-
Analysis: Characterize the purified product using techniques such as HPLC, Mass Spectrometry, and NMR to confirm its structure.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Enzymatic Synthesis
The following diagram illustrates a general workflow for the enzymatic synthesis of α-D-fructopyranose derivatives.
Caption: General workflow for enzymatic synthesis.
Signaling Pathway: Modulation of AMPK by Fructosylated Phenolic Compounds
Fructosylated phenolic compounds have shown potential in managing type 2 diabetes, partly through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[10][11] AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and reduced glucose production, which are beneficial in a diabetic state.[12]
Caption: AMPK signaling pathway activation.
Applications in Drug Development
The development of α-D-fructopyranose derivatives holds significant promise for drug development, particularly in the management of metabolic diseases like type 2 diabetes. One of the key targets in this area is the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates in the small intestine.[13] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia.[14]
Fructosylated phenolic compounds are being investigated as potential α-glucosidase inhibitors.[15][16] The addition of the fructosyl moiety can improve the pharmacokinetic properties of these compounds.[4] Furthermore, as illustrated in the diagram above, these derivatives can also modulate key signaling pathways like the AMPK pathway, offering a multi-faceted approach to disease management.[10][11]
Another area of interest is the role of fructose transporters, such as GLUT5, in fructose metabolism and its association with metabolic diseases.[7][8][9][17][18] Understanding how α-D-fructopyranose derivatives interact with these transporters could open new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fructosylation of phenolic compounds by levansucrase from Gluconacetobacter diazotrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Fructosylation of Phenolic Compounds: A New Alternative for the Development of Antidiabetic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glicoenz: A simple system to produce 6-kestose [glicoenz.org]
- 7. Regulation of the fructose transporter GLUT5 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLUT5 - Wikipedia [en.wikipedia.org]
- 9. The role of fructose transporters in diseases linked to excessive fructose intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols targeting diabetes via the AMP-activated protein kinase pathway; future approach to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 13. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The regulation of GLUT5 and GLUT2 activity in the adaptation of intestinal brush-border fructose transport in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
α-D-Fructopyranose: A Versatile Chiral Precursor in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-Fructopyranose, a naturally abundant and inexpensive ketohexose, serves as a valuable chiral starting material in organic synthesis. Its rich stereochemistry and multiple functional groups provide a versatile scaffold for the enantioselective synthesis of a wide array of complex molecules, including chiral building blocks, natural products, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of α-D-fructopyranose as a chiral precursor.
Key Applications
The inherent chirality of α-D-fructopyranose makes it an attractive starting point for the synthesis of enantiomerically pure compounds, obviating the need for asymmetric synthesis or chiral resolution. Key applications include:
-
Synthesis of Chiral Building Blocks: Fructose (B13574) can be readily converted into a variety of chiral synthons, such as protected derivatives, lactones, and iminosugars, which are versatile intermediates in multi-step syntheses.
-
Natural Product Synthesis: The stereochemical complexity of many natural products can be traced back to carbohydrate precursors. α-D-Fructopyranose has been successfully employed in the total synthesis of various natural products, including iminosugars with potent biological activities.
-
Pharmaceutical Development: The demand for enantiomerically pure drugs has driven the use of chiral pool starting materials like fructose. It has been utilized in the synthesis of pharmaceutical agents, for instance, in the preparation of anticonvulsant drugs.
Strategic Approach: Protection and Functionalization
The synthetic utility of α-D-fructopyranose is unlocked through a strategic sequence of protection and functionalization steps. A common and crucial initial step is the protection of its hydroxyl groups to enhance solubility in organic solvents and to enable regioselective reactions.
Diagram: General Synthetic Strategy
Caption: General workflow for utilizing α-D-fructopyranose in chiral synthesis.
Key Intermediate: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
A cornerstone in fructose-based synthesis is the preparation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This diacetonide is a stable, crystalline solid that is soluble in many organic solvents. Its formation protects four of the five hydroxyl groups, leaving the anomeric hydroxyl and the primary hydroxyl at C1 available for selective modification.
Experimental Protocol: Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
This protocol is adapted from established procedures.
Materials:
-
D-Fructose (1.0 eq)
-
Acetone (B3395972) (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend D-fructose in anhydrous acetone at 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to afford 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose as a white crystalline solid.
| Reactant | Product | Yield (%) | Reference |
| D-Fructose | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | 89 | [1] |
Applications in the Synthesis of Iminosugars
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. Many iminosugars are potent glycosidase inhibitors and have therapeutic potential for the treatment of various diseases, including diabetes, viral infections, and cancer. D-fructose is a common starting material for the synthesis of various iminosugars.
Diagram: Synthesis of Iminosugars from D-Fructose
Caption: Synthetic pathway to iminosugars from D-fructose.[2]
Synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)
A concise synthesis of DAB has been reported starting from D-fructose.[2] The key steps involve the formation of a protected 6-iodo-fructofuranoside, followed by a zinc-mediated fragmentation to an unsaturated ketone. This ketone is then converted to DAB through ozonolysis, reductive amination, and deprotection.
| Starting Material | Product | Number of Steps | Overall Yield (%) | Reference |
| D-Fructose | 1,4-dideoxy-1,4-imino-D-arabinitol | 7 | 11 | [2] |
Synthesis of 1-Deoxymannojirimycin (B1202084) (DMJ)
A practical, large-scale synthesis of the valuable iminosugar 1-deoxymannojirimycin (DMJ) has been achieved from D-fructose.[3] A key step in this synthesis is a Mitsunobu reaction to introduce the nitrogen functionality.
| Starting Material | Product | Overall Yield (%) | Reference |
| D-Fructose | 1-Deoxymannojirimycin | 55 | [3] |
Functional Group Transformations
Oxidation of Protected Fructose
The primary hydroxyl group of protected fructose derivatives can be selectively oxidized to an aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond formation or other transformations.
Experimental Protocol: Oxidation of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
This protocol is based on a reported procedure for the oxidation of a similar protected fructose derivative.[4]
Materials:
-
1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (1.0 eq)
-
Pyridinium (B92312) chlorochromate (PCC) (2.5 eq)
-
3 Å Molecular Sieves
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Celite
Procedure:
-
To a stirred suspension of 3 Å molecular sieves in anhydrous dichloromethane, add 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
-
Add pyridinium chlorochromate (PCC) portion-wise to the mixture.
-
Stir the reaction at room temperature for 15 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel.
| Reactant | Product | Yield (%) | Reference |
| 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose | Not specified | [4] |
Chain Elongation using Wittig Reaction
The Wittig reaction is a powerful tool for carbon-carbon bond formation and can be used to extend the carbon chain of fructose derivatives. This reaction is typically performed on the aldehyde obtained from the oxidation of a protected fructose.
Experimental Protocol: Two-Carbon Chain Elongation of an Unprotected Aldose (General Protocol)
This protocol for a Wittig reaction on an unprotected carbohydrate can be adapted for fructose-derived aldehydes.[5][6]
Materials:
-
Aldehyde derived from protected fructose (1.0 eq)
-
(tert-Butoxycarbonylmethylene)triphenylphosphorane (stabilized ylide)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the fructose-derived aldehyde in a suitable anhydrous solvent.
-
Add the stabilized Wittig reagent to the solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
| Reactant Type | Product Type | Diastereoselectivity | Reference |
| Unprotected Aldose | (E)-α,β-Unsaturated Ester | High for 2,3-threo configuration | [5][6] |
Conclusion
α-D-Fructopyranose is a readily available and cost-effective chiral precursor with significant potential in organic synthesis. Through well-established protection and functionalization strategies, it provides access to a diverse range of valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The protocols and data presented herein serve as a guide for researchers to harness the synthetic utility of this versatile carbohydrate.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of naturally occurring iminosugars from d-fructose by the use of a zinc-mediated fragmentation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A convenient route to higher sugars by two-carbon chain elongation using Wittig/dihydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of α-D-Fructopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574), a key monosaccharide in numerous biological processes, exists in equilibrium between its furanose and pyranose forms. While the five-membered fructofuranose ring is prevalent in many natural products, including sucrose, the six-membered fructopyranose form also plays a significant role in various biological contexts. The stereoselective synthesis of α-D-fructopyranosides presents a considerable challenge in carbohydrate chemistry due to the thermodynamic preference for the β-anomer and the competing formation of the furanose isomers. These application notes provide an overview of the available methodologies for the synthesis of α-D-fructopyranosides, detailing experimental protocols and summarizing key quantitative data to aid researchers in this specialized area of glycosylation chemistry. The development of efficient methods for the synthesis of α-D-fructopyranosides is crucial for advancing our understanding of their biological functions and for the development of novel therapeutics and other glycoconjugates.
Data Presentation: Quantitative Analysis of Fructopyranoside Synthesis
The stereochemical outcome of fructopyranosylation is highly dependent on the reaction conditions, the nature of the protecting groups on the donor, and the type of glycosyl acceptor. The following table summarizes representative data from the literature on the synthesis of fructopyranosides, highlighting the challenges in achieving high α-selectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1,3,4,5-Tetra-O-benzoyl-β-D-fructopyranosyl bromide | Methanol | Silver triflate | Dichloromethane | -20 | 2 | 85 | 1:9 | (Hypothetical Data) |
| Per-O-acetylated D-fructose | Decanol | FeCl₃ | Fatty alcohols | Reflux | - | ~30 | Mixture | [1] |
| D-Fructose | 2-Chloroethanol | Acid | 2-Chloroethanol | Ambient | - | - | β-selective | [1] |
| D-Fructose | Hydroxypropionitrile | Acid (1 mol%) | Hydroxypropionitrile | Ambient | 4 | 38 | β-selective | [1] |
| Inulin (B196767) | Hydroxypropionitrile | Acid (1 mol%) | Hydroxypropionitrile | Ambient | 96 | 46 | β-selective | [1] |
Note: The data presented is often for mixtures of anomers or focuses on β-selective reactions due to the scarcity of specific data for α-D-fructopyranosylation. Researchers should consider these challenges when designing synthetic strategies.
Experimental Protocols
Protocol 1: General Procedure for Fischer Glycosylation of Fructose
The Fischer glycosylation is a classical method for the synthesis of alkyl glycosides. However, with fructose, it typically yields a complex mixture of furanosides and pyranosides with low α-selectivity. This protocol is provided as a baseline method.
Materials:
-
D-Fructose
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)
-
Neutralizing agent (e.g., sodium bicarbonate, pyridine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Suspend D-fructose in a 10-20 fold excess of the anhydrous alcohol.
-
Add the acid catalyst (e.g., 1-2% v/v of concentrated sulfuric acid) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days.
-
Once the starting material is consumed, neutralize the reaction mixture with a suitable base (e.g., solid sodium bicarbonate or pyridine) until the pH is neutral.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
The resulting crude syrup will contain a mixture of α/β-furanosides and α/β-pyranosides.
-
Purify the mixture using silica gel column chromatography with an appropriate solvent system to isolate the desired fructopyranoside isomers. Characterization by NMR is essential to determine the anomeric and ring configuration.
Expected Outcome: This method generally leads to a mixture of products, with the thermodynamically more stable products often predominating. The isolation of the pure α-D-fructopyranoside can be challenging and may result in low yields.
Protocol 2: Synthesis of β-D-Fructopyranosides via Dynamic Crystallization
This protocol describes a method for the synthesis of β-fructopyranosides where the product crystallizes from the reaction mixture, driving the equilibrium towards the desired product.[1] While this protocol is β-selective, understanding the conditions that favor the pyranose ring can be informative for developing α-selective methods.
Materials:
-
D-Fructose or Inulin
-
Hydroxypropionitrile
-
Acid catalyst (e.g., sulfuric acid)
-
Filtration apparatus
Procedure:
-
Create a slurry of D-fructose or inulin in hydroxypropionitrile (e.g., 0.5 g/mL).[1]
-
Add a catalytic amount of acid (e.g., 1 mol%).[1]
-
Stir the mixture at ambient temperature.
-
The β-fructopyranoside product will precipitate from the reaction mixture over time (from hours to days).[1]
-
Isolate the crystalline product by filtration.
-
Wash the crystals with a suitable solvent and dry under vacuum.
Expected Outcome: This method allows for the selective synthesis and easy isolation of the β-fructopyranoside. The dynamic crystallization process avoids the formation of complex mixtures often seen in other glycosylation methods with fructose.[1]
Visualizations
Logical Relationship: Challenges in α-D-Fructopyranoside Synthesis
Caption: Challenges in stereoselective α-D-fructopyranoside synthesis.
Experimental Workflow: General Glycosylation Protocol
Caption: General workflow for chemical synthesis of α-D-fructopyranosides.
Conclusion and Future Perspectives
The stereoselective synthesis of α-D-fructopyranosides remains a formidable task for synthetic chemists. The inherent preference of fructose to exist as a mixture of isomers in solution, coupled with the thermodynamic stability of the β-pyranoside anomer, necessitates the development of highly specialized and carefully controlled glycosylation methodologies. While direct and high-yielding protocols for α-fructopyranosylation are not yet widely established, the exploration of novel protecting group strategies, the development of stereodirecting auxiliaries, and the discovery of enzymes with the desired selectivity will be crucial for advancing this field. The protocols and data presented herein provide a foundation for researchers to build upon in their efforts to synthesize these challenging but potentially important glycoconjugates for applications in drug discovery and chemical biology.
References
Application Notes and Protocols for the Quantification of α-D-Fructopyranose
These application notes provide detailed methodologies and comparative data for researchers, scientists, and drug development professionals engaged in the quantification of α-D-fructopyranose. The following sections detail various analytical techniques, including their principles, protocols, and quantitative performance.
Introduction
D-Fructose is a ketonic monosaccharide that exists in solution as an equilibrium mixture of at least five tautomers: α- and β-pyranose forms, α- and β-furanose forms, and a minor open-chain keto form.[1] Among these, β-D-fructopyranose is the most abundant tautomer in aqueous solutions.[2] The α-D-fructopyranose form is a minor component, making its selective quantification challenging.[2] Accurate determination of α-D-fructopyranose and other fructose (B13574) tautomers is crucial in various fields, including food science, metabolomics, and pharmaceutical development, due to the different biological activities and chemical properties of each isomer.
This document outlines several powerful analytical methods for the quantification of fructose, with a focus on techniques that can differentiate and quantify its various forms, including α-D-fructopyranose.
Tautomeric Equilibrium of D-Fructose
In an aqueous solution, D-fructose undergoes mutarotation to establish an equilibrium among its different isomeric forms. Understanding this equilibrium is fundamental to any quantitative analysis.
Caption: Tautomeric equilibrium of D-fructose in solution.
Comparative Quantitative Data of Analytical Methods
The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various techniques for fructose analysis.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Notes |
| HPLC-RID | ~0.06 g/L[3] | ~0.2 g/L[3] | 0.05 - 10 mg/mL[4] | Good for high concentrations, but lacks sensitivity.[5] |
| HPLC-DAD (PMP derivatization) | 1.17 - 4.83 µg/mL[6] | 3.55 - 18.32 µg/mL[6] | 10 - 400 µg/mL[6] | Derivatization is required for UV detection. *Range for various monosaccharides. |
| HPLC-ELSD | - | - | - | Detects non-volatile compounds; response can be non-linear. |
| HPAEC-PAD | <0.5 nmol | - | - | Highly sensitive and specific for carbohydrates without derivatization.[5] |
| LC-MS | 0.005 mg/L[7] | - | 0.005 - 10 mg/L[7] | High sensitivity and selectivity, suitable for complex matrices.[7] |
| Capillary Electrophoresis (CE) | 0.03 g/dm³[8] | - | Up to 5.0 g/dm³[8] | High resolution and short analysis time.[9] Derivatization can enhance sensitivity.[10] |
| Enzymatic Assay | 8 µM (for D-mannose)[11] | - | - | Highly specific; sensitivity depends on the specific enzyme system and detection method.[12] |
| ¹H NMR Spectroscopy | - | - | - | Provides structural and quantitative information on all tautomers simultaneously.[2] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification
NMR spectroscopy is a powerful non-destructive technique that allows for the simultaneous identification and quantification of the different tautomers of fructose in solution.[13]
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the fructose sample in a known volume of high-purity Deuterium (B1214612) Oxide (D₂O, 99.9% D or higher).[1]
-
For quantitative analysis, add a known concentration of an internal standard (e.g., DSS or TMSP).[1]
-
Vortex the solution for 30-60 seconds to ensure complete dissolution and homogeneity.[1]
-
Transfer 0.6-0.7 mL of the solution into a clean NMR tube.[1]
-
Allow the solution to equilibrate for at least 48 hours at a constant temperature (e.g., 25°C) to ensure the tautomeric equilibrium is reached.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the D₂O solvent.[1]
-
Tune and match the probe for the ¹H frequency.[1]
-
Perform automated or manual shimming to optimize magnetic field homogeneity.[1]
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment, potentially with solvent suppression.[1]
-
Typical Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg' in Bruker)
-
Spectral Width: ~12-16 ppm, centered around 4.7 ppm[1]
-
Acquisition Time: ~2-3 seconds[1]
-
Relaxation Delay (d1): 5 seconds (ensure it is at least 5 times the longest T₁ relaxation time for accurate quantification)[1]
-
Number of Scans (ns): 16 to 64, depending on the sample concentration[1]
-
Temperature: 298 K (25°C)[1]
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Identify the characteristic signals for each tautomer. The anomeric protons are often well-resolved.
-
Integrate the distinct signals corresponding to each tautomer. The relative concentration of each tautomer is proportional to its integral value.
-
The concentration of α-D-fructopyranose can be determined by integrating a unique, well-resolved resonance and comparing it to the integral of the internal standard or the sum of integrals for all fructose tautomers.[2]
-
Caption: General workflow for NMR-based quantification of fructose tautomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sugars. Different column chemistries and detectors can be employed.
Protocol for HPLC-RID Analysis:
This method is suitable for relatively high concentrations of fructose.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in HPLC-grade water or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Prepare a series of calibration standards of fructose in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[3]
-
Column: An amino-terminated column (e.g., 250 mm × 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[4]
-
Injection Volume: 20 µL.[3]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
-
Data Analysis:
-
Identify the fructose peak in the chromatogram by comparing its retention time with that of a fructose standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the fructose standards.
-
Quantify the fructose in the sample by interpolating its peak area on the calibration curve.
-
Mass Spectrometry (MS) for Isotope Tracing
Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity. Stable isotope tracing using deuterated fructose (e.g., D-fructose-d-1) allows for the tracking of fructose metabolism.[14]
Protocol for LC-MS based Fructose Metabolite Tracing:
-
Cell Culture and Labeling:
-
Culture cells or prepare the biological system of interest under standard conditions.
-
Replace the standard medium with a medium containing a known concentration of D-fructose-d-1 and incubate for a specific period.[14]
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[15]
-
-
LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system.
-
Column: A column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7][15]
-
Mobile Phase: A gradient of solvents, typically water and acetonitrile with additives like ammonium (B1175870) acetate (B1210297) or formic acid.
-
MS System: A mass spectrometer (e.g., Q-TOF or triple quadrupole) capable of MS/MS.[16]
-
Ionization: Electrospray ionization (ESI) in negative mode is common for sugars.[7]
-
Data Acquisition: Acquire data in full scan mode to identify labeled metabolites and in MS/MS or Selected Ion Monitoring (SIM) mode for quantification.[7]
-
-
Data Analysis:
-
Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) for fructose and its downstream metabolites.
-
The incorporation of the deuterium label from D-fructose-d-1 will result in a mass shift (e.g., M+1) in the metabolites.
-
Quantify the fractional contribution of fructose to these metabolites based on the relative abundances of the labeled and unlabeled isotopologues.[14]
-
Caption: Simplified metabolic pathway of fructose.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for analyzing small sample volumes.[17]
Protocol for CE with UV Detection:
-
Sample and Standard Preparation:
-
Dissolve samples and standards in deionized water or the background electrolyte (BGE).
-
Filter all solutions through a 0.45 µm filter.
-
-
CE Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): An alkaline buffer is used to ionize the hydroxyl groups of the sugars, enabling their electrophoretic mobility. A typical BGE could be 130 mM NaOH and 36 mM Na₂HPO₄.[17]
-
Voltage: -16 to 18 kV (negative polarity).[8]
-
Temperature: 24-25°C.[8]
-
Injection: Hydrodynamic injection (e.g., 30 mbar for 5 seconds).[8]
-
Detection: UV detection at a low wavelength (e.g., 195 nm) or indirect UV detection.
-
-
Data Analysis:
-
Identify the fructose peak based on its migration time compared to a standard.
-
Quantify using a calibration curve constructed from the peak areas of the standards.
-
Enzymatic Assays
Enzymatic assays are highly specific and can be used to quantify D-fructose even in complex mixtures.[12]
Protocol for Spectrophotometric Enzymatic Assay:
This protocol is based on a coupled enzyme reaction where the formation of NADH or NADPH is measured, which is proportional to the initial amount of fructose.
-
Reagents:
-
Buffer solution (e.g., Triethanolamine buffer).
-
ATP and NADP⁺ solution.
-
Hexokinase (HK) and Glucose-6-phosphate dehydrogenase (G6P-DH) enzyme suspension.
-
Phosphoglucose isomerase (PGI) enzyme suspension.
-
-
Assay Procedure:
-
Pipette the sample solution and buffer into a cuvette.
-
Add the ATP/NADP⁺ solution and the HK/G6P-DH enzyme suspension. Mix and incubate for a few minutes.
-
Read the initial absorbance (A₁) at 340 nm. This reading accounts for any glucose present in the sample.
-
Start the fructose reaction by adding the PGI enzyme suspension.
-
Mix and incubate until the reaction is complete (when the absorbance is stable).
-
Read the final absorbance (A₂) at 340 nm.
-
-
Calculation:
-
The change in absorbance (ΔA = A₂ - A₁) is proportional to the concentration of fructose in the sample.
-
Calculate the fructose concentration using the molar extinction coefficient of NADPH (6.3 L mmol⁻¹ cm⁻¹) and the sample volume, or by using a fructose standard curve.
-
Conclusion
The quantification of α-D-fructopyranose, a minor tautomer of D-fructose, requires analytical methods with high resolution and specificity. NMR spectroscopy stands out for its ability to directly observe and quantify all tautomers in solution without separation. Chromatographic techniques like HPLC and HPAEC-PAD, as well as CE, provide excellent separation of fructose from other components, with various detection methods offering different levels of sensitivity. Mass spectrometry, particularly when combined with stable isotope labeling, is a powerful tool for studying the metabolic fate of fructose. Enzymatic assays offer high specificity for D-fructose. The choice of the optimal method will be dictated by the specific research question, the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. [The determination of glucose, sucrose and fructose by the method of capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis for the analysis of glycosaminoglycan-derived disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides | Springer Nature Experiments [experiments.springernature.com]
- 11. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification and quantification of six major α-dicarbonyl process contaminants in high-fructose corn syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijfans.org [ijfans.org]
Application Note: HPLC Analysis of α-D-fructopyranose and its Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-fructose is a ketonic monosaccharide that exists in solution as an equilibrium mixture of several tautomers, including the α- and β-pyranose anomers, α- and β-furanose anomers, and a minor open-chain keto form. The relative proportions of these anomers can influence the physicochemical and biological properties of fructose-containing products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these closely related isomers. This application note provides a detailed protocol for the analysis of α-D-fructopyranose and its anomers using chiral HPLC, along with an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Challenges in Fructose (B13574) Anomer Analysis
The primary challenges in the HPLC analysis of fructose anomers include:
-
Mutarotation: The α and β anomers of fructose can interconvert in solution, a process known as mutarotation.[1][2] This can lead to peak broadening or the appearance of split peaks if the interconversion rate is comparable to the chromatographic timescale.[3]
-
Structural Similarity: The anomers of fructose are structurally very similar, making their separation challenging and requiring high-resolution chromatographic techniques.
-
Lack of a Chromophore: Sugars like fructose lack a strong UV chromophore, necessitating the use of universal detectors such as Refractive Index (RI) or Charged Aerosol Detectors (CAD).
Chiral HPLC Method for Fructose Anomer Separation
A one-step chiral HPLC method has been demonstrated to effectively separate the anomers and enantiomers of various underivatized monosaccharides, including fructose.[4][5]
Quantitative Data
The following table summarizes the chromatographic parameters for the separation of D-fructose anomers using a Chiralpak AD-H column.
| Analyte | Retention Time (t R) (min) |
| D-fructofuranose | 5.2 |
| D-fructopyranose | 5.8 |
Data sourced from Lopes and Gaspar, J Chromatogr A, 2008.[4][5]
Experimental Protocol: Chiral HPLC
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Chiralpak AD-H column (250 mm x 4.6 mm, 10 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
D-fructose reference standard.
-
Hexane (HPLC grade).
-
Ethanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of hexane, ethanol, and TFA in the ratio of (7:3):0.1 (v/v/v). Degas the mobile phase by sonication for at least 15 minutes before use.
-
Standard Solutions:
-
Accurately weigh a suitable amount of D-fructose reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
3. Sample Preparation
-
For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.
-
For solid samples, accurately weigh the sample and dissolve it in the mobile phase. Sonication may be used to aid dissolution.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 10 µm)
-
Mobile Phase: Hexane:Ethanol:TFA ((7:3):0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
5. Data Analysis
-
Identify the peaks corresponding to the D-fructofuranose and D-fructopyranose anomers based on their retention times.
-
Construct a calibration curve by plotting the peak area of the fructose anomers against their corresponding concentrations from the standard solutions.
-
Quantify the amount of each anomer in the samples by interpolating their peak areas from the calibration curve.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a viable alternative for the separation of polar compounds like sugars. Amino- and amide-bonded stationary phases are commonly employed for this purpose.
Experimental Protocol: HILIC
1. Instrumentation and Materials
-
HPLC or UHPLC system with a pump, autosampler, column oven, and a universal detector (RI or CAD).
-
Amino- or amide-bonded HILIC column (e.g., an amino-propyl bonded silica (B1680970) column).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
D-fructose reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of acetonitrile and water, typically in a ratio between 85:15 and 75:25 (v/v). The exact ratio may need to be optimized for the specific column and separation desired. Degas the mobile phase before use.
-
Standard Solutions: Prepare standard solutions of D-fructose in the mobile phase as described in the chiral HPLC protocol.
3. Sample Preparation
-
Prepare samples as described in the chiral HPLC protocol, using the HILIC mobile phase as the diluent.
4. Chromatographic Conditions
-
Column: Amino- or amide-bonded HILIC column.
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min (adjust as needed for the column dimensions).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).
5. Data Analysis
-
Perform data analysis as described in the chiral HPLC protocol. Note that with some HILIC methods, the goal may be to have a single, sharp peak for total fructose, which can be achieved by adjusting the temperature to accelerate mutarotation. For anomer separation, lower temperatures are generally preferred.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of α-D-fructopyranose anomers.
Caption: General workflow for the HPLC analysis of D-fructopyranose anomers.
Conclusion
The chiral HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of D-fructopyranose anomers. For applications where anomer separation is not required or as an alternative technique, the HILIC method offers a suitable solution. Careful sample and mobile phase preparation, along with precise control of chromatographic conditions, are essential for achieving accurate and reproducible results. These methods are valuable tools for quality control and research in the food, pharmaceutical, and biotechnology industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of α-D-Fructopyranose in Oligosaccharide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-fructopyranose, a key monosaccharide, serves as a fundamental building block in the synthesis of various biologically significant oligosaccharides. While present in its free form, it is most commonly utilized in synthesis as a component of sucrose (B13894) (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside). The primary application of fructose (B13574) in this context is the production of fructooligosaccharides (FOS), which are chains of fructose units. FOS are widely recognized for their prebiotic properties, stimulating the growth of beneficial gut bacteria, and are thus of great interest in the food and pharmaceutical industries.
This document provides detailed protocols and application notes on the enzymatic synthesis of oligosaccharides using α-D-fructopyranose, primarily derived from sucrose. Enzymatic synthesis, particularly through transfructosylation, is the preferred method for FOS production due to its high specificity and efficiency under mild reaction conditions.
Principle of Enzymatic Fructooligosaccharide (FOS) Synthesis
The enzymatic synthesis of FOS from sucrose is predominantly a transfructosylation reaction catalyzed by enzymes with fructosyltransferase (FTase) activity, such as β-fructofuranosidases (EC 3.2.1.26) and fructosyltransferases (EC 2.4.1.9).[1][2] In this kinetically controlled reaction, the enzyme cleaves the β-(2→1) glycosidic bond in sucrose. The released fructosyl moiety is then transferred to an acceptor molecule.[3]
If the acceptor is another sucrose molecule, a series of FOS like 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-fructofuranosylnystose (GF4) are formed.[1][2] If the acceptor is water, hydrolysis occurs, releasing fructose and glucose.[4] The composition of the final product mixture can be controlled by varying reaction conditions such as pH, temperature, and substrate concentration.[4][5]
Caption: General mechanism of enzymatic FOS synthesis via transfructosylation.
Experimental Protocols
Protocol 1: Synthesis of FOS and Maltosylfructosides (MFOS) using Inulosucrase
This protocol is based on the use of a purified inulosucrase (IS) from Lactobacillus gasseri DSM 20604 for the synthesis of FOS and novel maltosylfructosides (MFOS).[6]
A. Materials
-
Purified inulosucrase (IS) from L. gasseri
-
Sucrose
-
Maltose (B56501) (for MFOS synthesis)
-
Sodium acetate (B1210297) buffer (25 mM)
-
Calcium chloride (CaCl₂)
-
Deionized water
B. Optimized Reaction Conditions
-
Enzyme Concentration: 1.6 U/mL
-
Substrate:
-
For FOS: 300 g/L sucrose
-
For MFOS: 30:30 ( g/100 mL) sucrose/maltose mixture
-
-
Buffer: 25 mM Sodium acetate buffer supplemented with 1 mM CaCl₂
-
pH: 5.2
-
Temperature: 55°C
-
Reaction Time: 24-32 hours
C. Procedure
-
Prepare the substrate solution by dissolving sucrose (and maltose, if applicable) in 25 mM sodium acetate buffer (pH 5.2) containing 1 mM CaCl₂.
-
Pre-warm the substrate solution to 55°C in a temperature-controlled water bath or incubator.
-
Initiate the reaction by adding the inulosucrase enzyme to a final concentration of 1.6 U/mL.
-
Incubate the reaction mixture at 55°C for up to 32 hours. Samples can be taken at various time points for analysis.
-
Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
Analyze the resulting oligosaccharide mixture using techniques such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Protocol 2: FOS Synthesis using a Commercial Enzyme Preparation (Pectinex® Ultra SP-L)
This protocol utilizes a commercially available enzyme mixture, Pectinex® Ultra SP-L, which exhibits fructosyltransferase activity.[4][5]
A. Materials
-
Pectinex® Ultra SP-L (Novozymes)
-
Sucrose
-
Sodium acetate buffer (0.1 M) or deionized water for pH adjustment
-
Erlenmeyer flasks
-
Orbital shaker
B. Optimized Reaction Conditions
-
Enzyme Concentration: 1% (v/v)
-
Substrate Concentration: 200-700 g/L sucrose
-
Reaction Medium: Aqueous solution (e.g., 0.1 M sodium acetate buffer)
-
pH: 5.5 - 7.0 (Optimal yield at pH 7.0)[4]
-
Temperature: 50°C
-
Agitation: 120 rpm
-
Reaction Time: ~24 hours for maximum yield
C. Procedure
-
Prepare a 50 mL reaction mixture in an Erlenmeyer flask consisting of the sucrose solution (at the desired concentration between 200-700 g/L) and adjust the pH.[5]
-
Place the flask on an orbital shaker in a temperature-controlled incubator set to 50°C and 120 rpm.
-
Add 1% (v/v) of Pectinex® Ultra SP-L to start the reaction.
-
Allow the reaction to proceed for 24 hours to achieve maximum FOS yield.[4]
-
Stop the reaction by heat inactivation (boiling for 10 minutes).
-
Filter or centrifuge the mixture to remove any precipitates before analysis by HPLC.
Protocol 3: High-Yield FOS Production using a Mixed-Enzyme System
This protocol describes the use of β-fructofuranosidase from Aspergillus niger in conjunction with glucose oxidase to enhance FOS yield by reducing glucose inhibition.[1]
A. Materials
-
Semi-purified β-fructofuranosidase from Aspergillus niger ATCC 20611
-
Glucose oxidase
-
Sucrose
-
Benzoic acid (preservative)
-
Stirred tank reactor
B. Optimized Reaction Conditions
-
Enzyme Concentration:
-
β-fructofuranosidase: 10 U/g sucrose
-
Glucose oxidase: 15 U/g sucrose
-
-
Substrate Concentration: 400 g/L sucrose
-
pH: 5.5 (controlled)
-
Temperature: 40°C
-
Aeration: 1 vvm (volume of air per volume of liquid per minute)
-
Agitation: 550 rpm
-
Reaction Time: Up to 32 hours
C. Procedure
-
Prepare the reaction mixture (e.g., 800 mL) in a 2-L stirred tank reactor containing 400 g/L sucrose and 0.1% benzoic acid as a preservative.[1]
-
Set the reactor conditions to pH 5.5, 40°C, 1-vvm aeration, and 550-rpm agitation.
-
Add the enzymes: β-fructofuranosidase (10 U/g sucrose) and glucose oxidase (15 U/g sucrose).
-
Run the reaction for up to 32 hours.
-
Monitor the carbohydrate composition periodically by taking samples and analyzing them via HPLC.
-
Terminate the reaction by heat inactivation.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative data from the described protocols for easy comparison.
| Parameter | Protocol 1: Inulosucrase[6] | Protocol 2: Pectinex® Ultra SP-L[4][5] | Protocol 3: Mixed-Enzyme System[1] |
| Enzyme Source | Lactobacillus gasseri | Commercial (Aspergillus sp.) | Aspergillus niger & Glucose Oxidase |
| Substrate(s) | 300 g/L Sucrose | 200-700 g/L Sucrose | 400 g/L Sucrose |
| pH | 5.2 | 7.0 | 5.5 |
| Temperature | 55°C | 50°C | 40°C |
| Reaction Time | 24 h | 24 h | 32 h |
| Max FOS Yield | 45% (w/w of initial sucrose) | ~60% (of total carbohydrates) | 92.9% (YFOS/GF = 0.929 g/g) |
| Productivity | Not specified | Not specified | 10.41 g/L·h |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the enzymatic synthesis and subsequent analysis of oligosaccharides.
Caption: General experimental workflow for FOS synthesis and analysis.
Application Notes for Researchers
-
Enzyme Selection is Critical: The choice of enzyme is a primary determinant of the final product profile. Fructosyltransferases from different microbial sources will produce FOS with varying degrees of polymerization and linkage types.[3] For instance, the inulosucrase from L. gasseri can utilize maltose as an acceptor to create novel MFOS structures.[6]
-
Substrate Concentration and Water Activity: High substrate concentrations (typically >50% w/v) are favored in FOS synthesis. This reduces water activity, which in turn suppresses the competing hydrolysis reaction and promotes the desired transfructosylation reaction, leading to higher FOS yields.[2][4]
-
Process Optimization: As shown in the protocols, FOS yield is highly sensitive to pH, temperature, and reaction time.[3] These parameters must be optimized for each specific enzyme to maximize productivity and achieve the desired product composition. For example, prolonged reaction times can lead to the hydrolysis of newly formed FOS.
-
Downstream Processing: The final reaction mixture typically contains FOS, unreacted sucrose, and the by-products glucose and fructose. For applications requiring high-purity FOS, downstream purification steps such as chromatography are necessary.
-
Chemical vs. Enzymatic Synthesis: While chemical synthesis offers versatility in creating complex and unnatural oligosaccharides, it often requires extensive use of protecting groups and can suffer from low stereoselectivity.[7][8][9] For the production of naturally occurring FOS, enzymatic synthesis is far more direct, cost-effective, and environmentally friendly.
References
- 1. thaiscience.info [thaiscience.info]
- 2. mdpi.com [mdpi.com]
- 3. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Protecting Group Strategies for α-D-Fructopyranose: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the selective manipulation of the multiple hydroxyl groups of α-D-fructopyranose is a critical step in the synthesis of complex carbohydrates, glycoconjugates, and fructose-containing natural products. A well-designed protecting group strategy is paramount for achieving high yields and stereoselectivity. These application notes provide a detailed overview of common protecting group strategies for α-D-fructopyranose, complete with experimental protocols and a logical framework for their application.
The reactivity of the hydroxyl groups in α-D-fructopyranose generally follows the order: C6-OH (primary) > C1-OH (primary) > C2-OH (anomeric) > C3-OH, C4-OH (secondary). This inherent reactivity difference, coupled with the use of sterically demanding or chelating protecting groups, allows for the regioselective protection of each hydroxyl group.
Key Protecting Group Strategies
A cornerstone of fructopyranose chemistry is the use of acetal (B89532) protecting groups, particularly the formation of isopropylidene derivatives. This strategy often serves as the entry point for a variety of selective modifications.
Di-O-isopropylidene Protection: Access to the C1 and C2 Hydroxyls
Treatment of D-fructose with acetone (B3395972) in the presence of an acid catalyst leads to the formation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This reaction protects the C3, C4, C5, and the exocyclic C6 hydroxyl groups, leaving the C1 primary hydroxyl and the C2 anomeric hydroxyl groups accessible for further functionalization.[1][2]
Table 1: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose
| Reagents & Conditions | Yield | Reference |
| D-Fructose, Acetone, Sulfuric Acid | 89% | [2] |
| D-Fructose, 2,2-Dimethoxypropane (B42991), Acetone, Perchloric Acid, 0°C, 6h | 51-52% |
Regioselective Acetal Opening: Unmasking the C4 and C5 Hydroxyls
The 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose can undergo regioselective acetolysis to cleave the 4,5-O-isopropylidene group, thus exposing the C4 and C5 hydroxyl groups for subsequent modifications. This selective deprotection is a valuable tool for accessing different substitution patterns.
Table 2: Regioselective Acetal Opening
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | Acetic Anhydride, Trifluoroacetic Acid | 2,3-O-isopropylidene-4,5-di-O-acetyl-β-D-fructopyranose | 76% |
Selective Protection of the Primary C6-Hydroxyl Group
The primary hydroxyl group at the C6 position is the most nucleophilic and sterically accessible, making it a prime target for selective protection using bulky reagents such as trityl (Tr) or tert-butyldimethylsilyl (TBDMS) ethers.
Table 3: Selective Protection of the C6-Hydroxyl Group
| Protecting Group | Reagents & Conditions | Typical Yield |
| Trityl (Tr) | Trityl chloride, Pyridine | High |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | High |
Orthogonal Protecting Group Strategies
For the synthesis of complex molecules, an orthogonal protecting group strategy is essential. This approach utilizes a set of protecting groups that can be removed under specific conditions without affecting the others.[3] This allows for the sequential unmasking and modification of different hydroxyl groups.
A typical orthogonal strategy for α-D-fructopyranose might involve:
-
Acetal protection (e.g., isopropylidene) for the C3, C4, and C5 hydroxyls.
-
A silyl ether (e.g., TBDMS) for the C6 primary hydroxyl.
-
An acyl group (e.g., benzoyl) for one of the other hydroxyls.
-
A benzyl ether for another hydroxyl.
These groups can be selectively removed by acid, fluoride (B91410) ions, base, and hydrogenolysis, respectively.
Experimental Protocols
Protocol 1: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose
Materials:
-
D-Fructose (18.0 g, 100 mmol)
-
Acetone (350 mL)
-
2,2-Dimethoxypropane (7.4 mL, 60 mmol)
-
70% Perchloric acid (4.3 mL)
-
Concentrated Ammonium (B1175870) hydroxide (B78521)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 1-L round-bottomed flask containing acetone (350 mL), add D-fructose (18.0 g) and 2,2-dimethoxypropane (7.4 mL).
-
Cool the flask in an ice bath for 15 minutes.
-
Add 70% perchloric acid (4.3 mL) in one portion and stir the resulting suspension at 0°C for 6 hours.
-
Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).
-
Remove the solvent by rotary evaporation at 25°C to obtain a white solid.
-
Dissolve the solid in dichloromethane (200 mL) and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation until the total volume is about 40 mL.
-
Add boiling hexane (100 mL) and allow the flask to cool to room temperature to crystallize the product.
-
Cool the flask to -25°C for 4 hours to maximize crystallization.
-
Isolate the solid by vacuum filtration and wash with cold (-25°C) hexane to yield 13.4-13.6 g (51-52%) of the title compound as fine white needles.
Protocol 2: Regioselective Acylation using a Tin Acetal
This protocol describes a general method for the regioselective acylation of a diol in a carbohydrate, which can be adapted for fructopyranose derivatives. Tin acetals can activate one hydroxyl group over another within a diol system.
Materials:
-
A diol-containing fructopyranose derivative
-
Dibutyltin (B87310) oxide
-
An acylating agent (e.g., benzoyl chloride)
-
A suitable solvent (e.g., toluene)
Procedure:
-
Dissolve the fructopyranose derivative in toluene.
-
Add an equimolar amount of dibutyltin oxide.
-
Reflux the mixture with azeotropic removal of water until the solution is clear.
-
Cool the solution to room temperature.
-
Add the acylating agent dropwise and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
Logical Workflow and Orthogonal Relationships
The following diagrams illustrate the logical workflow for protecting group strategies and the orthogonal relationships between different protecting groups.
References
Industrial Applications of α-D-Fructopyranose: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-fructopyranose, a specific anomer of fructose (B13574), is a monosaccharide with growing interest in various industrial sectors, including food, pharmaceuticals, and biotechnology. While less common in nature than its furanose counterpart, the unique stereochemistry of α-D-fructopyranose offers specific properties that are being explored for novel applications. This document provides detailed application notes and experimental protocols related to the industrial uses of α-D-fructopyranose, with a focus on its role as a chiral building block in synthesis and its potential in enzymatic processes.
Physicochemical Properties
A clear understanding of the physicochemical properties of α-D-fructopyranose is essential for its application in industrial processes.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 10489-81-3 | |
| Appearance | White crystalline powder | |
| Melting Point | 119-122 °C (decomposes) | |
| Solubility | Soluble in water | |
| Optical Rotation [α]ᴅ | +3.5° (c=1, H₂O) |
Industrial Applications
The primary industrial applications of α-D-fructopyranose are currently centered on its use as a specialized sweetener and as a chiral precursor for the synthesis of complex organic molecules.
Food Industry: Specialty Sweetener and Functional Food Ingredient
While D-fructose is a common sweetener, the specific anomer α-D-fructopyranose is being investigated for its unique functional properties. Leucrose (B8805515) [D-glucopyranosyl-α(1→5)-D-fructopyranose], a sucrose (B13894) isomer synthesized from sucrose via an enzymatic process, is a notable example where the fructose moiety is in the pyranose form.[2]
Application Note: Leucrose, containing an α-D-fructopyranose unit, has been assessed as a non-cariogenic sugar substitute.[2] It is produced through microbial-enzymatic transglycosidation from sucrose.[2] Studies have shown that leucrose is not readily fermented by oral bacteria, thus preventing the sharp drop in plaque pH associated with dental caries.[2] This makes α-D-fructopyranose-containing disaccharides promising ingredients for functional foods and beverages aimed at dental health.
Pharmaceutical Industry: Chiral Building Block for Drug Synthesis
The defined stereochemistry of α-D-fructopyranose makes it a valuable chiral starting material for the synthesis of complex pharmaceutical compounds.[3][4][5][6] The multiple chiral centers and functional groups can be selectively modified to create enantiomerically pure drug intermediates.[3][4][5][6]
Application Note: Fructose derivatives, including those derived from α-D-fructopyranose, are utilized in the synthesis of a range of pharmaceuticals. For example, fructopyranose sulfamate (B1201201) derivatives have been found to exhibit anticonvulsant activity and are useful in the treatment of epilepsy.[7] The synthesis of these derivatives requires careful control of stereochemistry, for which α-D-fructopyranose can serve as a starting scaffold.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Leucrose [D-glucopyranosyl-α(1→5)-D-fructopyranose]
This protocol describes a general method for the enzymatic synthesis of leucrose, a disaccharide containing an α-D-fructopyranose moiety, using dextransucrase.
Materials:
-
Sucrose (high purity)
-
Dextransucrase (from Leuconostoc mesenteroides)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.2)
-
Activated charcoal
-
Celite
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and a carbohydrate analysis column.
Procedure:
-
Reaction Setup:
-
Prepare a solution of 50% (w/v) sucrose in 0.1 M sodium acetate buffer (pH 5.2).
-
Warm the solution to 30°C.
-
Add dextransucrase to the sucrose solution (e.g., 10 units of enzyme per gram of sucrose).
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 90°C for 15 minutes to inactivate the enzyme.
-
Cool the mixture to room temperature.
-
-
Purification:
-
Add activated charcoal (2% w/v) to the reaction mixture to decolorize the solution.
-
Stir for 1 hour at room temperature.
-
Filter the mixture through a bed of Celite to remove the charcoal and precipitated proteins.
-
Concentrate the filtrate under reduced pressure to a syrup.
-
-
Isolation:
-
The concentrated syrup, containing leucrose, residual sucrose, and fructose, can be further purified by column chromatography on a strong cation exchange resin in the calcium form.
-
Elute with deionized water.
-
Alternatively, selective crystallization can be employed. Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization of leucrose.
-
-
Analysis:
-
Analyze the purity of the isolated leucrose using HPLC.
-
Confirm the structure using NMR spectroscopy.
-
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 50% (w/v) Sucrose |
| Enzyme Load | 10 U/g sucrose |
| Reaction Time | 24-48 hours |
| Temperature | 30°C |
| pH | 5.2 |
| Typical Yield of Leucrose | 30-40% (based on initial sucrose) |
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of leucrose.
Protocol 2: Synthesis of a Fructopyranose Sulfamate Derivative
This protocol is an adapted procedure for the synthesis of a sulfamate derivative from a protected α-D-fructopyranose, which could be a precursor for anticonvulsant drugs. This is a representative protocol and may require optimization for specific derivatives.
Materials:
-
Diacetone-α-D-fructopyranose (a protected form of α-D-fructopyranose)
-
Sulfamoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve diacetone-α-D-fructopyranose (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) dropwise.
-
In a separate flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfamoyl chloride solution dropwise to the fructose derivative solution at 0°C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
-
Deprotection (if necessary):
-
The diacetone protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in water) to yield the final fructopyranose sulfamate.
-
-
Analysis:
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Diacetone-α-D-fructopyranose |
| Reagents | Sulfamoyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 12-16 hours |
| Temperature | 0°C to room temperature |
| Typical Yield | 60-80% (after chromatography) |
Experimental Workflow:
Caption: Workflow for the synthesis of a fructopyranose sulfamate derivative.
Signaling Pathways
Currently, there is limited research on specific signaling pathways directly activated or modulated by α-D-fructopyranose. However, as a fructose isomer, it is expected to be metabolized through the general fructose metabolic pathway. Fructose metabolism primarily occurs in the liver and involves phosphorylation to fructose-1-phosphate (B91348) by fructokinase. This bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to rapid downstream metabolism.
Logical Relationship of Fructose Metabolism:
References
- 1. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. US7196209B2 - Continuous process for the preparation of fructopyranose sulfamate derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: α-D-Fructopyranose Crystallization
Welcome to the technical support center for D-fructose crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which form of fructose (B13574) actually crystallizes from solution?
A1: While D-fructose exists in solution as an equilibrium mixture of five isomers (β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form), it is the β-D-fructopyranose anomer that crystallizes from aqueous and alcoholic solutions.[1] The other isomers, including α-D-fructopyranose, are considered impurities in the context of crystallization and can inhibit or complicate the process.[1] The equilibrium between these forms is known as mutarotation, and its rate can affect crystallization outcomes.[1]
Q2: What are the key physical properties of D-fructose relevant to its crystallization?
A2: Understanding the physical properties of D-fructose is crucial for designing and troubleshooting crystallization experiments. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆[2][3] |
| Molar Mass | 180.16 g/mol [2][3] |
| Appearance | Typically a syrup or a white crystalline solid.[4] |
| Decomposition Temperature | 103-105 °C[2] |
| Solubility in Water | Good[2] |
| α-D-fructopyranose CAS | 10489-81-3[3] |
| β-D-fructopyranose CAS | 7660-25-5 |
Q3: What are the most effective solvents for D-fructose crystallization?
A3: The choice of solvent is critical. Due to the high solubility of fructose in water and the high viscosity of resulting syrups, aqueous crystallization can be slow and result in low yields.[5] Alcoholic crystallization, typically using ethanol (B145695) or methanol, is often preferred as it generates higher supersaturation and lower viscosity.[5][6] The solubility in various solvents is detailed below.
| Solvent System | Temperature (°C) | Fructose Solubility (mg/mL or as noted) |
| Water | 20 | Good[2] |
| Methanol/Water Mixtures | 22 - 80 | Solubility increases with temperature and water content.[6] |
| Ethanol/Water Mixtures | 30 - 40 | Used to generate high supersaturation and lower viscosity compared to aqueous solutions.[5] |
| NADES1 (Choline chloride:lactic acid) | 25 | 191 mg/mL[7] |
| NADES2 (Choline chloride:urea) | 25 | 245 mg/mL[7] |
| NADES2 (Choline chloride:urea) | 45 | ~808.5 mg/mL (3.3-fold increase from 25°C)[7] |
| [C₄C₁im][N(CN)₂] (Ionic Liquid) | ~15 - 75 | D-(−)-fructose is the least soluble monosaccharide in this IL.[8] |
| [C₄C₁im][(OCH₃)₂PO₄] (Ionic Liquid) | ~15 - 75 | D-(−)-fructose is the least soluble monosaccharide in this IL.[8] |
Troubleshooting & Optimization Guides
Problem 1: No Crystals Are Forming (Solution Remains Clear)
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of D-fructose may be too low for spontaneous nucleation.
-
Inhibition of Nucleation: The energy barrier for crystal nucleation has not been overcome. This can be due to the viscosity of the syrup or the presence of other fructose isomers.
-
Solution 1 (Seeding): Introduce seed crystals of β-D-fructopyranose to the solution. This is the most reliable method to induce crystallization.[1][11] Finely grained seed crystals (<200 μm) are often effective.[1]
-
Solution 2 (Scratching): Gently scratch the inside surface of the glass vessel with a glass rod at the air-liquid interface. This can create nucleation sites.
-
-
Presence of Inhibitory Impurities: Other sugars (e.g., glucose, sucrose) or degradation products can interfere with nucleation.[12][13]
-
Solution: Purify the D-fructose syrup using techniques like chromatography before attempting crystallization.
-
Problem 2: Oiling Out or Formation of a Glassy Solid
Possible Causes & Solutions:
-
Excessive Supersaturation / Rapid Cooling: If the solution is too concentrated or cooled too quickly, the fructose may come out of solution faster than it can organize into a crystal lattice, resulting in an amorphous oil or glass.
-
Solution: Return the sample to the heat source, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly.[9] Placing the vessel in an insulated container (e.g., a dewar or styrofoam box) can achieve a slow, controlled cooling rate.
-
-
High Viscosity: Concentrated fructose syrups are highly viscous, which can impede the molecular diffusion necessary for crystallization.
-
Solution: Using a co-solvent like ethanol can reduce viscosity and improve crystallization kinetics.[5] Moderate agitation can also help, but it must be controlled to avoid excessive secondary nucleation.
-
-
Significant Impurities: High levels of impurities depress the melting point and can prevent crystallization, favoring an oiled-out product.[9]
-
Solution: Re-dissolve the oiled-out substance and consider a purification step, such as treatment with activated charcoal to remove colored impurities, before re-attempting a slower crystallization.[9]
-
Problem 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated)
Possible Causes & Solutions:
-
Rapid Crystal Growth: Fast crystallization often leads to the inclusion of impurities and the formation of many small, imperfect crystals.[9]
-
Solution: Slow the rate of crystallization. This can be achieved by reducing the level of supersaturation (using slightly more solvent) or by slowing the cooling or anti-solvent addition rate.[9]
-
-
Presence of Specific Impurities: Certain impurities can adsorb to specific faces of growing crystals, altering their shape (habit) and potentially causing needle-like or plate-like morphologies.[14] Polysaccharides are known to affect sucrose (B13894) crystal shape and growth, a similar effect can be expected for fructose.[12]
-
Solution: Enhance the purity of the starting material. If the impurity is known, a different solvent system may be able to reject it more effectively.
-
-
Inadequate Agitation: Without proper mixing, localized areas of high supersaturation can form, leading to rapid, uncontrolled nucleation and growth.
-
Solution: Implement gentle, consistent agitation to ensure a homogenous solution. The optimal agitation rate should be determined empirically, as too much can cause crystal breakage.
-
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization from Aqueous Ethanol
This method is effective for producing crystalline fructose by reducing its solubility in an aqueous solution through the addition of an alcohol.[5]
-
Preparation of Supersaturated Solution: Prepare a concentrated D-fructose syrup (e.g., 70-80% w/w in deionized water). Heat gently (50-60°C) to ensure all fructose is dissolved.
-
Solvent Addition: Transfer the warm fructose syrup to a jacketed crystallization vessel maintained at a constant temperature (e.g., 50-75°C).[11]
-
Anti-Solvent Introduction: Slowly add ethanol (the anti-solvent) to the syrup with gentle agitation. The ethanol-to-water mass ratio can range from 3:1 to 8:1 depending on the desired supersaturation.[5] The goal is to achieve a supersaturation ratio of approximately 1.02 to 1.1.[11]
-
Seeding: Once the desired supersaturation is reached, introduce a slurry of finely milled β-D-fructopyranose seed crystals (e.g., 1-5% by mass of total fructose).
-
Crystal Growth: Maintain the temperature and gentle agitation. Crystal growth can be driven by the slow, continuous addition of more anti-solvent or by azeotropic evaporation of the solvent mixture under reduced pressure to maintain a constant level of supersaturation.[11]
-
Isolation: Once crystal growth is complete (typically monitored by observing the solution's refractive index or solids content), the crystals are harvested by filtration or centrifugation.
-
Washing & Drying: Wash the recovered crystals with a cold mixture of ethanol and water, followed by pure cold ethanol, to remove residual mother liquor. Dry the crystals under vacuum at a low temperature.
References
- 1. US6607603B1 - Method for making crystallized fructose - Google Patents [patents.google.com]
- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of Temperature and Time on the Physicochemical and Sensory Properties of Crystallized Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
Technical Support Center: Overcoming Mutarotation in α-D-Fructopyranose Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-D-fructopyranose. The focus is on addressing the challenges posed by mutarotation to achieve stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is mutarotation and why is it a problem for my α-D-fructopyranose reaction?
A1: Mutarotation is the process where a cyclic sugar, like α-D-fructopyranose, interconverts into its other anomeric forms (e.g., β-D-fructopyranose) and tautomers (furanose and open-chain forms) when dissolved in a solvent.[1][2][3] This occurs through a dynamic equilibrium.[1] For reactions targeting the specific α-D-fructopyranose anomer, this is a significant challenge because it continuously depletes your target reactant, leading to a mixture of products, reduced yield of the desired stereoisomer, and complex purification procedures.
Q2: My reaction is giving a mixture of α and β products. How can I favor the α-anomer?
A2: Achieving α-anomer selectivity requires controlling the reaction conditions to favor either kinetic or thermodynamic pathways that lead to the desired product.[4][5] Key strategies include:
-
Kinetic Control: This approach aims to make the desired reaction occur much faster than the rate of mutarotation. This is often achieved at lower temperatures where the mutarotation process is slower.[4][6]
-
Thermodynamic Control: This involves reaction conditions that allow the various anomers to equilibrate, with the desired α-product being the most stable isomer, which is favored at higher temperatures and longer reaction times.[4][6]
-
Catalyst Selection: Employing stereoselective catalysts, such as certain enzymes or chiral Lewis acids, can preferentially activate the α-anomer or direct the reaction to form the α-product.[7][8]
-
Solvent Choice: The solvent can significantly influence the anomeric equilibrium and the rate of mutarotation.[9][10][11] Anhydrous, non-polar, or coordinating solvents can sometimes "lock" the desired conformation.
Q3: How do solvent and temperature affect the mutarotation of fructose (B13574)?
A3: Both solvent and temperature are critical factors.
-
Temperature: Increasing the temperature generally increases the rate of mutarotation, allowing equilibrium to be reached faster.[9][10] Conversely, lowering the temperature slows down mutarotation, which can be exploited for kinetic control.
-
Solvent: The composition of fructose anomers at equilibrium is highly dependent on the solvent. For example, in aqueous solutions, fructose exists as a mixture of β-pyranose, β-furanose, and α-furanose forms.[9] In contrast, solvents like dimethyl sulfoxide (B87167) (DMSO) can favor different tautomers. The rate of mutarotation can also be significantly slower in mixed organic-aqueous solvents compared to pure water.[9]
Q4: Are there specific protecting groups that can prevent mutarotation?
A4: Yes, using protecting groups is a common and effective strategy. By selectively protecting the hydroxyl groups of α-D-fructopyranose, you can "lock" the molecule in the desired pyranose ring form and prevent it from opening into the chain form necessary for mutarotation. For instance, forming a 4,6-O-silylidene ketal has been used to stabilize a fructofuranoside donor for stereoselective synthesis of α-isomers.[12] This strategy is fundamental in stereoselective glycosylation reactions.[13]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired α-product; mixture of anomers observed. | The rate of mutarotation is competitive with or faster than the rate of your desired reaction. | 1. Lower the Reaction Temperature: This will slow down the rate of mutarotation, potentially allowing your reaction to proceed on the α-anomer before it isomerizes (Kinetic Control).[6] 2. Change the Solvent: Experiment with anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile) to slow the proton transfer mechanisms involved in mutarotation. The anomeric equilibrium is solvent-dependent.[9][10] 3. Use a More Active Catalyst: A catalyst that accelerates the desired reaction can help it outpace the mutarotation process. |
| Reaction results are inconsistent and not reproducible. | Trace amounts of water or impurities in the solvent or reagents are catalyzing mutarotation. | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use molecular sieves. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Purify Starting Materials: Ensure the starting α-D-fructopyranose is of high purity and is not already partially equilibrated. |
| The reaction works well, but purification of the α-anomer from other isomers is difficult. | The reaction conditions lead to a thermodynamically controlled mixture of products with similar properties. | 1. Re-evaluate the Reaction Strategy: Consider a protecting group strategy to lock the anomeric center before the key reaction step.[12] 2. Derivatization for Separation: It may be possible to selectively react one of the anomers in the product mixture to facilitate separation. |
| Reaction is very slow at low temperatures needed to control mutarotation. | The activation energy for the desired reaction is too high to proceed efficiently at low temperatures. | 1. Investigate Catalysis: Screen for catalysts that are highly active at low temperatures. This could include specific Lewis acids, enzymes, or organocatalysts.[7] 2. Use a More Reactive Fructose Donor: If applicable (e.g., in glycosylation), convert the fructopyranose into a more reactive species (e.g., a thioglycoside or trichloroacetimidate (B1259523) donor) that can react under milder, low-temperature conditions. |
Quantitative Data Summary
For researchers needing to estimate the extent of mutarotation, the following tables provide a summary of equilibrium data in different conditions.
Table 1: Anomeric Equilibrium Composition of D-Fructose in Solution
| Solvent | Temperature (°C) | β-D-fructopyranose (%) | β-D-fructofuranose (%) | α-D-fructofuranose (%) |
| Water (Aqueous) | 24 | ~73 | ~19 | ~8 |
| Ethanol:Water (9:1) | 24 | Lower than in water | Higher than in water (~60% total furanose) | Higher than in water (~60% total furanose) |
Data is approximate and sourced from studies on fructose tautomeric distribution. The exact composition can vary. A study showed that in aqueous-ethanolic solutions, furanose tautomers were more favored (~60%) compared to in aqueous solution (~27%).[9]
Table 2: Influence of Conditions on Mutarotation Rate
| Sugar | Condition Change | Effect on Mutarotation Rate |
| D-Fructose | Change solvent from pure water to 9:1 ethanol:water | Rate decreases approximately fivefold.[9] |
| General Sugars | Increase in temperature | Rate increases.[9][10] |
| General Sugars | Presence of acid or base catalysts | Rate increases significantly.[1] |
Experimental Protocols
Protocol: Kinetic Control of α-Selective Glycosylation
This protocol outlines a general approach for a glycosylation reaction aiming to preserve the α-anomeric configuration by minimizing mutarotation.
Objective: To glycosylate an alcohol with an activated α-D-fructopyranosyl donor under conditions that favor the kinetic product.
Materials:
-
Protected α-D-fructopyranosyl donor (e.g., a trichloroacetimidate or thioglycoside)
-
Glycosyl acceptor (alcohol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activator/Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) for an imidate donor)
-
Activated 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reactant Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the α-D-fructopyranosyl donor and the glycosyl acceptor in anhydrous DCM.
-
Additive: Add freshly activated 4Å molecular sieves to the solution to scavenge any trace moisture.
-
Cooling: Cool the reaction mixture to a low temperature (typically between -78 °C and -40 °C) using a dry ice/acetone or similar cooling bath. This is the critical step to slow mutarotation of any potentially unprotected species.
-
Initiation: Slowly add the activator/promoter (e.g., a solution of TMSOTf in anhydrous DCM) dropwise to the cooled, stirring reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting donor is consumed to prevent anomerization of the product.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution) while the mixture is still cold.
-
Workup and Purification: Allow the mixture to warm to room temperature, filter off the molecular sieves, and proceed with a standard aqueous workup. The crude product is then purified, typically by flash column chromatography, to isolate the desired α-glycoside.
Visualizations
The Mutarotation Pathway of D-Fructose
Caption: Equilibrium pathways for D-Fructose mutarotation in solution.
Experimental Workflow for Stereoselective Synthesis
Caption: Workflow for kinetically controlled α-selective reactions.
Troubleshooting Logic for Low α-Selectivity
Caption: Decision tree for troubleshooting poor α-anomer selectivity.
References
- 1. longdom.org [longdom.org]
- 2. Mutarotation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. (180a) Selective Glucose Isomerization to Fructose Using a Heterogeneous Immobilized Tertiary Amine with Tuned Molecular Design | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Stereocontrolled synthesis of α-d-allulofuranosides using α-selective d-fructofuranosidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in Enzymatic Synthesis of α-D-Fructopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of α-D-fructopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for the synthesis of α-D-fructopyranose from sucrose (B13894)?
The primary enzymes used are from the glycoside hydrolase family, including fructosyltransferases (FTases) and invertases (β-fructofuranosidases). These enzymes catalyze the transfer of a fructose (B13574) moiety from a donor substrate, typically sucrose, to an acceptor molecule. While these enzymes are often used for the production of fructooligosaccharides (FOS), their activity can be modulated to favor the synthesis of the monosaccharide α-D-fructopyranose.
Q2: What are the main competing reactions that can lower the yield of α-D-fructopyranose?
The main competing reactions are:
-
Hydrolysis: The enzyme can hydrolyze sucrose into glucose and fructose, which is often the dominant reaction at low substrate concentrations.
-
Transfructosylation to form Fructooligosaccharides (FOS): The enzyme can transfer fructose units to other sucrose molecules or to newly formed fructooligosaccharides, leading to the formation of byproducts like 1-kestose, nystose, and other higher-degree polymerization FOS.
Q3: How can I monitor the progress of the reaction and quantify the yield of α-D-fructopyranose?
Reaction progress and product quantification can be achieved using High-Performance Liquid Chromatography (HPLC). A suitable column, such as a carbohydrate analysis column, can separate sucrose, glucose, fructose, and different fructooligosaccharides. Quantification is performed by comparing the peak areas of the samples to those of known standards.
Troubleshooting Guide
Issue 1: Low or No Yield of α-D-Fructopyranose
Possible Causes and Solutions:
-
Inactive Enzyme:
-
Suboptimal Reaction Conditions:
-
pH and Temperature: The optimal pH and temperature are highly dependent on the specific enzyme used. Verify the optimal conditions from the manufacturer's data sheet or relevant literature. For many fungal fructosyltransferases, the optimal pH is in the range of 4.5-6.5 and the optimal temperature is between 40-60°C.[2]
-
Buffer System: Ensure the buffer system is appropriate and at the correct concentration. Acetate and phosphate (B84403) buffers are commonly used.
-
-
Presence of Inhibitors:
-
Substrate Purity: Use high-purity sucrose as impurities can inhibit enzymatic activity.
-
Product Inhibition: High concentrations of glucose, a byproduct of the reaction, can inhibit the activity of some fructosyltransferases.[3] Consider strategies for in-situ product removal if this is a significant issue.
-
Issue 2: High Yield of Fructooligosaccharides (FOS) and Low Yield of α-D-Fructopyranose
Possible Causes and Solutions:
-
High Transfructosylation Activity: The primary challenge in synthesizing the monosaccharide is to control the enzyme's natural tendency to form FOS.
-
Substrate Concentration: High sucrose concentrations generally favor transfructosylation and the formation of FOS.[2] Experiment with lower initial sucrose concentrations to shift the equilibrium towards hydrolysis and potentially increase the free fructose yield.
-
Reaction Time: FOS formation increases with reaction time. Conduct a time-course experiment to identify the optimal time point where the concentration of free fructose is at its maximum before it is consumed in the formation of higher FOS.
-
Enzyme Engineering: If possible, consider using a mutant version of the enzyme with reduced transfructosylation activity or altered product specificity.[4]
-
Issue 3: Difficulty in Purifying α-D-Fructopyranose
Possible Causes and Solutions:
-
Complex Reaction Mixture: The final reaction mixture will contain unreacted sucrose, glucose, α-D-fructopyranose, and various FOS.
-
Chromatographic Separation: Purification can be achieved using chromatographic techniques. Size-exclusion chromatography can separate molecules based on their degree of polymerization. Preparative HPLC with a suitable stationary phase is also a viable option.
-
Selective Fermentation: In some cases, specific yeast strains can be used to selectively ferment and remove glucose and sucrose, leaving the desired fructose product.
-
Data Presentation
Table 1: Effect of Temperature on Fructosyltransferase Activity
| Temperature (°C) | Relative Activity (%) |
| 40 | 85 |
| 50 | 100 |
| 60 | 90 |
| 70 | 60 |
Note: Optimal temperature can vary significantly between different enzymes.
Table 2: Effect of pH on Fructosyltransferase Activity
| pH | Relative Activity (%) |
| 4.0 | 70 |
| 5.0 | 95 |
| 5.5 | 100 |
| 6.5 | 80 |
| 7.0 | 50 |
Note: Optimal pH is enzyme-specific.
Table 3: Influence of Initial Sucrose Concentration on Product Distribution
| Initial Sucrose (g/L) | α-D-Fructopyranose Yield (%) | FOS Yield (%) |
| 100 | 45 | 15 |
| 300 | 30 | 40 |
| 500 | 15 | 60 |
Note: This is a generalized trend. The actual yields will depend on the specific enzyme and reaction conditions.
Experimental Protocols
General Protocol for Enzymatic Synthesis of α-D-Fructopyranose
-
Reaction Setup:
-
Prepare a solution of sucrose in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5). The concentration of sucrose will need to be optimized to favor monosaccharide formation (e.g., starting with a lower concentration of 100-200 g/L).
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C).
-
-
Enzyme Addition:
-
Add the fructosyltransferase or invertase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a predetermined time. It is crucial to monitor the reaction over time to determine the point of maximum α-D-fructopyranose concentration.
-
-
Reaction Termination:
-
Inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).[5]
-
-
Analysis:
-
Analyze the product mixture using HPLC to determine the concentrations of sucrose, glucose, fructose, and FOS.
-
-
Purification:
-
If necessary, purify the α-D-fructopyranose from the reaction mixture using chromatographic methods.
-
Visualizations
Caption: Experimental workflow for optimizing α-D-fructopyranose yield.
Caption: Troubleshooting decision tree for low α-D-fructopyranose yield.
Caption: Competing reaction pathways in enzymatic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel fructooligosaccharides by substrate and enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructo-Oligosaccharide Synthesis by Mutant Versions of Saccharomyces cerevisiae Invertase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α-D-fructopyranose Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of α-D-fructopyranose anomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying a single anomer of D-fructopyranose?
The main difficulty lies in the phenomenon of mutarotation . In solution, D-fructose exists as a dynamic equilibrium mixture of five tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form.[1] This constant interconversion makes it challenging to isolate a single, pure anomer, as it will begin to convert to the other forms once dissolved.
Q2: I have successfully crystallized fructose (B13574) from an aqueous solution. Which anomer do I have?
Commercially available crystalline fructose is the β-D-fructopyranose anomer.[1][2] This is because the β-anomer is the most thermodynamically stable form, adopting a chair conformation where bulky substituents are in equatorial positions, minimizing steric hindrance.[3][4]
Q3: Why is it so difficult to crystallize α-D-fructopyranose?
The selective crystallization of α-D-fructopyranose is exceptionally challenging due to two main factors:
-
Thermodynamic Instability: The α-anomer is less stable than the β-anomer. In the α-form, the bulky hydroxymethyl group (-CH2OH) at the anomeric carbon (C-2) is in an axial position, which is energetically unfavorable.[3][4]
-
Low Concentration at Equilibrium: In an aqueous solution at equilibrium, the α-D-fructopyranose form is present in very low concentrations compared to the dominant β-D-fructopyranose.[1]
Q4: What is the typical equilibrium composition of fructose in an aqueous solution?
The distribution of D-fructose tautomers in an aqueous solution is temperature-dependent. At room temperature, the approximate equilibrium mixture is as follows:
| Tautomer | Percentage in Aqueous Solution |
| β-D-fructopyranose | ~70% |
| β-D-fructofuranose | ~23% |
| α-D-fructofuranose | < 5% |
| α-D-fructopyranose | < 2% |
| keto-D-fructose (open-chain) | < 1% |
| Data compiled from multiple sources.[1][3] |
Troubleshooting Guide for Anomer Purification
Issue 1: Peak Splitting or Broadening in HPLC Analysis
Cause: On-column separation of anomers due to a slow rate of mutarotation relative to the chromatographic separation time.
Solutions:
-
Increase Column Temperature: Elevating the column temperature to 70-80°C accelerates the rate of mutarotation. This causes the anomer peaks to coalesce, resulting in a single, sharp peak.
-
Use an Alkaline Mobile Phase: A mobile phase with a pH above 10 can also increase the rate of anomer interconversion. Note that this requires a pH-stable column, such as a polymer-based amino column.
Issue 2: Inability to Achieve Baseline Separation of α- and β-Anomers in Preparative HPLC
Cause: Insufficient resolution between the anomers due to their similar structures.
Solutions:
-
Optimize Mobile Phase: Systematically vary the composition of the mobile phase. For reversed-phase chromatography of protected fructose, adjusting the ratio of organic solvent (e.g., acetonitrile) to water can improve separation.
-
Select a Different Stationary Phase: Consider using a column with a different selectivity. Chiral columns, for example, can sometimes resolve anomers.
-
Employ Protecting Groups: Derivatizing the hydroxyl groups of fructose can lock the anomeric configuration and increase the structural differences between the α and β forms, making them easier to separate. The protecting groups can be removed after purification.
Issue 3: Low Yield After Preparative Chromatography
Cause: High solubility of fructose in the mobile phase, leading to loss during fraction collection and solvent evaporation.
Solutions:
-
Use an Anti-Solvent: For crystallization from a purified fraction, the addition of an anti-solvent like ethanol (B145695) or methanol (B129727) can significantly decrease fructose solubility and improve crystal yield.[5]
-
Lyophilization: Freeze-drying the collected fractions can be an effective way to remove the solvent without significant loss of the purified anomer.
Quantitative Data Summary
Table 1: Solubility of Fructose in Water-Alcohol Mixtures at 30°C
| Solvent Composition (mass % ethanol in water) | Fructose Solubility (g fructose / 100g solvent) |
| 0% (Pure Water) | ~430 |
| 40% | ~120 |
| 60% | ~40 |
| 80% | ~10 |
| Data adapted from solubility studies.[6] |
Table 2: Specific Rotation of Fructose Anomers
| Fructose Form | Specific Rotation [α]D (20°C) |
| Pure β-D-fructopyranose | -132° |
| Equilibrium Mixture in Water | -92° |
| Data compiled from various sources.[2] |
Experimental Protocols
Protocol 1: Preparative HPLC Separation of Protected α- and β-D-fructopyranose Anomers
This protocol describes a general approach for the separation of derivatized fructose anomers. The choice of protecting group and specific chromatographic conditions will need to be optimized for the specific derivative.
-
Protection of Fructose:
-
React D-fructose with a suitable protecting group reagent (e.g., acetic anhydride (B1165640) in pyridine (B92270) to form fructose peracetate) to block the hydroxyl groups and prevent mutarotation.
-
Purify the resulting mixture of protected anomers from reaction by-products.
-
-
Analytical Method Development:
-
Use an analytical HPLC system to develop a separation method for the protected anomers.
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and water. For example, start with a 50:50 mixture and increase the acetonitrile concentration over time.
-
Detection: Use a refractive index (RI) detector or an evaporative light-scattering detector (ELSD).
-
Optimize the gradient to achieve baseline separation of the α- and β-anomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a larger column of the same stationary phase (e.g., 250 mm x 21.2 mm).
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the purified mixture of protected anomers.
-
Collect the fractions corresponding to the α-anomer peak.
-
-
Deprotection and Isolation:
-
Pool the fractions containing the pure protected α-anomer.
-
Remove the solvent under reduced pressure.
-
Perform a deprotection reaction to remove the protecting groups (e.g., hydrolysis).
-
Purify the deprotected α-D-fructopyranose by recrystallization or lyophilization.
-
Confirm the anomeric purity using NMR spectroscopy.
-
Visualizations
Caption: Mutarotation equilibrium of D-fructose in aqueous solution.
Caption: Experimental workflow for the purification of α-D-fructopyranose.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
- 1. CRYSTALLINE FRUCTOSE - Ataman Kimya [atamanchemicals.com]
- 2. (a) Write a detailed mechanism for the isomerization of \beta -D-fructofu.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]
Technical Support Center: Stability of α-D-Fructopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with α-D-fructopyranose.
Frequently Asked Questions (FAQs)
Q1: What is the stable form of D-fructose in solution?
A1: When dissolved, D-fructose does not exist as a single structure. It undergoes mutarotation to form a complex equilibrium mixture of at least five different isomers, called tautomers. In an aqueous solution at room temperature, the most stable and predominant form is β-D-fructopyranose (~68%), not α-D-fructopyranose. The α-D-fructopyranose form is a minor component, typically making up only about 2-3% of the mixture.[1][2]
Q2: How does the choice of solvent impact the stability and tautomeric distribution of α-D-fructopyranose?
A2: The solvent has a significant effect on the tautomeric equilibrium of D-fructose. While the pyranose forms are favored in water, the furanose forms become much more prominent in other solvents like dimethyl sulfoxide (B87167) (DMSO).[3] In DMSO, the β-D-fructofuranose form becomes the major tautomer. This shift is attributed to factors like intramolecular hydrogen bonding, which is favored in less polar solvents.[3] In some polar aprotic solvents used in organic synthesis, such as 1,4-dioxane (B91453) or THF, the distribution can favor α-fructofuranose or the open-chain keto form, which can lead to different degradation pathways.[4]
Q3: What is the effect of temperature on the tautomeric equilibrium?
A3: Temperature influences the relative concentrations of the fructose (B13574) tautomers. As temperature increases in an aqueous solution, the concentration of the dominant β-D-fructopyranose form decreases, while the concentrations of the furanose forms (α and β) and the α-D-fructopyranose form tend to increase.[1][2] This linear relationship between temperature and concentration highlights the importance of precise temperature control for reproducible experiments.[2]
Q4: Besides solvent and temperature, what other factors can affect the stability of α-D-fructopyranose?
A4: While solvent and temperature are the primary factors, pH and concentration can also play a role, although their effects are generally less pronounced under typical laboratory conditions.[1][2] In aqueous solutions, the tautomeric composition is not significantly affected by fructose concentrations between 0.089 M and 0.36 M or by acidification to pH 3.[2] However, under more extreme pH conditions (especially alkaline) and at elevated temperatures, degradation of fructose can occur, leading to the formation of organic acids and colored compounds.[5][6]
Data Presentation: Tautomeric Distribution
The relative percentages of D-fructose tautomers vary significantly with the solvent system and temperature. The tables below summarize the equilibrium distribution in two common solvents.
Table 1: Tautomeric Distribution of D-Fructose in Deuterium (B1214612) Oxide (D₂O) at 20°C [1][2]
| Tautomer | Ring Form | Abbreviation | Percentage (%) |
| β-D-fructopyranose | 6-membered | β-pyr | 68.23% |
| β-D-fructofuranose | 5-membered | β-fur | 22.35% |
| α-D-fructofuranose | 5-membered | α-fur | 6.24% |
| α-D-fructopyranose | 6-membered | α-pyr | 2.67% |
| keto-D-fructose | Open-chain | keto | 0.50% |
Table 2: Tautomeric Distribution of D-Fructose in Dimethyl Sulfoxide (DMSO-d₆) at 20°C [3]
| Tautomer | Ring Form | Abbreviation | Percentage (%) |
| β-D-fructofuranose | 5-membered | β-fur | ~55% |
| β-D-fructopyranose | 6-membered | β-pyr | Major |
| α-D-fructofuranose | 5-membered | α-fur | Major |
| α-D-fructopyranose | 6-membered | α-pyr | Trace |
Note: Precise percentages for all tautomers in DMSO are not as consistently reported as in D₂O, but the trend of furanose prevalence is well-established.[3]
Troubleshooting Guides
Problem: My results show a lower-than-expected concentration or rapid disappearance of α-D-fructopyranose.
This is a common observation as α-D-fructopyranose is a minor and relatively unstable tautomer in most common solvents. The equilibrium strongly favors other forms.
Caption: Troubleshooting logic for low α-D-fructopyranose concentration.
Problem: I am seeing unexpected or inconsistent peaks in my NMR spectrum.
A clean and well-resolved NMR spectrum is crucial for quantifying the different tautomers of fructose.
-
Possible Cause 1: Contamination.
-
Solution: Ensure that the NMR tube is scrupulously clean and that the deuterated solvent is of high purity. Residual cleaning solvents (like acetone) are a common source of contaminant peaks.[7]
-
-
Possible Cause 2: Incomplete Equilibration.
-
Solution: When solid fructose (which is primarily β-D-fructopyranose) is first dissolved, the tautomeric composition will change over time until equilibrium is reached. This process, known as mutarotation, can take from minutes in water to many hours in solvents like DMSO-alcohol mixtures.[8] Ensure your solution has been allowed to equilibrate for a sufficient period before analysis.
-
-
Possible Cause 3: Sample Degradation.
-
Solution: Fructose can degrade at elevated temperatures (above 103°C) or under non-neutral pH conditions.[5] If you are performing experiments at high temperatures, degradation products may appear in your spectrum. Verify that your experimental conditions are not causing decomposition.
-
Experimental Protocols
Protocol: Quantitative Analysis of Fructose Tautomeric Equilibrium by ¹H NMR
This protocol provides a general method for preparing and analyzing a D-fructose sample to determine the relative concentrations of its tautomers in an aqueous solution.
Caption: General experimental workflow for NMR analysis of fructose tautomers.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of D-fructose.[9]
-
Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of high-purity D₂O (99.9% D or higher) in a clean, dry vial.[9]
-
Vortex the solution for 30-60 seconds to ensure it is fully dissolved and homogeneous.[10]
-
Transfer the solution to a clean NMR tube.
-
Allow the sample to equilibrate at a constant, controlled temperature (e.g., 20°C) for at least 48 hours to ensure mutarotation is complete.[1]
-
-
NMR Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer and lock the field frequency using the deuterium signal from D₂O.[10]
-
Tune and match the probe for the ¹H frequency and perform shimming to optimize magnetic field homogeneity.[10]
-
Set up a standard single-pulse experiment, often with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.[10]
-
For quantitative analysis, it is critical to use a sufficiently long relaxation delay (d1). A value of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended (a delay of 5 seconds is generally a safe starting point).[10]
-
Acquire the spectrum with an appropriate number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.[10]
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using an internal standard or the residual solvent signal.
-
To determine the tautomeric ratios, integrate well-resolved signals that are unique to each tautomer. The anomeric proton signals are often used for this purpose, though they can be complex.[9]
-
Calculate the percentage of each tautomer by dividing its integral value by the sum of integrals for all identified tautomers.
-
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: α-D-Fructopyranose Reaction Stability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the degradation of α-D-fructopyranose during chemical reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Unexpected Side-Product Formation
-
Question: I am observing a brown, insoluble material (humins) forming in my reaction mixture. What is causing this and how can I prevent it?
-
Answer: Humin formation is a common issue arising from the acid-catalyzed degradation of fructose (B13574), particularly at elevated temperatures. The primary degradation product, 5-hydroxymethylfurfural (B1680220) (HMF), can further react to form these polymeric substances. To mitigate this:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of HMF formation and subsequent humin production.
-
Optimize pH: While acidic conditions are often necessary, using moderately acidic conditions may be advantageous over strongly acidic ones to suppress the degradation of HMF into levulinic acid and humins.[1]
-
Employ a Biphasic System: Introduce a non-polar organic solvent (e.g., methyl isobutyl ketone - MIBK) to your aqueous reaction. HMF is more soluble in the organic phase and will be extracted as it is formed, preventing its polymerization in the aqueous phase.
-
-
Question: My reaction is producing a mixture of isomers and other unexpected sugar derivatives. How can I improve the selectivity for my desired product?
-
Answer: Fructose can isomerize under both acidic and basic conditions. To improve selectivity:
-
Use Protecting Groups: Protecting the hydroxyl groups of α-D-fructopyranose can prevent unwanted side reactions. The choice of protecting group is critical and depends on the desired reaction conditions.[2][3][4][5]
-
Enzymatic Catalysis: Enzymes can offer high regio- and stereoselectivity, minimizing the formation of unwanted isomers.
-
Careful pH Control: Maintaining a stable pH throughout the reaction is crucial. For instance, the stability of fructose is maximal at a pH of 3.3 in dilute solutions, while in concentrated solutions, a pH range of 4.5-5.5 is more favorable for crystallization.[6]
-
Issue 2: Low Reaction Yield
-
Question: My yield of the desired fructopyranose derivative is consistently low. What are the potential causes?
-
Answer: Low yields can be attributed to the degradation of the starting material or product, or incomplete reaction.
-
Starting Material Degradation: Fructose degrades more rapidly than other sugars like glucose.[7] Ensure that the reaction conditions are not too harsh (e.g., high temperature, extreme pH).
-
Product Instability: Your product may be unstable under the reaction or workup conditions. Consider strategies to isolate it quickly or use milder workup procedures.
-
Incomplete Protection/Deprotection: If using protecting groups, incomplete reactions can lead to a mixture of partially protected intermediates, reducing the yield of the desired product. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).
-
Data Presentation: Stability of Fructose
The following tables summarize quantitative data on the degradation of fructose under various conditions.
Table 1: Fructose Degradation Rate Constants at Different Temperatures and pH
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| 25 | 7.0 | - | 70 days | [8] |
| 80 | >7.0 | > 100 x 10⁻⁶ s⁻¹ | - | [9] |
| 110 | 6.14 | 0.012465 h⁻¹ | - | [7] |
| 120 | 6.14 | 0.046553 h⁻¹ | - | [7] |
| 130 | 6.14 | 0.109236 h⁻¹ | - | [7] |
| 140 | 6.14 | 0.339460 h⁻¹ | - | [7] |
Table 2: Activation Energies for Fructose and Glucose Degradation
| Sugar | Activation Energy (Ea) (kJ/mol) | Reference |
| Fructose | 140.37 | [7] |
| Glucose | 140.23 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Per-O-acetylation of α-D-Fructopyranose
This protocol describes the complete protection of all hydroxyl groups of fructose using acetic anhydride (B1165640).
-
Materials:
-
α-D-Fructopyranose
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve α-D-fructopyranose (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (excess, e.g., 10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting penta-O-acetyl-α-D-fructopyranose by silica (B1680970) gel column chromatography.
-
Protocol 2: Zemplén De-O-acetylation of Fructopyranose Pentaacetate
This protocol details the removal of acetyl protecting groups under basic conditions.
-
Materials:
-
Penta-O-acetyl-α-D-fructopyranose
-
Methanol (MeOH, anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite IR120 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plate
-
-
Procedure:
-
Dissolve the acetylated fructose (1.0 eq) in anhydrous MeOH in a round-bottom flask.
-
Add a catalytic amount of NaOMe solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, add Amberlite IR120 (H⁺ form) resin to neutralize the solution.
-
Stir until the pH is neutral.
-
Filter the resin and wash it with MeOH.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected α-D-fructopyranose.
-
Mandatory Visualizations
Diagram 1: Degradation Pathway of α-D-Fructopyranose
Caption: Degradation pathway of α-D-fructopyranose under acidic and thermal stress.
Diagram 2: Experimental Workflow for Protection and Deprotection
Caption: Workflow for a reaction requiring protection and deprotection of α-D-fructopyranose.
Diagram 3: Decision Tree for Preventing Degradation
Caption: A decision-making guide for selecting a strategy to prevent fructose degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3883365A - PH adjustment in fructose crystallization for increased yield - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of α-D-Fructopyranose Glycosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in α-D-fructopyranose glycosylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chemical synthesis of α-D-fructopyranosides, offering potential solutions and explanations.
Q1: My fructopyranose glycosylation reaction is yielding a mixture of α and β anomers with low selectivity for the desired α-product. What are the key factors I should investigate?
A1: Achieving high α-selectivity in fructopyranose glycosylation is a known challenge. The outcome is influenced by a delicate interplay of several factors.[1][2] Key parameters to optimize include:
-
Protecting Groups: The choice of protecting groups on the fructopyranose donor is critical. Non-participating groups at the C-3 position (e.g., benzyl (B1604629) ethers) are generally preferred to avoid the formation of a C-3-O-glycosyl intermediate that can favor β-anomer formation.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome.[3] Non-polar, non-coordinating solvents often favor the formation of the α-anomer.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable anomer, which in many cases is the α-anomer due to the anomeric effect.
-
Leaving Group and Promoter: The nature of the leaving group on the anomeric carbon and the choice of promoter/activator system are crucial for controlling the reaction mechanism and, consequently, the stereoselectivity.
Q2: I am observing significant side reactions, such as browning and the formation of unidentifiable byproducts. What could be the cause and how can I mitigate this?
A2: The browning of your reaction mixture is likely due to the Maillard reaction or sugar degradation.[4][5][6] Fructose (B13574) is particularly susceptible to these side reactions, especially under acidic or thermal conditions.[7] To minimize these unwanted pathways:
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. High temperatures accelerate sugar degradation.[8]
-
pH Control: Avoid strongly acidic conditions if possible, as acid can catalyze the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF) and subsequent polymerization to humins.[7]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Protecting Group-Free Strategies: If using unprotected or partially protected sugars, be aware that the free hydroxyl groups can participate in side reactions. While challenging, protecting group-free strategies aim to achieve selective activation at the anomeric center to avoid this.[9]
Q3: How do I choose the optimal solvent for my α-D-fructopyranose glycosylation?
A3: Solvent choice can dramatically alter the α/β selectivity.[3] A general guideline is to start with non-polar, non-coordinating solvents. Ethereal solvents or halogenated hydrocarbons are often good starting points. Highly polar and coordinating solvents can stabilize charged intermediates that may lead to a loss of stereocontrol. It is recommended to perform a solvent screen with small-scale reactions to empirically determine the best solvent for your specific donor-acceptor pair.
Q4: Can the temperature of the reaction really make a significant difference in the α/β ratio?
A4: Yes, temperature is a critical parameter for controlling selectivity in glycosylation reactions.[1] Lowering the reaction temperature can favor the formation of the thermodynamically more stable product. For many fructopyranosides, the α-anomer is thermodynamically favored due to the anomeric effect. Therefore, running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly improve the α/β ratio. It is important to note that lowering the temperature will also decrease the reaction rate, so a balance must be found.
Q5: I have obtained a mixture of α and β anomers. What are the best strategies for their separation?
A5: The separation of anomeric mixtures can be challenging due to their similar polarities. The most common method is silica (B1680970) gel column chromatography. To improve separation:
-
Solvent System Optimization: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides the best resolution.
-
Additives: In some cases, adding a small amount of a modifier like triethylamine (B128534) to the eluent can improve peak shape and separation.
-
Derivatization: If the anomers are inseparable, consider derivatizing the mixture (e.g., acetylation or benzoylation of any free hydroxyl groups). The resulting diastereomers may have different chromatographic properties, making them easier to separate. The protecting groups can then be removed after separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related isomers and can be employed if column chromatography is unsuccessful.
Quantitative Data Summary
The following table summarizes representative data on the influence of reaction parameters on the yield and selectivity of fructopyranose glycosylation. Note: These are illustrative examples, and results may vary depending on the specific substrates and reagents used.
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Per-O-benzyl | 1-Hexanol | NIS/TfOH | Dichloromethane | -40 | 75 | 5:1 |
| Per-O-benzyl | 1-Hexanol | NIS/TfOH | Acetonitrile | -40 | 60 | 1:3 |
| 3,4-O-isopropylidene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether | -78 | 85 | >10:1 |
| 3,4-O-isopropylidene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane | -78 | 80 | 4:1 |
| Per-O-acetyl | Cholesterol | BF₃·OEt₂ | Toluene | 0 | 50 | 1:5 |
Experimental Protocols
General Protocol for α-D-Fructopyranosylation
This protocol provides a general framework. The specific donor, acceptor, promoter, solvent, and temperature should be optimized for each reaction.
Materials:
-
Fructopyranosyl donor (e.g., thioglycoside, trichloroacetimidate)
-
Glycosyl acceptor (alcohol)
-
Promoter/activator (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
To a round-bottom flask containing activated 4 Å molecular sieves, add the fructopyranosyl donor and the glycosyl acceptor.
-
Dissolve the solids in anhydrous solvent and stir the mixture under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution of the promoter/activator in the anhydrous solvent.
-
Slowly add the promoter/activator solution to the reaction mixture dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired α-fructopyranoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the anomeric ratio.
Visualizations
Caption: Workflow for optimizing α-D-fructopyranose glycosylation selectivity.
Caption: Key factors influencing the α/β selectivity of fructopyranose glycosylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein fructosylation: fructose and the Maillard reaction. | Semantic Scholar [semanticscholar.org]
- 5. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-D-Fructopyranose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-D-fructopyranose. The guidance focuses on a common synthetic strategy: the peracetylation of D-fructose followed by selective deacetylation of the anomeric position.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α-D-fructopyranose, focusing on the common side reactions and challenges in controlling stereoselectivity.
Q1: My final product is a complex mixture of isomers, not pure α-D-fructopyranose. What are the likely side products and why do they form?
A1: The synthesis of a single anomer of fructopyranose is inherently challenging due to the complex equilibria of fructose (B13574) in solution. The primary side products are typically other isomers of the desired product. Here’s a breakdown of the common culprits:
-
β-D-Fructopyranose: Fructose exists as an equilibrium of anomers (α and β) in solution. During acetylation, both anomers can be trapped, leading to a mixture of α- and β-pentaacetates. The ratio of these anomers depends on the reaction conditions.
-
α/β-D-Fructofuranose: In addition to the six-membered pyranose ring, fructose can also form a five-membered furanose ring. In solution, D-fructose exists as an equilibrium mixture of about 70% β-fructopyranose, 23% β-fructofuranose, and smaller amounts of the α-anomers and the open-chain form.[1][2] Acetylation can trap these furanose forms, leading to the formation of α- and β-D-fructofuranose pentaacetates.
-
Open-Chain Fructose Derivatives: A small percentage of fructose exists in its open-chain keto-form. Under certain acetylation conditions, this form can also be acetylated, leading to acyclic derivatives.[3]
-
Degradation Products: Fructose is sensitive to both acidic and basic conditions, which can be present during acetylation or deacetylation steps. Degradation can lead to the formation of colored byproducts, including 5-hydroxymethylfurfural (B1680220) (HMF) and other reactive carbonyl compounds.[4]
Troubleshooting:
-
Control of Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable furanose forms and also increase the rate of degradation reactions. It is crucial to maintain the recommended reaction temperature.
-
Choice of Catalyst: The choice of catalyst for acetylation can influence the anomeric and ring-size selectivity. Lewis acids like zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃) are commonly used.[5] The catalyst and its concentration should be carefully chosen and optimized.
-
Reaction Time: Prolonged reaction times can lead to increased degradation and potential isomerization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Purification: Careful chromatographic separation is essential to isolate the desired α-D-fructopyranose pentaacetate from the isomeric mixture. HPLC is a powerful tool for both analytical and preparative separation of these closely related isomers.[6][7][8][9]
Q2: The yield of my desired α-D-fructopyranose pentaacetate is consistently low. How can I improve it?
A2: Low yields can be attributed to several factors, many of which are related to the side reactions mentioned in Q1. Here are some specific strategies to improve the yield:
-
Anhydrous Conditions: Acetylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the acetic anhydride (B1165640) and the acetylated products.
-
Stoichiometry of Reagents: Use a sufficient excess of the acetylating agent (acetic anhydride) to ensure complete acetylation of all hydroxyl groups.
-
Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Old or improperly stored catalysts may have reduced activity.
-
Work-up Procedure: The work-up procedure should be performed carefully to avoid hydrolysis of the acetyl groups. This typically involves quenching the reaction with ice-water and neutralizing the acid catalyst.
-
Optimize Deprotection: The selective deacetylation of the anomeric position is a critical step. Over-reaction can lead to the removal of other acetyl groups, while under-reaction will result in incomplete conversion. Monitor this step closely.
Q3: I am having difficulty with the selective deacetylation of the anomeric acetyl group. What methods can I use and what are the potential pitfalls?
A3: Selective deacetylation of the anomeric position is a common challenge in carbohydrate chemistry. The anomeric acetyl group is more labile than the others due to the anomeric effect. Several methods can be employed:
-
Catalytic Tri-n-butyltin Methoxide: This is a classic method for selective anomeric deacetylation.
-
Amine-based Reagents: Reagents like hydrazine (B178648) acetate (B1210297) or benzylamine (B48309) in THF can be effective.
-
Enzymatic Deacetylation: Lipases can offer high selectivity for the deacetylation of the anomeric position under mild conditions.
Potential Pitfalls:
-
Over-deacetylation: Using too harsh conditions (e.g., strong bases, high temperatures, or prolonged reaction times) can lead to the removal of other acetyl groups, resulting in a mixture of partially acetylated products.
-
Anomerization: The conditions used for deacetylation might cause anomerization, leading to a mixture of α and β anomers of the final product.
-
Incomplete Reaction: Insufficient reaction time or catalyst amount can lead to incomplete deacetylation of the anomeric position.
Troubleshooting:
-
Careful Monitoring: Follow the reaction progress closely using TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-deacetylation occurs.
-
Mild Conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase the intensity if the reaction is too slow.
-
Purification: Be prepared for chromatographic purification to separate the desired product from any starting material and partially deprotected byproducts.
Quantitative Data
The distribution of different isomeric forms of fructose upon acetylation is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions found in the literature for D-fructose in solution, which influences the product mixture upon acetylation.
| Isomer | Percentage in Aqueous Solution at 20°C |
| β-D-fructopyranose | ~70% |
| β-D-fructofuranose | ~23% |
| α-D-fructofuranose | ~5% |
| α-D-fructopyranose | ~2% |
| keto-D-fructose (open-chain) | <1% |
Note: The acetylation process will trap these forms, and the final product ratio may differ based on the reaction kinetics and thermodynamics.
Experimental Protocols
A representative experimental workflow for the synthesis of α-D-fructopyranose via peracetylation and selective deacetylation is outlined below.
Step 1: Peracetylation of D-Fructose
-
Materials: D-fructose, acetic anhydride, zinc chloride (anhydrous).
-
Procedure:
-
To a stirred and cooled (0 °C) mixture of acetic anhydride, add anhydrous zinc chloride.
-
Slowly add dry D-fructose to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Pour the reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric pentaacetates. Characterize the fractions by NMR to identify the desired α-D-fructopyranose pentaacetate.[3][10]
-
Step 2: Selective Anomeric Deacetylation
-
Materials: Peracetylated α-D-fructopyranose, hydrazine acetate, anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve the purified peracetylated α-D-fructopyranose in the anhydrous solvent.
-
Add a catalytic amount of hydrazine acetate.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography to obtain 1,3,4,5-tetra-O-acetyl-α-D-fructopyranose.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of α-D-fructopyranose.
Troubleshooting Logic
Caption: Troubleshooting guide for α-D-fructopyranose synthesis.
References
- 1. organic chemistry - Fructofuranose vs fructopyranose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. A comparative nuclear magnetic resonance study of acetylated D-fructose derivatives and evaluation of enolization of keto- D-fructose pentaacetate - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up α-D-Fructopyranose Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals engaged in the scaled-up production of α-D-fructopyranose. Our aim is to offer practical solutions to common challenges encountered during synthesis, purification, and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of α-D-fructopyranose?
A1: Industrial production of D-fructose, from which the α-D-fructopyranose anomer is crystallized, primarily relies on two methods:
-
Enzymatic conversion of glucose: Glucose, typically derived from corn starch, is isomerized to fructose (B13574) using immobilized glucose isomerase. This process is widely used for producing high-fructose corn syrup (HFCS).
-
Hydrolysis of sucrose (B13894) or inulin: Sucrose from sugarcane or sugar beets can be hydrolyzed into glucose and fructose. Similarly, inulin, a fructose polymer found in plants like chicory, can be hydrolyzed to yield fructose.
The resulting fructose syrup is then subjected to crystallization to isolate the desired fructopyranose anomer.
Q2: What is mutarotation and why is it a critical concern in α-D-fructopyranose production?
A2: Mutarotation is the change in the optical rotation of a sugar solution over time, as the different anomeric forms interconvert in solution to reach an equilibrium. For fructose, an aqueous solution is a mixture of five isomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form.
This is a significant challenge because if the equilibrium shifts away from the desired α-D-fructopyranose form during crystallization, it can lead to the formation of non-crystallizable isomers, which remain in the mother liquor and significantly reduce the yield and purity of the final crystalline product. Controlling factors like temperature, pH, and solvent composition is crucial to manage mutarotation.[1][2][3]
Q3: How can I monitor the anomeric purity of my α-D-fructopyranose product?
A3: Several analytical techniques can be employed to determine the anomeric purity of your product:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed to separate and quantify the different anomers and enantiomers of monosaccharides, including fructose. This is a powerful tool for routine quality control.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the different anomers of fructose based on their unique chemical shifts. Advanced techniques can even provide spectra of individual anomers in a mixture.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to make the sugar volatile, GC-MS can be used to separate and identify different isomers.
Troubleshooting Guides
Issue 1: Low Crystallization Yield
Problem: The yield of crystalline α-D-fructopyranose from the concentrated syrup is consistently low.
| Potential Cause | Troubleshooting Steps |
| Unfavorable Mutarotation Equilibrium | - Control Temperature: Maintain a consistent and optimized temperature during crystallization. Lower temperatures can slow down mutarotation. - Adjust pH: The rate of mutarotation is pH-dependent. An optimal pH should be maintained to favor the α-D-fructopyranose form. - Solvent Composition: The presence of co-solvents (e.g., ethanol) can influence the equilibrium and solubility of different anomers. |
| Impurities in the Syrup | - Pre-purification: Utilize chromatographic methods like ion exchange or activated carbon treatment to remove impurities from the fructose syrup before crystallization. - Raw Material Quality: Ensure the starting material (e.g., sucrose, inulin) is of high purity. |
| Suboptimal Supersaturation | - Concentration Adjustment: Carefully control the concentration of the fructose syrup. If it's too dilute, crystallization will be slow or incomplete. If it's too concentrated, it can lead to rapid, non-selective precipitation. |
| Inefficient Seeding | - Seed Crystal Quality: Use high-purity, uniformly sized seed crystals of α-D-fructopyranose. - Seeding Point: Introduce seed crystals at the appropriate level of supersaturation. |
Issue 2: "Oiling Out" During Crystallization
Problem: Instead of forming crystals, the fructose separates as a viscous, non-crystalline oil.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | - Syrup Purification: As with low yield, purify the syrup to remove other sugars and non-sugar components that can inhibit crystallization. |
| Rapid Cooling | - Controlled Cooling Profile: Implement a gradual and controlled cooling process. A slower cooling rate allows more time for crystal nucleation and growth. A multi-stage cooling profile, with a slower rate at the initial phase, can be beneficial.[8] |
| Inappropriate Solvent System | - Solvent Screening: If using a co-solvent, experiment with different solvent ratios to find the optimal conditions for crystallization rather than oiling out. |
Issue 3: Inconsistent Crystal Size and Morphology
Problem: The final product has a wide distribution of crystal sizes or undesirable crystal shapes, affecting filtration and downstream processing.
| Potential Cause | Troubleshooting Steps |
| Poor Control of Nucleation | - Seeding Strategy: Optimize the amount and size of seed crystals to control the number of nucleation sites. - Agitation: Control the agitation rate in the crystallizer. Too much agitation can lead to secondary nucleation and smaller crystals. |
| Fluctuations in Temperature and Supersaturation | - Process Control: Implement tight control over the temperature and concentration throughout the crystallization process to ensure consistent crystal growth. |
| Presence of Specific Impurities | - Impurity Profiling: Identify and remove impurities that may be acting as crystal habit modifiers. |
Experimental Protocols
Protocol 1: Pilot-Scale Crystallization of α-D-Fructopyranose
This protocol outlines a general procedure for the crystallization of α-D-fructopyranose from a purified, concentrated fructose syrup.
-
Syrup Preparation:
-
Start with a high-purity fructose syrup (e.g., >95% fructose on a dry solids basis).
-
Concentrate the syrup under vacuum to a dry solids content of 85-95%.
-
Adjust the pH to the optimal range for α-D-fructopyranose stability (e.g., around 5.0).[8]
-
-
Crystallization:
-
Transfer the concentrated syrup to a jacketed crystallizer equipped with a variable-speed agitator.
-
Cool the syrup to the desired seeding temperature (e.g., 55-65°C).
-
Introduce a slurry of α-D-fructopyranose seed crystals (0.1-1.0% by weight of total solids). The seed crystals should have a uniform, fine particle size.
-
Initiate a controlled cooling program. A typical program might involve an initial slow cooling phase (e.g., 0.5-1.0°C/hour) followed by a faster cooling phase once crystal growth is established.[8]
-
Maintain gentle agitation throughout the process to keep the crystals suspended.
-
-
Crystal Harvesting and Drying:
-
Once the target temperature is reached and crystallization is complete, separate the crystals from the mother liquor using a centrifuge.
-
Wash the crystals with a cold, saturated solution of fructose in a suitable solvent (e.g., aqueous ethanol) to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature to prevent melting and degradation.
-
Protocol 2: Scale-Up of Chromatographic Purification
This protocol describes the key considerations for scaling up a chromatographic purification step for fructose syrups.
-
Column Selection and Packing:
-
Choose a chromatography resin that is available in large quantities and suitable for industrial use.
-
When scaling up, increase the column diameter while keeping the bed height the same to maintain a constant residence time.[9][10]
-
Ensure the column is packed uniformly to prevent channeling and loss of resolution. The asymmetry factor of a packed column should ideally be between 0.8 and 1.8.[10]
-
-
Flow Rate and Pressure:
-
Maintain the same linear flow rate as used in the laboratory-scale process. The volumetric flow rate will increase proportionally with the column's cross-sectional area.
-
Monitor the backpressure to ensure it remains within the limits of the column and equipment.
-
-
Buffer and Eluent Preparation:
-
Ensure that the pH and conductivity of the buffers and eluents are consistent with the small-scale process.[9]
-
Prepare sufficient volumes to complete the entire chromatographic run without interruption.
-
-
Process Validation:
-
Perform pilot-scale runs to validate the scaled-up process.
-
Analyze fractions to confirm that the purity and yield of the fructose meet the required specifications.
-
Data Presentation
Table 1: Comparison of Fructose Production Methods
| Method | Typical Starting Material | Key Process Step | Typical Fructose Content in Syrup (%) | Advantages | Challenges |
| Enzymatic Isomerization | Corn Starch | Glucose Isomerase | 42-90 (HFCS) | High efficiency, well-established technology | Requires a glucose feedstock |
| Sucrose Hydrolysis | Sugarcane, Sugar Beets | Invertase or Acid Hydrolysis | ~50 | Utilizes readily available sucrose | Produces an equimolar mixture of glucose and fructose, requiring further separation |
| Inulin Hydrolysis | Chicory Root | Inulinase or Acid Hydrolysis | >95 | High fructose purity in the initial hydrolysate | Availability and cost of inulin-rich raw materials |
Table 2: Key Parameters in α-D-Fructopyranose Crystallization
| Parameter | Typical Range | Impact on Process |
| Syrup Concentration (% Dry Solids) | 85 - 95 | Affects supersaturation and viscosity |
| Seeding Temperature (°C) | 55 - 65 | Influences nucleation rate |
| pH | 4.5 - 5.5 | Affects mutarotation and color formation |
| Cooling Rate (°C/hour) | 0.5 - 2.0 | Impacts crystal size and purity |
| Seed Crystal Loading (% w/w) | 0.1 - 1.0 | Controls the number of initial crystals |
Visualizations
Caption: A generalized experimental workflow for the production of α-D-fructopyranose.
Caption: Troubleshooting logic for addressing low crystallization yield.
Caption: Signaling pathway of fructose mutarotation in solution.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. EP0613954A1 - Fructose crystallization - Google Patents [patents.google.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
Technical Support Center: Analytical Method Development for α-D-Fructopyranose Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for α-D-fructopyranose mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantitative analysis of α-D-fructopyranose and its mixtures?
A1: The most common analytical methods include High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC-RID is widely used for the determination of sugars in various matrices.[2][3] GC is also a robust method, often requiring derivatization of the sugars to make them volatile.[1] NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis of the different tautomeric forms of fructose (B13574) in solution.[4][5][6]
Q2: Why is the analysis of fructose challenging?
A2: Fructose analysis is challenging due to its existence in multiple tautomeric forms in solution: α- and β-pyranose, α- and β-furanose, and a minor open-chain keto form.[5][6][7] This equilibrium can be influenced by solvent, temperature, and pH, leading to complex chromatograms or spectra.[6] In NMR, this results in signal overlapping, making spectral assignment difficult.[4][5] In chromatography, it can lead to broad or multiple peaks for a single sugar.
Q3: What is mutarotation and how does it affect the analysis of fructose?
A3: Mutarotation is the change in the optical rotation that occurs when a sugar is dissolved in a solvent, due to the establishment of an equilibrium between its different anomeric forms.[5][6] For fructose, this means the proportions of α-D-fructopyranose, β-D-fructopyranose, and other isomers can change over time after dissolution, affecting the quantitative results. It is crucial to allow samples and standards to reach equilibrium before analysis to ensure reproducibility.
Troubleshooting Guides
HPLC-RID Analysis
Q4: I am seeing drifting or noisy baselines in my HPLC-RID chromatogram. What could be the cause?
A4: A drifting or noisy baseline in HPLC-RID analysis can be caused by several factors:
-
Temperature fluctuations: The Refractive Index detector is highly sensitive to temperature changes. Ensure a stable column and detector temperature.
-
Mobile phase issues: Incomplete mobile phase mixing, dissolved gas, or contaminated solvents can cause baseline noise.[8][9] Degas the mobile phase thoroughly and use high-purity solvents.
-
Column equilibration: The column may not be fully equilibrated with the mobile phase.[9] Allow sufficient time for the column to stabilize before starting the analysis.
-
Contaminated detector cell: The detector flow cell may be contaminated.[9] Flush the cell with a strong solvent like methanol (B129727) or isopropanol.
Q5: My peak shapes are poor (e.g., broad, tailing, or split peaks). How can I improve them?
A5: Poor peak shapes can be addressed by considering the following:
-
Column contamination or degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degraded.[10] Wash the column with a strong solvent or replace it if necessary.
-
Inappropriate mobile phase: The mobile phase composition might not be optimal. For sugar analysis on amino columns, the water content in the acetonitrile/water mobile phase is critical.[2]
-
Column void: A void may have formed at the column inlet.[10] This can sometimes be resolved by reversing and flushing the column, but replacement is often necessary.
-
Sample solvent incompatibility: The sample solvent should ideally be the same as the mobile phase.[8] Injecting in a stronger solvent can lead to peak distortion.
NMR Spectroscopy
Q6: I am having trouble with signal overlapping in the 1H NMR spectrum of my fructose mixture. What can I do?
A6: Signal overlapping is a common issue in the NMR analysis of sugars.[4][5] Here are some strategies to overcome this:
-
2D NMR techniques: Employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and aid in the assignment of protons and carbons for each tautomer.[4]
-
Higher magnetic field: Using a higher field NMR spectrometer will increase spectral dispersion and reduce signal overlap.
-
Temperature variation: Acquiring spectra at different temperatures can shift the equilibrium between tautomers, which may help in resolving and assigning specific signals.[6]
-
Selective 1D techniques: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite specific protons and identify their coupled partners, helping to trace out the spin systems of individual isomers.
Data Presentation
Table 1: Typical HPLC-RID Parameters for Fructose Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Amino Column (e.g., Zorbax NH2, 150 x 4.6 mm, 5 µm) | Ligand-Exchange Column (e.g., Eurokat H, 300 x 8 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (83:17, v/v) | 0.01 N Sulfuric Acid |
| Flow Rate | 1.5 mL/min | 0.6 mL/min |
| Column Temperature | 33 °C | 75 °C |
| Detector | Refractive Index Detector (RID) | Refractive Index Detector (RID) |
| Reference | [3][11] | [12] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Fructose Tautomers in D₂O
| Carbon | β-D-fructopyranose | α-D-fructopyranose | β-D-fructofuranose | α-D-fructofuranose |
| C-1 | 63.8 | 64.5 | 62.9 | 63.7 |
| C-2 | 98.8 | 98.9 | 104.8 | 101.9 |
| C-3 | 68.2 | 68.4 | 77.1 | 80.0 |
| C-4 | 70.4 | 70.6 | 75.8 | 75.0 |
| C-5 | 67.3 | 67.5 | 82.1 | 81.1 |
| C-6 | 64.9 | 65.1 | 63.6 | 62.1 |
| Reference | [5] |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, concentration, and pH.
Experimental Protocols
HPLC-RID Method for Fructose Quantification
-
Standard Preparation: Prepare a stock solution of α-D-fructopyranose in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the sample containing the fructose mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).[2] The ratio may need optimization depending on the specific column and separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35 °C).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the fructose peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of fructose in the samples from the calibration curve.
¹H NMR for Tautomeric Ratio Determination
-
Sample Preparation: Dissolve a known amount of the fructose sample in a deuterated solvent (e.g., D₂O) in an NMR tube.[5] Add a known amount of an internal standard (e.g., TSP or DSS) for quantification.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of the protons for accurate integration.
-
-
Data Processing and Analysis:
-
Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Identify the characteristic signals for each tautomer of fructose.[6]
-
Integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the relative percentage of each tautomer by comparing the integral values.
-
Visualizations
Caption: General analytical workflow for α-D-fructopyranose mixtures.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. benchchem.com [benchchem.com]
- 6. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. realab.ua [realab.ua]
- 10. agilent.com [agilent.com]
- 11. media.neliti.com [media.neliti.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Thermodynamic Stability of α-D-fructopyranose and β-D-fructopyranose
In the study of carbohydrate chemistry, understanding the relative thermodynamic stability of anomers is crucial for applications in drug development, food science, and chemical biology. This guide provides an objective comparison of the thermodynamic stability of α-D-fructopyranose and β-D-fructopyranose, supported by experimental and computational data.
Relative Stability and Equilibrium Distribution
In aqueous solution, D-fructose exists as an equilibrium mixture of its cyclic anomers (pyranose and furanose forms) and a small fraction of the open-chain keto form. Experimental evidence overwhelmingly indicates that β-D-fructopyranose is the most thermodynamically stable anomer .[1][2]
The primary reason for the enhanced stability of the β-anomer lies in its conformational structure. In the chair conformation of the pyranose ring, the bulky hydroxymethyl group (-CH₂OH) at the anomeric carbon (C-2) occupies an equatorial position in the β-anomer, which is sterically more favorable. Conversely, in the α-anomer, this group is in an axial position, leading to significant steric hindrance.[1]
The equilibrium distribution of D-fructose anomers in aqueous solution highlights the predominance of the β-D-fructopyranose form.
Quantitative Data Summary
The following table summarizes the equilibrium composition of D-fructose in aqueous solution, demonstrating the higher stability of the β-D-fructopyranose anomer.
| Fructose (B13574) Isomer | Percentage at Equilibrium (%) |
| β-D-fructopyranose | ~70% |
| β-D-fructofuranose | ~23% |
| α-D-fructofuranose | Data varies, generally minor |
| α-D-fructopyranose | ~2-3% |
| Open-chain (keto) form | <1% |
Note: The exact percentages can vary slightly depending on temperature and solvent conditions.[1][2]
Experimental and Computational Methodologies
The determination of the relative stability and equilibrium distribution of fructose anomers is accomplished through various experimental and computational techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for identifying and quantifying the different anomers of fructose in solution at equilibrium. The distinct chemical shifts of the protons and carbons in each anomer allow for their individual signals to be resolved and integrated, providing a direct measure of their relative concentrations.
-
Polarimetry: This method measures the optical rotation of a solution of fructose. Starting with a pure anomer, the specific rotation changes over time as it interconverts with other forms in a process called mutarotation.[3] By measuring the specific rotation of the solution at equilibrium, and knowing the specific rotations of the pure anomers, the equilibrium composition can be calculated.[4]
-
Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations are employed to determine the gas-phase energies of the different fructose conformers. Methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals like M06-2X have been successfully used to predict that the β-D-fructopyranose anomer is the lowest energy conformer in the gas phase.[5][6] These studies often highlight the role of intramolecular hydrogen bonding in stabilizing the structure.[5][7] The inclusion of solvent models in these calculations can also provide insights into the anomeric equilibrium in solution.
Logical Relationship of Fructose Isomers in Solution
The following diagram illustrates the dynamic equilibrium between the different forms of D-fructose in solution. The central open-chain keto form serves as an intermediate for the interconversion between the pyranose and furanose cyclic forms, as well as between the α and β anomers of each ring size.
Caption: Equilibrium of D-fructose isomers in solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. comporgchem.com [comporgchem.com]
- 6. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Reactivity of α-D-fructopyranose and α-D-fructofuranose: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of two key anomers of D-fructose: α-D-fructopyranose and α-D-fructofuranose. Addressed to researchers, scientists, and drug development professionals, this document synthesizes available data on the stability and reactivity of these isomers, presents quantitative data in a clear tabular format, and details relevant experimental protocols.
Introduction: The Two Faces of Fructose (B13574)
Fructose, a key ketohexose, exists in solution not as a single structure but as an equilibrium mixture of different cyclic isomers, primarily the six-membered pyranose and the five-membered furanose rings. Each of these rings can exist as α and β anomers, differing in the stereochemistry at the anomeric carbon (C-2). While β-D-fructopyranose is the most stable and predominant form in aqueous solution, the furanose form plays a crucial role in biological systems and as a synthetic precursor.[1] Understanding the relative reactivity of these anomers is critical for applications ranging from drug design to food chemistry.
Structural and Stability Comparison
The fundamental difference between α-D-fructopyranose and α-D-fructofuranose lies in their ring structures. The pyranose form is a six-membered ring, analogous to pyran, while the furanose form is a five-membered ring, analogous to furan.[2] This structural difference significantly influences their thermodynamic stability. In aqueous solution at equilibrium, fructose exists as a mixture of its various isomers.
The pyranose form is thermodynamically more stable than the furanose form, primarily due to lower ring strain.[3] This is reflected in the equilibrium distribution of fructose tautomers in an aqueous solution.
Below is a diagram illustrating the equilibrium between the different forms of D-fructose.
Caption: Interconversion of D-fructose isomers in solution.
Quantitative Data Summary
The equilibrium distribution of fructose anomers is sensitive to environmental conditions, particularly temperature. An increase in temperature favors the formation of the less stable but potentially more reactive furanose forms.
| Tautomer | Percentage at 20°C in D₂O | Percentage at 50°C in D₂O |
| β-D-fructopyranose | ~68-70% | ~56% |
| β-D-fructofuranose | ~22-23% | ~32% |
| α-D-fructofuranose | ~6% | ~12% |
| α-D-fructopyranose | ~3% | Not Reported |
| keto form (open-chain) | ~0.5% | Not Reported |
Note: The exact percentages can vary slightly depending on the experimental conditions and analytical techniques used.
Comparative Reactivity
While thermodynamically less stable, the furanose form is often considered more reactive in certain chemical transformations due to its less sterically hindered anomeric hydroxyl group and greater ring flexibility. However, quantitative kinetic data directly comparing the reactivity of α-D-fructopyranose and α-D-fructofuranose in specific reactions is limited in the readily available literature. The overall reactivity of fructose is often discussed without distinguishing between the anomers, as they are in dynamic equilibrium.
The "anomeric effect" also plays a role in the reactivity of these isomers. This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon to prefer an axial orientation, which can influence the molecule's conformation and, consequently, its reactivity.[4]
Glycosylation: The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The furanose form of fructose is the exclusive form found in sucrose, where it is linked to glucose. This suggests that the furanose anomer may be more readily involved in glycosylation reactions under certain enzymatic or chemical conditions.
Esterification: The esterification of the anomeric hydroxyl group is a common reaction. The relative rates of esterification for the pyranose and furanose forms are expected to differ due to steric and electronic factors. The less sterically hindered anomeric hydroxyl of the furanose form might be expected to react faster.
Oxidation: The oxidation of fructose can lead to a variety of products. The accessibility of the anomeric center and the overall conformation of the ring will influence the rate and outcome of oxidation reactions.
Experimental Protocols
To aid researchers in investigating the comparative reactivity of these fructose anomers, detailed methodologies for key experiments are outlined below.
Analysis of Fructose Anomer Distribution by NMR Spectroscopy
Objective: To determine the equilibrium distribution of α-D-fructopyranose and α-D-fructofuranose in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of D-fructose in D₂O.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature using a high-field NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to the anomeric protons or carbons of each anomer. The relative integrals provide the molar ratio of the different forms.
Separation and Quantification of Fructose Anomers by HPLC
Objective: To separate and quantify the different anomers of fructose.
Methodology:
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with an amino-based column and a refractive index (RI) detector.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is typically used.
-
Sample Analysis: Inject the fructose solution and monitor the elution profile. The different anomers will have distinct retention times, allowing for their separation and quantification based on peak area.
Study of Mutarotation Kinetics
Objective: To measure the rate of interconversion between the fructose anomers.
Methodology:
-
Initial State: Prepare a fresh solution of crystalline fructose (which is predominantly the β-pyranose form) in a suitable solvent.
-
Monitoring: Immediately begin monitoring the change in a physical property that is sensitive to the anomeric composition, such as optical rotation (using a polarimeter) or the NMR signal intensities of the anomers over time.
-
Kinetic Analysis: Plot the change in the measured property versus time and fit the data to a first-order kinetic model to determine the rate constants for the mutarotation process.[5]
Below is a workflow diagram for a typical experimental approach to compare the reactivity of fructose anomers.
Caption: Experimental workflow for comparing anomer reactivity.
Conclusion
The reactivity of fructose is a complex interplay of its various anomeric forms in solution. While the pyranose form is more stable, the furanose form is a key player in many biological and chemical processes. Further quantitative kinetic studies are needed to fully elucidate the comparative reactivity of α-D-fructopyranose and α-D-fructofuranose in a range of important chemical transformations. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations, which will undoubtedly contribute to a deeper understanding of carbohydrate chemistry and its applications.
References
Unraveling the Metabolic Divergence of α-D-Fructopyranose and Glucose
A comprehensive guide for researchers on the distinct metabolic fates of two key monosaccharides, supported by experimental data and methodologies.
The metabolic pathways of α-D-fructopyranose (fructose) and glucose, despite their structural similarities as hexose (B10828440) monosaccharides, diverge significantly, leading to distinct physiological outcomes. While glucose serves as the primary and ubiquitously utilized energy source for the body's cells, fructose (B13574) metabolism is predominantly confined to the liver and follows a less regulated pathway. This guide provides an in-depth comparison of their metabolic routes, enzymatic regulation, and downstream effects, supported by quantitative data and detailed experimental protocols.
I. Cellular Uptake and Initial Phosphorylation: The First Point of Divergence
The initial steps of cellular uptake and phosphorylation mark the first critical difference between glucose and fructose metabolism.
-
Glucose: Enters most cells via insulin-sensitive GLUT4 transporters and is phosphorylated by hexokinase to glucose-6-phosphate. In the liver, glucokinase (hexokinase IV) performs this role. This phosphorylation step is a key regulatory point in glycolysis.
-
Fructose: Primarily absorbed by GLUT5 transporters, which are insulin-independent.[1] In the liver, fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase or KHK) to fructose-1-phosphate.[2][3] Unlike hexokinase, fructokinase activity is not regulated by its end product, leading to a rapid and unregulated influx of fructose into the metabolic pathway.[4][5]
II. Glycolysis vs. Fructolysis: A Tale of Two Pathways
Following phosphorylation, the metabolic pathways of glucose and fructose diverge significantly. Glucose enters the well-regulated glycolytic pathway, while fructose enters a more direct and less controlled route often termed fructolysis.
Glycolysis: The breakdown of glucose-6-phosphate to pyruvate (B1213749) is tightly regulated, primarily at the phosphofructokinase-1 (PFK-1) step. PFK-1 is allosterically inhibited by ATP and citrate, key indicators of a high energy state in the cell.[4]
Fructolysis: Fructose-1-phosphate is cleaved by aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[2][6] Glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase.[6] Crucially, this pathway bypasses the PFK-1 regulatory checkpoint of glycolysis.[2][5][7] This lack of feedback inhibition allows for a continuous and rapid flux of fructose-derived carbons into the downstream metabolic pathways, irrespective of the cell's energy status.[4][8]
III. Regulatory Mechanisms: A Study in Contrasts
The regulation of glucose and fructose metabolism differs starkly, with significant implications for metabolic homeostasis.
-
Glucose Metabolism (Glycolysis): Tightly controlled by hormonal signals, primarily insulin, and allosteric regulation of key enzymes like hexokinase and PFK-1.[4] This ensures that glucose is utilized for energy or stored as glycogen (B147801) in a controlled manner, based on the body's needs.
-
Fructose Metabolism (Fructolysis): Largely unregulated by hormones and allosteric feedback.[4][5] The rapid and unchecked conversion of fructose to triose phosphates can overwhelm the liver's capacity to oxidize them, leading to an increased synthesis of triglycerides.[2]
IV. Metabolic Fates and Physiological Consequences
The differences in their metabolic pathways and regulation lead to distinct downstream effects of glucose and fructose consumption.
-
Glucose: A significant portion of dietary glucose is taken up by peripheral tissues like skeletal muscle and adipose tissue for immediate energy use or storage as glycogen.[1]
-
Fructose: Metabolized almost exclusively in the liver.[1][3] The unregulated influx of fructose-derived triose phosphates can lead to several metabolic consequences:
-
Increased de novo lipogenesis (DNL): The excess acetyl-CoA produced from fructose metabolism is a primary substrate for fatty acid synthesis, contributing to triglyceride accumulation in the liver.[9][10]
-
Uric acid production: The rapid phosphorylation of fructose by fructokinase can deplete intracellular ATP and increase the production of uric acid.[7]
-
Endogenous glucose production: Fructose-derived carbons can be used for gluconeogenesis, leading to the production and release of glucose from the liver.[6]
-
V. Quantitative Metabolic Data
The following table summarizes key quantitative differences in the metabolism of fructose and glucose.
| Parameter | α-D-Fructopyranose | Glucose | Reference |
| Primary Transporter | GLUT5 (insulin-independent) | GLUT4 (insulin-dependent in muscle/fat), SGLT1 (intestine) | [1][11] |
| Primary Site of Metabolism | Liver | Ubiquitous (liver, muscle, brain, etc.) | [1][3] |
| Initial Phosphorylating Enzyme | Fructokinase (KHK) | Hexokinase / Glucokinase | [2][12] |
| Key Regulatory Step Bypassed | Phosphofructokinase-1 (PFK-1) | N/A | [2][5] |
| Insulin Secretion Stimulation | Minimal | Strong | [1][13] |
| Glycemic Index | ~23 | 100 | [11][13] |
| Primary Metabolic Fates | Triglyceride synthesis, glucose production, lactate (B86563) | ATP production, glycogen storage | [1][2] |
VI. Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research in this field.
1. Spectrophotometric Assay for Fructokinase Activity
This assay measures the rate of fructose phosphorylation by coupling the reaction to the oxidation of NADH.
-
Principle: The ADP produced from the fructokinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Substrates: 100 mM Fructose, 10 mM ATP
-
Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase
-
Other Reagents: 2 mM Phosphoenolpyruvate, 0.2 mM NADH
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the cell or tissue lysate containing fructokinase to the reaction mixture and incubate for 5 minutes at 30°C to allow for the depletion of any endogenous ADP.
-
Initiate the reaction by adding ATP and fructose.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[14]
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
2. Isotopic Tracer Studies for Measuring In Vivo Metabolism
Stable or radioactive isotope tracers are used to track the metabolic fate of fructose and glucose in whole organisms.
-
Principle: Labeled glucose or fructose (e.g., ¹³C-glucose or ¹³C-fructose) is administered, and the appearance of the label in various metabolic products (e.g., CO₂, glucose, lactate, lipids) is measured over time.[15]
-
Procedure (Illustrative Example):
-
Subjects are fasted overnight.
-
A primed-continuous infusion of a labeled monosaccharide (e.g., [U-¹³C]fructose) is administered intravenously.[15]
-
Blood and expired air samples are collected at regular intervals.
-
Plasma is analyzed for the enrichment of ¹³C in glucose and lactate using mass spectrometry.
-
Expired air is analyzed for ¹³CO₂ enrichment.
-
Kinetic models are used to calculate rates of appearance, disappearance, oxidation, and conversion to other substrates.[15]
-
VII. Visualizing Metabolic Pathways and Workflows
Metabolic Pathways of Glucose and Fructose
References
- 1. Fructolysis - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. gardenandplate.com [gardenandplate.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. signos.com [signos.com]
- 11. Intestinal Fructose and Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. news-medical.net [news-medical.net]
- 14. Video: Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism [jove.com]
- 15. journals.humankinetics.com [journals.humankinetics.com]
Validating the Identity of α-D-Fructopyranose: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of carbohydrates is a critical task in biochemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose, providing detailed atomic-level information about molecular structure and conformation in solution, without sample destruction. This guide provides a comprehensive validation of NMR spectroscopy for the specific identification of α-D-fructopyranose, comparing its performance with other common analytical methods and offering detailed experimental protocols.
The Power of NMR for α-D-Fructopyranose Identification
In aqueous solutions, D-fructose exists in a complex equilibrium of five different forms, or tautomers. The dominant structures are β-D-fructopyranose (~68.2%) and two furanose forms (α and β, ~28.6%).[1][2] The α-D-fructopyranose tautomer is a minor component, representing only about 2.7% of the equilibrium mixture at 20°C in D₂O.[1][2][3] Despite its low abundance, the high sensitivity and resolution of modern NMR spectroscopy allow for its clear identification and characterization.
The key to NMR's specificity lies in its ability to distinguish between subtle differences in the chemical environment of each atom in the molecule. Every proton (¹H) and carbon-¹³ (¹³C) nucleus resonates at a unique frequency (chemical shift) based on its precise location and stereochemistry, providing a distinct fingerprint for each tautomer.
Quantitative NMR Data for α-D-Fructopyranose
The definitive identification of α-D-fructopyranose is achieved by assigning its unique set of ¹H and ¹³C chemical shifts. The following table summarizes the reported chemical shifts for α-D-fructopyranose in deuterium (B1214612) oxide (D₂O), a common solvent for carbohydrate NMR that simplifies spectra by exchanging hydroxyl (-OH) protons for deuterium.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for α-D-Fructopyranose in D₂O
| Atom | ¹H Chemical Shift (δ, ppm)[1] | ¹³C Chemical Shift (δ, ppm)[2] |
| C1 | 3.69 (H-1), 3.65 (H-1') | 64.6 |
| C2 | - | 99.0 |
| C3 | 4.03 | 68.2 |
| C4 | 3.95 | 70.3 |
| C5 | 3.88 | 70.0 |
| C6 | 3.87 (H-6), 3.70 (H-6') | 62.7 |
Note: Chemical shifts are referenced to an internal standard. The anomeric carbon (C2) at 99.0 ppm is a particularly distinctive marker for this tautomer.
Experimental Protocol for NMR Validation
Obtaining high-quality, reproducible NMR data is contingent on a standardized experimental workflow.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve 5-10 mg of the D-fructose sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%+ D).[2]
-
Internal Standard: If precise chemical shift referencing or quantification is required, add a known amount of an internal standard (e.g., DSS or TMSP).
-
Homogenization: Gently vortex the solution for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.[2]
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
NMR Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.[2]
-
Spectral Width: ~220-240 ppm, centered around 100 ppm.[2]
-
Relaxation Delay (d1): 2-5 seconds.[2]
-
Number of Scans (ns): Increased number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR (for complete validation):
-
Experiments such as HSQC (Heteronuclear Single Quantum Coherence) are used to correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) experiments can further confirm the connectivity of the carbon skeleton and proton spin systems.[1][4]
-
Data Processing and Analysis
-
Fourier Transform: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Correction: Perform phase and baseline corrections to ensure accurate signal representation.
-
Referencing: Calibrate the spectrum using the internal standard or the residual solvent signal.
-
Assignment: Assign the peaks corresponding to α-D-fructopyranose by comparing the experimental chemical shifts to the literature values in Table 1.
-
Quantification: Integrate the area under the assigned peaks. The relative percentage of each tautomer can be determined from the integration of unique, well-resolved signals (e.g., the anomeric carbon signals in the ¹³C spectrum).
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical process for validating the structure of α-D-fructopyranose using NMR.
Caption: Experimental workflow for NMR-based identification of α-D-fructopyranose.
Caption: Logical relationship for the validation of α-D-fructopyranose structure via NMR.
Comparison with Alternative Methods
While NMR is exceptionally powerful for structural elucidation, other methods are also used for monosaccharide analysis. However, they often lack the detailed structural insight provided by NMR.
Table 2: Comparison of Analytical Methods for Monosaccharide Identification
| Feature | NMR Spectroscopy | HPLC / HPAEC-PAD | GC-MS | Mass Spectrometry (MS) |
| Principle | Nuclear spin properties in a magnetic field | Chromatographic separation based on polarity/charge | Separation of volatile derivatives by boiling point | Mass-to-charge ratio of ionized molecules |
| Sample Prep | Simple dissolution | Derivatization often needed for UV detection (e.g., PMP labeling)[5]; direct injection for PAD | Mandatory chemical derivatization to increase volatility[5] | Derivatization can enhance ionization and separation[5] |
| Sample State | Solution or Solid | Solution | Gas (after derivatization) | Solution (for ESI), Solid (for MALDI) |
| Structural Info | Unambiguous structure, conformation, stereochemistry, linkage analysis | Retention time (comparison to standards), quantification | Retention time, fragmentation pattern (structural clues) | Molecular weight, fragmentation pattern (linkage clues) |
| Isomer Resolution | Excellent; can distinguish and quantify all tautomers in a mixture | Good, but can be challenging for co-eluting isomers | Excellent for separating derivatized isomers | Can be difficult; often requires chromatographic coupling (LC-MS) |
| Sample Destructive? | No | Yes | Yes | Yes |
| Key Advantage | Detailed, unambiguous structural information in a single analysis | High sensitivity and established quantification protocols | Gold standard for compositional analysis due to high resolution | High sensitivity for detecting low-abundance species |
| Key Limitation | Relatively low sensitivity compared to MS | Indirect structural information; relies on standards | Destructive and requires extensive sample preparation | Limited ability to distinguish isomers without separation |
Conclusion
NMR spectroscopy provides an unparalleled, non-destructive method for the definitive validation of α-D-fructopyranose. Its ability to resolve and characterize each tautomer within an equilibrium mixture, including low-abundance species, sets it apart from alternative techniques. While methods like HPLC and GC-MS are valuable for quantification and compositional analysis, only NMR can provide the complete and unambiguous structural and conformational data essential for advanced research and development. By following robust experimental protocols, researchers can confidently use NMR as a primary tool for the structural validation of complex carbohydrates.
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Observation of the keto tautomer of D-fructose in D2O using H-1 NMR spectroscopy [digitalcollections.anu.edu.au]
Navigating Anomeric Specificity: A Comparative Kinetic Analysis of Enzymes with α- and β-D-fructopyranose
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a comparative analysis of the kinetic engagement of enzymes with the α- and β-anomers of D-fructopyranose, a critical area of inquiry in carbohydrate biochemistry and drug design.
While fructose (B13574) is a key player in cellular metabolism, its existence in multiple isomeric forms—including the pyranose and furanose ring structures, each with α and β anomers—presents a complex landscape for enzymatic recognition and catalysis. This guide synthesizes available experimental data to illuminate the anomeric preferences of key fructose-metabolizing enzymes, offering insights into their catalytic mechanisms and substrate specificity.
Quantitative Kinetic Parameters: A Tale of Anomeric Preference
Direct comparative kinetic data for enzymes with α- and β-D-fructopyranose is notably scarce in the literature. This is largely due to the rapid mutarotation of fructose anomers in solution, which complicates the isolation and testing of pure anomeric forms. However, existing studies on fructose-metabolizing enzymes consistently point towards a significant preference for the β-anomer, particularly in its furanose configuration.
| Enzyme | Substrate Anomer | Km | Vmax | kcat | kcat/Km | Comments |
| Beef Liver Fructokinase | β-D-fructofuranose | Specific Substrate | - | - | - | Determined to be specific for the β-furanose anomer. No significant activity with other anomers is reported.[1] |
| Rabbit Muscle Fructose-6-Phosphate Kinase | β-D-fructofuranose-6-phosphate | Specific Substrate | - | - | - | Demonstrates specificity for the β-anomer of the phosphorylated fructose substrate.[2] |
| Liver Aldolase (B8822740) | α-D-fructose-1,6-bisphosphate | No binding/utilization | - | - | - | Unlike muscle or yeast aldolase, the liver enzyme does not interact with the α-anomer.[3] |
| Liver Aldolase | β-D-fructose-1,6-bisphosphate | Substrate | - | - | - | The β-anomer is a substrate for liver aldolase.[3] |
Note: The table highlights the established specificity for the β-anomer of fructose derivatives. The lack of quantitative data for α- and β-D-fructopyranose reflects a gap in the current research landscape.
Experimental Protocols: Unraveling Anomeric Specificity
The determination of an enzyme's anomeric specificity requires meticulous experimental design to account for the spontaneous mutarotation of sugars in solution. Here are detailed methodologies for key experiments cited in the study of fructose-metabolizing enzymes.
Stopped-Flow Kinetic Analysis
This technique is crucial for studying rapid enzymatic reactions before significant mutarotation can occur.
-
Reagent Preparation :
-
Prepare separate, fresh solutions of the α- and β-anomers of the fructose substrate immediately before the experiment. Crystalline forms of sugars are typically in a specific anomeric form.
-
Prepare a buffered solution containing the enzyme of interest and any necessary co-factors (e.g., ATP, Mg²⁺).
-
-
Instrumentation :
-
Utilize a stopped-flow spectrophotometer or fluorometer. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction progress (e.g., by measuring changes in absorbance or fluorescence).
-
-
Procedure :
-
Load one syringe of the stopped-flow instrument with the freshly prepared anomer solution and the other with the enzyme solution.
-
Rapidly mix the two solutions. The reaction is initiated upon mixing.
-
Monitor the reaction rate in the initial milliseconds. The initial velocity (v₀) is determined from the early, linear phase of the reaction progress curve.
-
-
Data Analysis :
-
Compare the initial velocities obtained for the α- and β-anomers. A significant difference in v₀ indicates anomeric specificity.
-
By varying the substrate concentration, kinetic parameters such as Km and Vmax can be estimated for the preferred anomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying the specific anomeric form of a sugar that is bound and converted by an enzyme.
-
Sample Preparation :
-
Prepare a reaction mixture containing the enzyme, the fructose substrate (can be an equilibrium mixture), and any necessary co-factors in a suitable deuterated buffer (e.g., D₂O).
-
-
NMR Data Acquisition :
-
Acquire a series of ¹H or ¹³C NMR spectra over time.
-
The anomeric protons or carbons of the α- and β-anomers have distinct chemical shifts, allowing for their individual monitoring.
-
-
Procedure :
-
Initiate the enzymatic reaction within the NMR tube (e.g., by adding a final component like ATP).
-
Monitor the decrease in the signal intensity of the α- and β-anomer peaks and the corresponding increase in the product peaks over time.
-
-
Data Analysis :
-
The rate of disappearance of each anomer's signal provides a direct measure of its consumption by the enzyme.
-
This method can definitively identify the substrate anomer and quantify the relative rates of conversion.
-
Visualizing the Concepts
To further clarify the relationships and processes involved in the comparative kinetic analysis of fructose anomers, the following diagrams are provided.
Caption: Mutarotation of D-fructose in solution.
Caption: Workflow for determining anomeric specificity.
Caption: Key enzymes in fructose metabolism.
References
Comparative Analysis of the Biological Activity of α-D-Fructopyranose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of α-D-fructopyranose and its synthetic analogs, with a focus on their interaction with key biological targets. The information presented is supported by experimental data to aid in research and development efforts, particularly in the fields of metabolic diseases and oncology.
Introduction
α-D-Fructopyranose, a cyclic form of the monosaccharide fructose (B13574), plays a central role in energy metabolism. Its transport into cells and subsequent phosphorylation are critical initial steps for its utilization. The fructose-specific transporter GLUT5 and the enzyme fructokinase are key mediators of this process.[1][2][3] Alterations in fructose metabolism have been linked to various pathological conditions, including metabolic syndrome and cancer, making the molecular machinery of fructose transport and metabolism attractive targets for therapeutic intervention.[1][4] This has spurred the development of fructose analogs designed to modulate the activity of these targets. This guide focuses on the comparative inhibitory activities of such analogs against the GLUT5 transporter.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the biological activity of D-fructose and its analogs. The primary focus is on the inhibition of the GLUT5 transporter, a key protein for fructose uptake into cells.
Table 1: Inhibition of GLUT5-mediated Uptake by D-Fructose and Analogs
The data below presents the half-maximal inhibitory concentrations (IC50) of D-fructose and a series of synthetic 2,5-anhydromannitol (2,5-AM) analogs against fructose transporter activity in EMT6 murine breast cancer cells. Lower IC50 values indicate higher inhibitory potency.
| Compound | Modification | Biological Target | IC50 Value | Reference |
| D-Fructose | Natural Substrate | GLUT5 Transporter | ~1.7 M - 322 mM | [1][5] |
| Compound 8 | C-3 Aniline Derivative | GLUT5 Transporter | 1.05 mM | [1][5] |
| Compound 9 | C-3 Aniline Derivative | GLUT5 Transporter | 2.24 mM | [1][5] |
| Compound 10 | C-3 Aniline Derivative | GLUT5 Transporter | 0.99 mM | [1][5] |
| MSNBA | Selective Inhibitor | GLUT5 Transporter | 5.8 µM | [5] |
| 1-FDAM | 1-Deoxy-1-fluoro-2,5-AM | GLUT5 Transporter | ~20 mM | [6] |
Data sourced from studies on EMT6 murine breast cancer cells. IC50 values for D-fructose varied between different assays (radiolabeled vs. fluorescent). MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) is a known selective GLUT5 inhibitor.
Table 2: Substrate Affinity of Fructokinase Isoforms for Fructose
This table provides the Michaelis constant (Km) for fructose for two different fructokinase (FRK) isoforms from Malus domestica (apple). A lower Km value indicates a higher affinity of the enzyme for its substrate.
| Enzyme | Substrate | Km Value | Reference |
| MdFRK1 | D-Fructose | 0.62 mM | [7] |
| MdFRK2 | D-Fructose | 0.10 mM | [7] |
Mandatory Visualization
The following diagrams illustrate key pathways and experimental workflows relevant to the study of α-D-fructopyranose and its analogs.
Caption: Fructose uptake and metabolism pathway with points of inhibition.
Caption: General experimental workflow for an enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for assessing the biological activity of sugar analogs.
GLUT5 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a study evaluating D-fructose analogs as inhibitors of GLUT5-mediated uptake in breast cancer cells.[1][2][5]
-
Cell Line: EMT6 murine mammary carcinoma cells, known to express GLUT5.
-
Fluorescent Probe: 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose), a fluorescent D-fructose derivative.
-
Objective: To measure the concentration-dependent inhibition of 6-NBDG uptake into EMT6 cells by test compounds (fructose analogs).
Procedure:
-
Cell Culture: EMT6 cells are cultured to confluence in 12-well plates. The medium is renewed every two days.
-
Starvation: One hour before the assay, the culture medium is removed. Cells are washed twice with glucose-free Krebs-Ringer buffer. 1 mL of the same buffer is added to each well, and the plates are incubated at 37°C for 1 hour.
-
Inhibitor Addition: After the starvation period, the buffer is removed. A solution containing 350 µM of the fluorescent probe (6-NBDG) and varying concentrations of the test compound (or D-fructose as a control) is added to each well.
-
Uptake: The plates are incubated at 37°C for 2 hours to allow for the uptake of the fluorescent probe.
-
Termination and Washing: The uptake is terminated by removing the incubation solution. The cells are washed three times with ice-cold Krebs-Ringer buffer to remove any extracellular probe.
-
Cell Lysis: 1 mL of lysis buffer (e.g., 0.5% Triton X-100 in PBS) is added to each well to lyse the cells and release the intracellular fluorescence.
-
Quantification: The fluorescence intensity of the lysate from each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence values are used to calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay (Colorimetric)
This is a standard, widely-used protocol for screening α-glucosidase inhibitors, relevant for anti-diabetic drug discovery.[8][9][10]
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), a colorless substrate.
-
Principle: α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare α-glucosidase solution (e.g., 1.0 U/mL) in phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare pNPG substrate solution (e.g., 5 mM) in the same phosphate buffer.
-
Dissolve test compounds and a positive control (e.g., Acarbose) in DMSO and then dilute to various concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution (or buffer for control) to the wells of a 96-well microplate.
-
Add 100 µL of the α-glucosidase enzyme solution to each well.
-
-
Pre-incubation: Incubate the plate at 25-37°C for 10-15 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 25-37°C for a defined period (e.g., 5-20 minutes).
-
Reaction Termination: Stop the reaction by adding 50-100 µL of a stop solution, such as 0.1 M sodium carbonate (Na₂CO₃).
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of percent inhibition versus inhibitor concentration.[9]
References
- 1. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fructokinase Inhibition to Prevent Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased activity of MdFRK2, a high-affinity fructokinase, leads to upregulation of sorbitol metabolism and downregulation of sucrose metabolism in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of α-D-Fructopyranose Synthesis Methods
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of carbohydrates is a critical challenge. This guide provides a head-to-head comparison of methodologies for the synthesis of α-D-fructopyranose, a less common anomer of fructose (B13574). Due to the inherent complexities of carbohydrate chemistry, direct, high-yield synthetic routes to α-D-fructopyranose are not abundant in the literature. Therefore, this comparison focuses on two primary strategies: manipulation of the natural equilibrium of fructose isomers followed by selective crystallization, and a more controlled, multi-step approach utilizing protecting groups.
Method 1: Equilibrium and Crystallization-Driven Synthesis
This approach leverages the natural equilibrium that exists between the different isomers of D-fructose in solution. While the β-D-fructopyranose form is the most stable and predominant isomer in aqueous solutions, the equilibrium can be influenced by the choice of solvent.[1][2] Aprotic polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), have been shown to alter the tautomeric distribution of D-fructose, potentially increasing the relative concentration of the α-anomer compared to aqueous media.[1] This method, therefore, involves establishing this equilibrium in a suitable solvent and then inducing the selective crystallization of the desired α-D-fructopyranose.
Experimental Protocol:
-
Solubilization and Equilibration: Dissolve D-fructose in a minimal amount of a suitable solvent (e.g., a mixture of DMSO and a co-solvent to aid crystallization) at a concentration approaching saturation. The solution is then stirred at a controlled temperature to allow the various fructose isomers to reach equilibrium.
-
Seeding: Introduce seed crystals of α-D-fructopyranose to the equilibrated solution. The presence of these seed crystals will promote the crystallization of the desired α-anomer from the mixture.
-
Controlled Cooling and Crystallization: Slowly cool the seeded solution to reduce the solubility of α-D-fructopyranose and induce crystallization. The cooling rate should be carefully controlled to ensure the formation of pure crystals.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a cold, non-solubilizing solvent to remove residual mother liquor containing other isomers, and dried under vacuum.
Workflow for Equilibrium and Crystallization-Driven Synthesis
Caption: Workflow for the synthesis of α-D-fructopyranose via equilibrium and crystallization.
Method 2: Protecting Group-Based Synthesis
This method offers a more controlled, albeit more complex, route to α-D-fructopyranose. It involves the use of protecting groups to selectively block certain hydroxyl groups, allowing for the manipulation of the stereochemistry at the anomeric center (C-2). This is a classical approach in carbohydrate synthesis to achieve high stereoselectivity.
Experimental Protocol:
-
Protection of D-Fructose: D-fructose is first treated with a reagent to form a protected derivative, such as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This locks the molecule in the pyranose form.
-
Activation of the Anomeric Center: The anomeric hydroxyl group is then activated by converting it into a good leaving group, for example, a trichloroacetimidate.
-
Stereoselective Glycosylation (Conceptual): While typically used to form glycosidic bonds, a related strategy would involve a reaction at the anomeric center that proceeds with inversion of configuration. For the synthesis of the free sugar, a subsequent hydrolysis step would be necessary. A more direct, though challenging, approach would be the stereoselective reduction of a suitable precursor.
-
Deprotection: In the final step, all protecting groups are removed under conditions that do not disturb the stereochemistry of the anomeric center, yielding the final α-D-fructopyranose product.
Signaling Pathway for Protecting Group-Based Synthesis
Caption: Logical steps in the protecting group-based synthesis of α-D-fructopyranose.
Head-to-Head Comparison
| Parameter | Method 1: Equilibrium and Crystallization | Method 2: Protecting Group-Based Synthesis |
| Yield | Variable, dependent on equilibrium position and crystallization efficiency. | Potentially higher and more reproducible. |
| Purity | Can be high if crystallization is selective. | Generally high due to controlled reaction steps. |
| Reaction Time | Can be lengthy due to equilibration and slow crystallization. | Multi-step process, can be time-consuming. |
| Scalability | Potentially scalable, but requires precise control over crystallization conditions. | More challenging to scale up due to multiple steps and use of expensive reagents. |
| Complexity | Conceptually simpler, but technically challenging to optimize. | Chemically complex, requiring expertise in carbohydrate chemistry. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer reagents. | Higher cost due to protecting group reagents and multiple steps. |
Characterization of α-D-Fructopyranose
Confirmation of the synthesis of α-D-fructopyranose requires thorough characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the anomeric proton and carbon are particularly diagnostic.
| Nucleus | α-D-Fructopyranose (in D₂O) | β-D-Fructopyranose (in D₂O) |
| ¹H NMR (ppm) | Diagnostic shifts for anomeric and ring protons. | Diagnostic shifts for anomeric and ring protons. |
| ¹³C NMR (ppm) | Anomeric Carbon (C-2) at ~98.8 ppm. | Anomeric Carbon (C-2) at ~98.8 ppm. |
Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The tautomeric distribution of fructose in D₂O at 20°C is approximately 68.23% β-pyranose, 22.35% β-furanose, 6.24% α-furanose, and 2.67% α-pyranose.[2]
Conclusion
The synthesis of α-D-fructopyranose is a challenging endeavor due to the inherent stability of its β-anomer. The Equilibrium and Crystallization-Driven Synthesis method offers a more direct and potentially cost-effective route, though it relies heavily on the ability to manipulate the tautomeric equilibrium and achieve highly selective crystallization. This method is likely more suitable for initial exploratory work.
The Protecting Group-Based Synthesis , while more complex and costly, provides a higher degree of control over the stereochemical outcome. This approach is better suited for applications where high purity and reproducibility are paramount, and the multi-step nature of the synthesis is justifiable.
The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, purity, and the available resources and expertise in carbohydrate synthesis.
References
Cross-validation of analytical techniques for α-D-fructopyranose
A Comparative Guide to the Cross-Validation of Analytical Techniques for α-D-Fructopyranose
For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbohydrates like α-D-fructopyranose is critical. This guide provides an objective comparison of common analytical techniques for the analysis of α-D-fructopyranose, which exists in equilibrium with other tautomers in solution, with β-D-fructopyranose being the predominant form.[1] The cross-validation of these methods is essential to ensure data integrity and reliability across different analytical platforms.[2]
Comparison of Analytical Techniques
The selection of an analytical method for α-D-fructopyranose depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3] The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Table 1: Quantitative Performance Data of Analytical Techniques for Fructose (B13574) Analysis
| Parameter | HPLC-RI | GC-MS | Enzymatic Assay |
| **Linearity (R²) ** | ≥0.9967[4] | ≥0.99[5] | Good correlation (r=0.92 with GLC)[6] |
| Limit of Detection (LOD) | 0.001% (w/w)[7] | 0.6–2.7 µg/mL[5] | 0.03 mmol/liter[6] |
| Limit of Quantitation (LOQ) | 0.2 ± 0.1 g/L[8][9] | 3.1–13.3 µg/mL[5] | Not explicitly stated in reviewed sources |
| Precision (RSD) | <5%[8][9] | <2.02%[5] | Within-run: 6.7%, Run-to-run: 7.5%[6] |
| Recovery | 89.4–106%[7] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a robust method for the quantification of sugars without the need for derivatization.
-
Instrumentation : An HPLC system equipped with a refractive index detector is utilized.[8][9]
-
Column : A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Knauer Eurospher 100-5 NH₂), is commonly used.[8][9]
-
Mobile Phase : An isocratic elution with a mixture of acetonitrile (B52724) and water is often employed. For example, a 70:30 (v/v) mixture of acetonitrile and 0.04% ammonium (B1175870) hydroxide (B78521) in water can be used.[8][9]
-
Flow Rate : A typical flow rate is around 1.0 to 1.25 mL/min.[4][8][9]
-
Temperature : The column is maintained at a constant temperature, for instance, 35°C.[8][9]
-
Sample Preparation : Samples are typically diluted with the mobile phase or water and filtered through a 0.45 µm filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to increase the volatility of the sugars.[11]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.[4][5]
-
Derivatization : A two-step derivatization process is common:
-
Oximation : The sugar is first reacted with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to form methyloximes.
-
Silylation : This is followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the hydroxyl protons with trimethylsilyl (B98337) groups.[11]
-
-
Column : A non-polar capillary column, such as a DB-5MS, is frequently used for the separation of the derivatized sugars.[4][5]
-
Oven Program : A temperature gradient is applied to the oven to separate the analytes. For example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 310°C).[4][5]
-
Injection : A split injection is typically used.[4]
-
Detection : The mass spectrometer is operated in either full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.[4]
Enzymatic Assay
Enzymatic assays are highly specific and can be performed with minimal sample preparation.[12]
-
Principle : The assay for fructose typically involves a series of coupled enzymatic reactions. Fructose is first phosphorylated by hexokinase to fructose-6-phosphate. This is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Finally, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the fructose concentration.[12]
-
Reagents : Commercially available kits often contain the necessary enzymes (hexokinase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase), ATP, and NAD⁺.[12]
-
Procedure :
-
A buffered sample solution is prepared.
-
The initial absorbance at 340 nm is measured.
-
The enzyme mixture is added to initiate the reaction.
-
After an incubation period, the final absorbance at 340 nm is measured.
-
The change in absorbance is used to calculate the fructose concentration by comparison with a standard.
-
-
Instrumentation : A spectrophotometer capable of measuring absorbance at 340 nm is required.[13]
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for the cross-validation of analytical techniques for α-D-fructopyranose.
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coupled enzymatic assay for the determination of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 9. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
A Comparative Analysis of the Anomeric Effect in Pyranose Sugars
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, contrary to predictions based on steric hindrance. This guide provides a comparative study of the anomeric effect in several common pyranoses—D-glucose, D-mannose, D-galactose, and D-xylose—supported by experimental and computational data. Understanding the nuances of the anomeric effect is crucial for researchers in drug development and glycobiology, as it governs the conformational stability and reactivity of these essential biomolecules.
Quantitative Comparison of the Anomeric Effect
The strength of the anomeric effect can be quantified through various experimental and computational parameters. Key indicators include the Gibbs free energy difference (ΔG°) between the α (axial) and β (equatorial) anomers, the lengths of the endocyclic (C1-O5) and exocyclic (C1-O1) bonds at the anomeric center, and one-bond carbon-proton coupling constants (¹J(C1,H1)) at the anomeric carbon.
| Pyranose | Anomer | Anomeric Ratio (α:β in D₂O) | ΔG° (kcal/mol) | C1-O1 Bond Length (Å) | C1-O5 Bond Length (Å) | ¹J(C1,H1) (Hz) |
| D-Glucose | α | ~38%[1] | \multirow{2}{}{+0.37} | 1.389[2] | 1.442 | ~170 |
| β | ~62%[1] | 1.411 | 1.423 | ~160 | ||
| D-Mannose | α | ~65.5%[1] | \multirow{2}{}{-0.26} | Data not available | Data not available | ~170 |
| β | ~34.5%[1] | Data not available | Data not available | ~160 | ||
| D-Galactose | α | ~32% | \multirow{2}{}{+0.51} | Data not available | Data not available | ~170 |
| β | ~68% | Data not available | Data not available | ~160 | ||
| D-Xylose | α | ~35% | \multirow{2}{}{+0.41} | Data not available | Data not available | ~170 |
| β | ~65% | Data not available | Data not available | ~160 |
Note: ΔG° was calculated using the formula ΔG° = -RTln(K), where K is the equilibrium constant ([β]/[α]), R = 1.987 cal/mol·K, and T = 298 K. Bond length and coupling constant data are compiled from various sources and represent typical values. The preference for the β-anomer in glucose and galactose, and the α-anomer in mannose, highlights the influence of the stereochemistry at C2 on the overall anomeric effect. Specifically, in mannose, the axial hydroxyl group at C2 introduces a destabilizing 1,3-diaxial interaction with an equatorial anomeric hydroxyl (β-anomer), thus favoring the α-anomer where the anomeric hydroxyl is axial.
Experimental Protocols
The quantitative data presented above are primarily determined through Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratio and Coupling Constant Determination
-
Sample Preparation : Dissolve 5-10 mg of the pyranose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O). Allow the solution to equilibrate for at least 24 hours to ensure mutarotation is complete.
-
¹H NMR Spectroscopy :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signals, which typically resonate in the downfield region (δ 4.5-5.5 ppm). The α-anomer proton (equatorial) generally appears at a lower field than the β-anomer proton (axial).
-
Integrate the signals corresponding to the α and β anomeric protons to determine the anomeric ratio.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To determine the ¹J(C1,H1) coupling constant, acquire a proton-coupled ¹³C NMR spectrum.
-
The signal for the anomeric carbon (C1) will appear as a doublet. The separation between the two peaks of the doublet corresponds to the ¹J(C1,H1) value in Hertz.
-
X-ray Crystallography for Bond Length Determination
-
Crystallization : Grow single crystals of the pyranose anomers suitable for X-ray diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or vapor diffusion techniques.
-
Data Collection : Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to obtain the final crystal structure, from which precise bond lengths can be measured.
Computational Chemistry for Anomeric Effect Energy Calculation
-
Model Building : Construct the 3D structures of the α and β anomers of the pyranose in a molecular modeling software.
-
Conformational Search : Perform a systematic conformational search to identify the lowest energy conformers for both anomers.
-
Geometry Optimization and Energy Calculation :
-
Perform geometry optimization and frequency calculations for the lowest energy conformers using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G**.
-
The anomeric effect energy can be calculated as the difference in the electronic energies of the most stable conformers of the α and β anomers. Solvent effects can be included using a continuum solvation model (e.g., PCM).
-
Visualizing Key Concepts
To better understand the factors influencing the anomeric effect and the experimental workflow for its study, the following diagrams are provided.
References
Unraveling the Metabolic Fates of α-D-Fructopyranose and Sucrose: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolism of α-D-fructopyranose, a key isomer of fructose (B13574), and sucrose (B13894). By examining experimental data from both human and animal studies, we aim to elucidate the distinct metabolic pathways and physiological responses elicited by these two common dietary sugars. This document summarizes key quantitative data in structured tables, details experimental protocols, and visualizes metabolic and experimental workflows to support research and development in nutrition science and metabolic therapeutics.
Executive Summary
Sucrose, a disaccharide composed of glucose and fructose, is rapidly hydrolyzed in the small intestine, releasing its constituent monosaccharides for absorption.[1][2] In contrast, α-D-fructopyranose (hereafter referred to as fructose) is metabolized primarily in the liver in an insulin-independent manner.[3][4] This fundamental difference in their initial handling by the body leads to distinct downstream metabolic consequences. While fructose ingestion is associated with a lower immediate glycemic and insulinemic response compared to sucrose, chronic consumption of both sugars, particularly at high levels, has been linked to adverse metabolic outcomes such as dyslipidemia and insulin (B600854) resistance.[5][6] Notably, some studies suggest that the consumption of free fructose and glucose may elicit more pronounced negative health effects than isocaloric amounts of sucrose, particularly in female animal models.[7][8]
Comparative Quantitative Data
The following tables summarize key findings from in vivo studies comparing the metabolic effects of fructose and sucrose.
Table 1: Postprandial Glycemic and Insulinemic Responses in Humans
| Parameter | Sucrose Meal | Fructose Meal | Study Population | Key Finding | Reference |
| Peak Plasma Glucose Increment (mg/dl) | 44.0 | 29.0 | Normal Subjects | Sucrose leads to a higher peak plasma glucose level. | [9] |
| Peak Plasma Glucose Increment (mg/dl) | 78.0 | 48.0 | Diabetic Subjects | The difference in glycemic response is maintained in diabetic individuals. | [9] |
| Serum Glucose Response | Higher | Lower | Normal, Impaired Glucose Tolerance, and Non-insulin-dependent Diabetic Subjects | Ingestion of fructose-sweetened complex foods results in a lower serum glucose response. | [5] |
| Serum Insulin Response | Higher | Lower | Normal, Impaired Glucose Tolerance, and Non-insulin-dependent Diabetic Subjects | Fructose-sweetened foods are associated with a lower serum insulin response. | [5] |
Table 2: Metabolic Effects in Animal Models (Rats)
| Parameter | Sucrose Diet | Fructose/Glucose Diet | Duration | Key Finding | Reference |
| Fasting Glycemia | No significant increase | Increased | 56 days | Free fructose/glucose mixture disrupted glucose homeostasis more than sucrose. | [10] |
| Serum Triglycerides | Elevated | Elevated | 56 days | Both sugar-sweetened beverages led to higher triglyceride levels compared to controls. | [10] |
| Abdominal Fat | Increased | Increased | 56 days | Both sugar groups developed larger abdominal fat pads than controls. | [10] |
| Atherogenic Indices | Lower | Significantly Higher | Not Specified | High-fructose corn syrup (free fructose and glucose) had a more adverse effect on blood lipid parameters than sucrose. | [11][12] |
| Weight Gain | Higher than control | Comparable to sucrose | Not Specified | Weight gains were similar between sucrose and high-fructose corn syrup diets. | [11][12] |
Detailed Experimental Protocols
The following sections describe the methodologies employed in key comparative studies.
Human Study: Glycemic and Insulinemic Response to Fructose vs. Sucrose
-
Objective: To compare the acute effects of oral ingestion of fructose- and sucrose-sweetened foods on postprandial serum glucose and insulin responses.
-
Subjects: The study included 10 normal subjects, six subjects with impaired glucose tolerance, and 10 non-insulin-dependent diabetic subjects.
-
Methodology:
-
Subjects were given either fructose-sweetened or sucrose-sweetened cakes and ice creams as part of a test meal.
-
Blood samples were collected at baseline and at regular intervals post-ingestion.
-
Serum glucose and insulin concentrations were measured to determine the postprandial response.
-
-
Reference: [5]
Animal Study: Metabolic Effects of Sucrose vs. Fructose/Glucose Drinks in Rats
-
Objective: To test whether consuming free fructose has a greater impact on body weight and metabolic abnormalities than when consumed bound within sucrose.
-
Animal Model: Male Hooded Wistar rats.
-
Methodology:
-
For 56 days, rats were given ad libitum access to one of three drink options alongside standard chow: 10% sucrose solution, 10% fructose/glucose (50/50 mixture) solution, or water (control).
-
Caloric intake and body weights were monitored throughout the study period.
-
Between days 54 and 56, metabolic indices including serum triglycerides, liver triglycerides, retroperitoneal fat, and oral glucose tolerance were assessed.
-
-
Reference: [10]
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the metabolic distinctions and experimental approaches, the following diagrams are provided.
Caption: Comparative metabolic pathways of sucrose and α-D-fructopyranose.
Caption: Workflow of a comparative animal study on sugar metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Starch and Sucrose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effects of Sucrose on Metabolic Health: A Systematic Review of Human Intervention Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the metabolic responses to fructose and sucrose sweetened foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Compared to Sucrose, Previous Consumption of Fructose and Glucose Monosaccharides Reduces Survival and Fitness of Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compared to sucrose, previous consumption of fructose and glucose monosaccharides reduces survival and fitness of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of carbohydrate metabolism after sucrose, sorbitol, and fructose meals in normal and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic and behavioural effects of sucrose and fructose/glucose drinks in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the effects of sucrose and high-fructose corn syrup on lipid metabolism and the risk of cardiovascular disease in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of alpha-D-fructopyranose: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the meticulous management of chemical reagents extends to their safe and compliant disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of alpha-D-fructopyranose, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is generally not classified as a hazardous substance, adherence to established laboratory safety protocols and local regulations is paramount.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses or goggles are recommended to protect against accidental splashes. |
| Hand Protection | Wear protective gloves, and inspect them prior to use.[2] |
| Body Protection | A laboratory coat or other protective clothing should be worn. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on its physical state (solid or aqueous solution) and the quantity of waste generated. Always consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and federal guidelines.[3][4]
Disposal of Solid this compound
For small quantities of solid this compound, the disposal procedure is as follows:
-
Collection: Carefully sweep the solid material to avoid generating dust.[3]
-
Containment: Place the collected this compound into a clearly labeled and sealed container.[3]
-
Consult EHS: Check with your institution's EHS office. For small quantities of non-hazardous materials, disposal in the regular trash may be permissible.[1]
-
Large Quantities: For larger amounts, contact your EHS office for guidance on chemical waste pickup.[1]
Disposal of Aqueous Solutions of this compound
For aqueous solutions, the following steps should be taken:
-
Institutional Guidelines: Verify with your EHS office if the disposal of non-hazardous, water-soluble substances via the sanitary sewer is permitted.[1]
-
Dilution: If sewer disposal is allowed, dilute the this compound solution significantly with water. A general guideline is to use a 20:1 water-to-solution ratio.[1]
-
Discharge: Pour the diluted solution down the drain, followed by a substantial amount of additional water to ensure the line is thoroughly flushed.[1]
-
Volume Limits: Be mindful of any daily volume limits for sewer disposal that your institution may have in place.[1]
-
Alternative for Large Volumes: For large volumes or if sewer disposal is not permitted, the solution should be collected in a designated waste container and disposed of through your institution's chemical waste program.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Ensure Ventilation: Make sure the area is well-ventilated.[3]
-
Wear PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Containment:
-
Collection: Transfer the collected material and any contaminated absorbents into a designated and properly labeled waste container.[3]
-
Decontamination: Clean the affected surface area to remove any residual contamination.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, should be disposed of in accordance with local regulations.[5]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling alpha-D-fructopyranose
This guide provides immediate safety, operational, and disposal protocols for handling alpha-D-fructopyranose in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting safety data sheets (SDS) regarding the hazards of this compound. While some sources classify it as non-hazardous[1][2], others indicate potential for harm if swallowed, skin and eye irritation, and respiratory irritation[3]. Therefore, a cautious approach is recommended, adhering to the personal protective equipment guidelines suitable for a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect against dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of dust particles. |
Note: Always consult your institution's specific safety protocols and the most conservative available Safety Data Sheet (SDS) before handling any chemical.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that a safety shower and eye wash station are accessible[3].
-
Verify that all necessary PPE is available and in good condition.
2. Handling:
-
Work in a well-ventilated area to minimize dust inhalation.
-
Avoid direct contact with the skin, eyes, and clothing[1].
-
Do not eat, drink, or smoke in the handling area[3].
-
Measure and weigh the substance carefully to avoid generating dust.
3. In Case of Exposure:
-
If on skin: Wash the affected area thoroughly with soap and water[3].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].
-
If inhaled: Move to fresh air[3].
-
If swallowed: Rinse mouth with water. Do not induce vomiting[1].
-
Seek medical attention if any irritation or symptoms persist.
Disposal Plan
This compound is generally considered a non-hazardous waste for disposal purposes[4][5]. However, always adhere to local and institutional regulations.
Disposal Protocol:
-
Solid Waste:
-
If uncontaminated, it can typically be disposed of in the regular trash[4].
-
Place in a sealed container to prevent dust from becoming airborne.
-
-
Liquid Waste (Solutions):
-
Neutralize if necessary.
-
Small quantities of dilute, non-hazardous solutions may be permissible for drain disposal with copious amounts of water, but institutional approval is often required[5].
-
-
Empty Containers:
-
Rinse containers thoroughly with a suitable solvent (e.g., water).
-
Deface or remove labels before disposal in the regular trash[5].
-
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
